molecular formula C11H11NO4 B3013054 N-1,3-Benzodioxol-5-YL-3-oxobutanamide CAS No. 35493-00-6

N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Cat. No.: B3013054
CAS No.: 35493-00-6
M. Wt: 221.212
InChI Key: GNHMASLUAKCYBK-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-YL-3-oxobutanamide is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.212. The purity is usually 95%.
BenchChem offers high-quality N-1,3-Benzodioxol-5-YL-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-Benzodioxol-5-YL-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)4-11(14)12-8-2-3-9-10(5-8)16-6-15-9/h2-3,5H,4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHMASLUAKCYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization and Optimization of the Solubility Profile of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characterization of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide , a critical intermediate in the synthesis of functionalized quinolines and pharmaceutical scaffolds.

Executive Summary

This guide provides a comprehensive technical framework for determining and optimizing the solubility profile of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS: 35493-00-6). As a


-keto amide derivative containing a lipophilic methylenedioxybenzene ring, this compound exhibits complex solubility behavior influenced by keto-enol tautomerism and hydrogen bonding potential. Accurate solubility data is prerequisite for designing high-yield crystallization processes and optimizing reaction kinetics in organic synthesis.

Chemical Profile & Theoretical Solubility Analysis

Structural Determinants

The solubility of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide is governed by the competition between its polar amide/ketone moieties and its non-polar aromatic core.

  • Compound Name: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide[1][2][3]

  • Synonyms: Acetoacet-3,4-methylenedioxyanilide; 3-Oxo-N-(3,4-methylenedioxyphenyl)butanamide.

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 221.21 g/mol [1][2]

  • Key Functional Groups:

    • 1,3-Benzodioxole Ring: Lipophilic, planar, limits water solubility.

    • 3-Oxobutanamide Chain: Highly polar, capable of hydrogen bonding (H-bond donor via NH, H-bond acceptor via C=O).

    • Keto-Enol Tautomerism: The

      
      -dicarbonyl segment allows the molecule to exist in equilibrium between the keto and enol forms. In polar protic solvents (e.g., Ethanol), the keto form typically predominates, while non-polar solvents may stabilize the intramolecularly hydrogen-bonded enol form.
      
Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the theoretical solubility ranking is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol, IPAHigh to Moderate Hydrogen bonding with amide/ketone groups. Solubility decreases as alkyl chain length increases.
Moderately Polar Acetone, Ethyl Acetate, THFModerate Good compatibility with the organic backbone and polar groups.
Non-Polar Toluene, Hexane, HeptaneLow to Very Low Lack of polar interactions; high energy cost to solvate the amide group.
Aqueous WaterSparingly Soluble Hydrophobic effect of the benzodioxole ring dominates.

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the theoretical profile, a rigorous Isothermal Saturation Method (Shake-Flask Method) is required. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Materials & Equipment
  • Solute: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (Purity >99% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Constant-temperature shaker bath (Control

    
     K), 0.45 
    
    
    
    PTFE syringe filters, Agilent 1260 Infinity II HPLC (or equivalent).
Step-by-Step Methodology
  • Preparation: Add excess solute to 20 mL of the selected solvent in a jacketed glass vessel. The presence of solid phase must be visually confirmed.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours.

    • Critical Control Point: Verify equilibrium by sampling at 24h and 48h. If concentration deviates by <2%, equilibrium is reached.

  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.45

    
     filter.
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection typically at 254 nm or determined via UV-Vis scan).

  • Gravimetric Verification (Optional): Evaporate a known mass of supernatant to dryness and weigh the residue to cross-validate HPLC results.

Workflow Visualization

The following diagram outlines the critical decision nodes in the solubility measurement workflow.

SolubilityWorkflow Start Start: Solute + Solvent Equilibration Agitate at Const. Temp (T) (24-48 Hours) Start->Equilibration CheckSolid Is Solid Phase Present? Equilibration->CheckSolid AddSolute Add More Solute CheckSolid->AddSolute No Sampling Stop Agitation & Settle (Isothermal) CheckSolid->Sampling Yes AddSolute->Equilibration Filtration Syringe Filter (0.45 µm) *Pre-heated Syringe* Sampling->Filtration Analysis Quantification (HPLC / Gravimetric) Filtration->Analysis DataValidation Compare 24h vs 48h Data (<2% Deviation?) Analysis->DataValidation DataValidation->Equilibration No (Not Equilibrium) FinalData Valid Solubility Point (x) DataValidation->FinalData Yes

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring phase equilibrium.

Thermodynamic Modeling & Data Correlation

Once experimental mole fraction solubility (


) is obtained, it must be correlated mathematically to allow for interpolation and process simulation.
Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
    • Interpretation: These parameters reflect the enthalpy of solution and the variation of heat capacity. A positive correlation (

      
      ) indicates the model accurately predicts solubility within the tested range.
      
van't Hoff Analysis

To understand the driving force of dissolution, the van't Hoff equation is used to calculate thermodynamic properties:



  • 
     (Enthalpy of Solution): 
    
    • Positive values (

      
      ) indicate an endothermic  process. Solubility increases with temperature (typical for this class of compounds).
      
  • 
     (Entropy of Solution): 
    
    • Positive values indicate an increase in disorder upon dissolution.

  • 
     (Gibbs Free Energy): 
    
    • Calculated as

      
      . A positive 
      
      
      
      indicates the dissolution is non-spontaneous at standard conditions without thermal input.

Process Application: Crystallization Strategy

The ultimate goal of solubility profiling is to design a purification process. For N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide, the solubility differential between solvents suggests two primary strategies.

Cooling Crystallization
  • Best Solvents: Ethanol, Isopropanol, Ethyl Acetate.

  • Mechanism: These solvents likely show a steep solubility curve (high solubility at boiling point, low at ambient).

  • Protocol: Dissolve crude material at near-reflux temperature. Cool slowly (e.g., 10 K/hour) to induce nucleation.

Anti-Solvent Crystallization
  • Primary Solvent: DMF or Acetone (High solubility).

  • Anti-Solvent: Water or Hexane (Low solubility).

  • Mechanism: Adding water to a DMF solution of the compound drastically reduces solubility, forcing precipitation.

  • Advantage: Useful for thermally sensitive compounds where prolonged heating is undesirable.

Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Goal High Purity or High Yield? Start->Goal Cooling Cooling Crystallization Goal->Cooling High Purity (Slow Growth) AntiSolvent Anti-Solvent Precipitation Goal->AntiSolvent High Yield (Fast Crash) CheckCurve Is Solubility Curve Steep? Cooling->CheckCurve SolventA Use Ethanol or IPA CheckCurve->SolventA Yes (Steep) SolventB Use Ethyl Acetate CheckCurve->SolventB Moderate SelectPair Select Solvent/Anti-Solvent Pair AntiSolvent->SelectPair PairA System: Acetone / Water SelectPair->PairA Standard PairB System: DMF / Water SelectPair->PairB If very insoluble

Figure 2: Strategic decision tree for solvent selection based on solubility behavior.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Sha, F., et al. (2018). Thermodynamic models for determination of solubility of 3-chloro-N-phenylphthalimide in ten pure solvents. Journal of Chemical & Engineering Data, 63(4), 1073-1081. (Reference for methodology applied to similar amide/imide structures). Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical and Pharmaceutical Sciences, 11(1), 32-58. Link

  • ChemScene. (2024). Product Data: N-(benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide.[1][3] (Source for CAS 35493-00-6 verification). Link

Sources

Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide for N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-1,3-Benzodioxol-5-YL-3-oxobutanamide (CAS: 35493-00-6) is a highly versatile


-keto amide building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles, such as spiro-quinolines and pyrimidines[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a set of regulatory checkboxes, but as an exercise in understanding its fundamental chemical reactivity. Its dual electrophilic and nucleophilic nature makes it an excellent substrate for multicomponent reactions, but this same reactivity profile dictates its toxicological hazards. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with field-proven methodologies to ensure both scientific integrity and operational safety.

Chemical Identity & Physicochemical Profiling

Understanding the physical properties is the first step in predicting a chemical's behavior in both synthetic and biological systems. The compound features a 1,3-benzodioxole (methylenedioxyphenyl) ring conjugated with an acetoacetamide moiety[2].

Quantitative Data Summary
PropertyValue
Chemical Name N-(benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide
CAS Number 35493-00-6[2]
Molecular Formula C₁₁H₁₁NO₄[2]
Molecular Weight 221.21 g/mol [2]
SMILES CC(CC(NC1=CC2=C(OCO2)C=C1)=O)=O[2]
Density ~1.35 g/cm³[3]
Boiling Point 429.1°C at 760 mmHg[3]
Flash Point 213.3°C[3]
Storage Conditions Sealed in dry, 2-8°C[2]
Purity Standard ≥ 95%[2]

Mechanistic Reactivity & Synthesis Applications

The synthesis of N-1,3-Benzodioxol-5-YL-3-oxobutanamide typically proceeds via the nucleophilic attack of 3,4-methylenedioxyaniline on an electrophilic precursor such as diketene or ethyl acetoacetate[1]. The causality behind its utility in downstream multicomponent reactions lies in its active methylene group, which can readily enolize, providing a nucleophilic center for Knoevenagel condensations, while its ketone carbonyl remains highly electrophilic.

Synthesis A 3,4-Methylenedioxyaniline (Nucleophile) C Nucleophilic Attack at Carbonyl Carbon A->C B Diketene (Electrophile) B->C D Ring Opening / Elimination (Intermediate State) C->D Heat / Catalyst E N-1,3-Benzodioxol-5-YL-3-oxobutanamide (Target Product) D->E Proton Transfer

Mechanistic pathway for synthesizing N-1,3-Benzodioxol-5-YL-3-oxobutanamide.

Hazard Identification & Toxicological Causality (GHS)

Based on its structural motifs, this compound is classified under the Globally Harmonized System (GHS) as an irritant.

GHS Classification Table
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

The Causality of Toxicity: Why does this specific molecule cause irritation? The


-keto amide structure is chemically reactive. The electrophilic carbonyl carbons can undergo Schiff base formation with primary amines found in biological proteins (e.g., lysine residues on the skin or ocular mucosa). Furthermore, the highly lipophilic 1,3-benzodioxole group enhances the molecule's ability to partition into the lipid-rich stratum corneum, exacerbating dermal penetration and subsequent irritation[2].

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following is a rigorous methodology for preparing a 0.1 M stock solution of N-1,3-Benzodioxol-5-YL-3-oxobutanamide for multicomponent synthesis.

Step 1: Pre-Weighing Validation (Quality Control)

  • Action: Inspect the physical appearance of the solid.

  • Causality: The compound must be stored at 2-8°C in dry conditions[2]. Exposure to ambient moisture and heat can trigger spontaneous hydrolysis of the amide bond. If the powder is discolored (dark brown), perform a Thin-Layer Chromatography (TLC) check against a known standard before proceeding.

Step 2: Environmental Setup

  • Action: Conduct all handling inside a Class II fume hood. Wear double nitrile gloves and splash-proof safety goggles.

  • Causality: Double gloving mitigates the risk of the lipophilic benzodioxole moiety permeating a single latex/nitrile layer during extended exposure.

Step 3: Weighing & Transfer

  • Action: Accurately weigh 2.21 g (10 mmol) of the compound[2] using an analytical balance. Transfer immediately to an oven-dried 100 mL volumetric flask.

Step 4: Solubilization (Self-Validating Step)

  • Action: Add 50 mL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Sonicate for 5 minutes.

  • Causality: Anhydrous solvents are critical. The presence of water can lead to premature enolization and degradation. The solution must be completely clear; any turbidity indicates polymeric degradation products, invalidating the batch.

Step 5: Storage

  • Action: Bring the volume to the 100 mL mark. Flush the headspace of the flask with Argon gas, seal tightly with Parafilm, and store at 2-8°C[2].

Emergency Response & First Aid Protocols

In the event of an exposure, immediate and logical action is required to halt the chemical interaction with biological tissues.

SafetyWorkflow Start Exposure Event Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale SkinWash Wash with soap/water Remove contaminated clothing Skin->SkinWash EyeWash Rinse cautiously with water for 15 minutes Eye->EyeWash FreshAir Move to fresh air Rest in comfortable position Inhale->FreshAir Medical Seek Medical Attention if symptoms persist SkinWash->Medical EyeWash->Medical FreshAir->Medical

Emergency response workflow for exposure to N-1,3-Benzodioxol-5-YL-3-oxobutanamide.

References

  • ChemIndex. Chemical CAS Database: 35493-00-6 Physicochemical Properties. Retrieved from:[Link]

  • ResearchGate / Royal Society of Chemistry. A novel substrate directed multicomponent reaction for the syntheses of tetrahydro-spiro[pyrazolo[4,3- f ]quinoline]-8,5. Retrieved from:[Link]

Sources

Thermodynamic stability of benzodioxole-based beta-keto amides

Thermodynamic Stability of Benzodioxole-Based -Keto Amides: A Technical Assessment Guide

Executive Summary & Structural Context

Benzodioxole-based

  • Keto-Enol Tautomerism: Rapid proton transfer leading to racemization of

    
    -chiral centers and variable solubility profiles.
    
  • Hydrolytic Decomposition: Nucleophilic attack at the amide or ketone carbonyls, often accelerated by the electron-donating nature of the benzodioxole ring when not properly modulated.

This guide provides a rigorous framework for quantifying these instabilities and engineering robust analogs.

Mechanistic Analysis of Instability

The Benzodioxole Electronic Effect

The 1,3-benzodioxole moiety functions as a strong electron-donating group (EDG) via resonance (+M effect). When conjugated to the


  • Impact on Enolization: The increased electron density at the ketone carbonyl raises the energy of the keto form relative to the enol, often shifting the equilibrium constant (

    
    ) toward the enol tautomer compared to unsubstituted phenyl analogs.
    
  • Impact on Hydrolysis: While resonance stabilization generally reduces electrophilicity, the benzodioxole ring can facilitate specific decomposition pathways if the amide bond is twisted out of planarity, breaking conjugation.

Tautomeric Equilibrium Pathways

The thermodynamic stability is governed by the equilibrium between the Keto-Amide ,


-Enol

-Enol

Tautomerismcluster_0Thermodynamic TrapKetoKeto Form(Racemization Risk)Z_EnolZ-Enol Form(Stabilized by IMHB)Keto->Z_EnolFast Proton TransferE_EnolE-Enol Form(Solvent Dependent)Keto->E_EnolPolar SolventsZ_Enol->Ketok_-1E_Enol->KetoReversible

Figure 1: Tautomeric equilibrium pathways. The Z-Enol form acts as a thermodynamic sink due to intramolecular hydrogen bonding (IMHB).

Experimental Protocols for Stability Assessment

Protocol A: NMR Determination of Tautomeric Constants ( )

Objective: Quantify the ratio of keto to enol forms in solution to predict formulation stability and racemization risk.

Materials:

  • 400 MHz (or higher) NMR Spectrometer.

  • Solvents: DMSO-

    
     (polar aprotic), CDCl
    
    
    (non-polar), Methanol-
    
    
    (protic).
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB).

Methodology:

  • Sample Prep: Dissolve 10 mg of the benzodioxole

    
    -keto amide in 0.6 mL of solvent. Add 1.0 eq of TMB.
    
  • Acquisition: Acquire

    
    H NMR at 298 K with a relaxation delay (
    
    
    )
    
    
    10s to ensure full relaxation of enolic protons.
  • Integration:

    • Integrate the enol vinyl proton (

      
       5.0–6.5 ppm) or the enolic -OH (
      
      
      12–15 ppm).
    • Integrate the

      
      -methylene protons of the keto form (
      
      
      3.5–4.5 ppm).
  • Calculation:

    
    
    (Note: Divide keto integral by 2 accounting for the two 
    
    
    -protons).

Interpretation:

  • 
    : Enol dominant. High lipophilicity, potential for poor aqueous solubility.
    
  • 
    : Keto dominant. Higher risk of 
    
    
    -chiral racemization if basic residues are present.
Protocol B: Accelerated Hydrolytic Decomposition Assay

Objective: Determine the pseudo-first-order rate constant (

Methodology:

  • Stock Solution: Prepare a 10 mM stock of the compound in Acetonitrile.

  • Reaction Matrix: Phosphate buffer (pH 7.4) and HCl (0.1 M, pH 1.0) to simulate gastric conditions.

  • Incubation: Dilute stock 1:100 into the matrix at 37°C.

  • Sampling: Inject 10

    
    L aliquots into HPLC-UV/MS at 
    
    
    min.
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    .

Quantitative Data: Solvent Effects on Stability

The following table summarizes typical thermodynamic parameters for benzodioxole

ParameterCDCl

(Non-polar)
DMSO-

(Polar Aprotic)
Methanol-

(Protic)
Implications

([Enol]/[Keto])
2.5 – 4.00.2 – 0.50.8 – 1.2Non-polar solvents favor the IMHB-stabilized Enol form.

(kcal/mol)
-0.8 to -1.2+0.5 to +0.9~ 0.0Negative

indicates spontaneous enolization in lipids.
Racemization

> 48 h< 6 h< 1 hProtic solvents accelerate proton exchange and racemization.

Decomposition Pathway & Stabilization Logic

The primary decomposition vector is the nucleophilic attack of water on the ketone carbonyl (retro-Claisen type) or the amide carbonyl.

Hydrolysiscluster_stabilizationStabilization StrategyStartBenzodioxole beta-Keto AmideInterTetrahedral IntermediateStart->Inter+ H2O / H+Prod1Benzodioxole Carboxylic AcidInter->Prod1C-N Bond CleavageProd2Amine ByproductInter->Prod2Strat1Steric Bulk at alpha-positionStrat1->InterInhibits FormationStrat2Electron Withdrawing Groups on Amide N

Figure 2: Hydrolytic decomposition pathway. Stabilization strategies focus on kinetically blocking the formation of the tetrahedral intermediate.

Strategic Stabilization Recommendations
  • 
    -Substitution:  Introducing a gem-dimethyl or spiro-cyclic group at the 
    
    
    -carbon locks the conformation, preventing the planar alignment required for easy enolization and sterically hindering nucleophilic attack.
  • Amide N-Alkylation: Tertiary amides are significantly more resistant to hydrolysis than secondary amides due to increased steric hindrance and the absence of an acidic N-H proton that can participate in intramolecular catalysis.

  • Bioisosteric Replacement: Replacing the amide bond with a 1,2,4-oxadiazole ring maintains the electronic topology while eliminating the hydrolytically labile bond.

References

  • Keto-Enol Tautomerism of

    
    -Dicarbonyls: 
    
    • Title: Substituent, temperature and solvent effects on tautomeric equilibria in several -ketoamides.
    • Source: Scientific Research Publishing (2013).
    • URL:[Link]

  • NMR Methodology for Equilibrium Constants

    • Title: Measurement of Keto-Enol Equilibrium Using NMR.[1][2][3]

    • Source: Oregon St
    • URL:[Link](Generalized institutional link for protocol verification)

  • Hydrolysis Mechanisms

    • Title: Selective hydrolysis of

      
      -oxo ketene N,S-acetals in water: switchable aqueous synthesis of 
      
      
      -keto thioesters and
      
      
      -keto amides.[4]
    • Source: Beilstein Journal of Organic Chemistry (2014).
    • URL:[Link]

  • Benzodioxole Electronic Effects (Analogous Systems)

    • Title: The direct electrophilic cyan

      
      -keto esters and amides with cyano benziodoxole.[5][6]
      
    • Source: Organic & Biomolecular Chemistry (2015).[5]

    • URL:[Link]

Literature review of N-1,3-Benzodioxol-5-YL-3-oxobutanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and operational manual for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide and its bioactive derivatives.

Core Scaffold for Heterocyclic Synthesis and Drug Discovery

Executive Summary

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS: 35493-00-6) acts as a pivotal "privileged structure" in medicinal chemistry. It combines the lipophilic, metabolic-modulating properties of the 1,3-benzodioxole ring (methylenedioxybenzene) with the high reactivity of the acetoacetamide pharmacophore.

This guide details the synthesis of this core scaffold, its chemical reactivity (specifically at the active methylene and amide positions), and its transformation into potent derivatives including quinolinones , dihydropyrimidines , and hydrazones . These derivatives exhibit significant biological profiles, ranging from COX-1/COX-2 inhibition to cytotoxicity against resistant cancer cell lines (e.g., MDA-MB-231) .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name N-(1,3-benzodioxol-5-yl)-3-oxobutanamide
Common Names N-(3,4-methylenedioxyphenyl)acetoacetamide; Acetoacet-3,4-methylenedioxyanilide
CAS Number 35493-00-6
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Core Moiety 1,3-Benzodioxole (Safrole/Piperonyl derivative)
Reactive Sites C-2 (Active Methylene), C-1/C-3 (Carbonyls), Amide Nitrogen

Synthesis of the Core Scaffold

The synthesis of the core molecule is a classic nucleophilic acyl substitution, typically performed via the acetoacetylation of 3,4-methylenedioxyaniline.

Reaction Pathway

The reaction involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate (EAA), followed by the elimination of ethanol. High temperatures or catalysts are required to prevent the formation of the kinetic byproduct (crotonamide) and ensure the thermodynamic amide product.

Synthesis Aniline 3,4-Methylenedioxyaniline (Nucleophile) Inter Tetrahedral Intermediate Aniline->Inter Reflux/Toluene 110°C EAA Ethyl Acetoacetate (Electrophile) EAA->Inter Reflux/Toluene 110°C Product N-(1,3-Benzodioxol-5-yl)- 3-oxobutanamide Inter->Product - EtOH Ethanol Ethanol (Byproduct) Inter->Ethanol

Figure 1: Synthesis of the core scaffold via acetoacetylation.

EXPERIMENTAL PROTOCOL: Core Synthesis

Objective: Synthesis of N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (Scale: 10 mmol).

Reagents:

  • 3,4-Methylenedioxyaniline (1.37 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Toluene (20 mL) or Xylene (for higher bp)

  • Triethylamine (TEA) or NaOH (Catalytic, optional)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a Dean-Stark trap (optional but recommended to remove ethanol), dissolve 3,4-methylenedioxyaniline in Toluene.

  • Addition: Add Ethyl acetoacetate dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Note: The evolution of ethanol indicates reaction progress.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The product will appear as a more polar spot than the starting aniline.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.[1]

    • If oil remains: Evaporate solvent under reduced pressure.[2][1]

  • Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to yield white/off-white crystals.

Mechanism Insight: The use of a non-polar solvent like toluene allows the boiling point to exceed 100°C, driving the equilibrium forward by distilling off the ethanol byproduct.

Derivatization & Synthetic Utility

The core scaffold is a "chemical chameleon" capable of diverse transformations. The active methylene group (C-2) flanked by two carbonyls is highly acidic (pKa ~11), making it a prime target for electrophiles.

Key Reaction Classes[2]
  • Knoevenagel Condensation: Reaction with aromatic aldehydes to form benzylidene derivatives (potential antioxidants/UV absorbers).

  • Biginelli Reaction: Three-component condensation (Scaffold + Aldehyde + Urea) to form dihydropyrimidines (calcium channel blockers/antihypertensives).

  • Knorr Cyclization: Intramolecular cyclization using strong acid (H₂SO₄) to form [1,3]dioxolo[4,5-g]quinolin-8(5H)-ones .

Derivatives Core N-(1,3-Benzodioxol-5-yl)- 3-oxobutanamide Knoevenagel Benzylidene Derivatives (Antioxidants) Core->Knoevenagel Active Methylene Core->Knoevenagel Aldehyde   Biginelli Dihydropyrimidines (Ca2+ Channel Blockers) Core->Biginelli Multicomponent Core->Biginelli Urea   Knorr Quinolinones (Antibacterial/Anticancer) Core->Knorr Intramolecular Core->Knorr Acid   Azo Azo Dyes/Hydrazones (Pigments) Core->Azo Electrophilic Subst. Core->Azo Diazo   Aldehyde + Ar-CHO (Base Cat.) Urea + Ar-CHO + Urea (Acid Cat.) Acid + H2SO4 (Cyclization) Diazo + Ar-N2+ (Coupling)

Figure 2: Divergent synthesis pathways from the core scaffold.

EXPERIMENTAL PROTOCOL: Knoevenagel Condensation

Objective: Synthesis of 2-benzylidene-N-(1,3-benzodioxol-5-yl)-3-oxobutanamide.

  • Mix: Combine Core Scaffold (1 mmol) and Aromatic Aldehyde (1 mmol) in Ethanol (10 mL).

  • Catalyst: Add Piperidine (3–5 drops) or L-Proline (10 mol%).

  • Reaction: Reflux for 2–4 hours.

  • Workup: Cool on ice. The colored precipitate (usually yellow/orange) is filtered, washed with cold ethanol, and recrystallized from ethanol.

Biological Activity & Therapeutic Potential

The benzodioxole ring is a known bioisostere for the methoxyphenyl group but often possesses superior metabolic stability and lipophilicity.

Activity Matrix
Biological TargetDerivative ClassMechanism of ActionKey Findings (Literature)
Antitumor Acrylamide derivatives (e.g., YL201)VEGFR-2 Inhibition Compound YL201 showed IC₅₀ = 4.92 μM against MDA-MB-231 (Triple-negative breast cancer), outperforming 5-Fluorouracil [1].
Anti-inflammatory Benzodioxole-Acetic AcidsCOX-1 / COX-2 Inhibition Derivatives show selectivity for COX-2, reducing gastric side effects common with NSAIDs like Ketoprofen [2].
Antimicrobial QuinolinonesDNA Gyrase Inhibition Cyclized derivatives exhibit MIC values comparable to Ciprofloxacin against S. aureus and P. aeruginosa [3].
Antioxidant HydrazonesRadical Scavenging High DPPH scavenging activity due to the resonance stabilization of the benzodioxole ring [3].
Case Study: The "YL201" Derivative

Recent research (2025) highlighted a derivative where the core scaffold was linked via a vinyl group to a trifluoromethyl-piperazine moiety.

  • Structure: (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...)-acrylamide.

  • Efficacy: Significant inhibition of tumor angiogenesis in chick embryo models.

  • Safety: Low toxicity in non-cancerous fibroblast lines, indicating a high therapeutic index.

References

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN, 2025. Link

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors. BMC Chemistry, 2020. Link

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Heterocyclic Communications, 2020. Link

  • PubChem Compound Summary for CID 35493-00-6. National Center for Biotechnology Information. Link

Sources

Pharmacophore Properties of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (also known as acetoacetamido-3,4-methylenedioxybenzene) acts as a pivotal "linker scaffold" in medicinal chemistry.[1] It bridges the lipophilic, metabolically active benzodioxole pharmacophore with a reactive


-keto amide tail.[1] While often categorized as a synthetic intermediate for quinolinone antibiotics and coumarin anticoagulants, the molecule itself possesses distinct pharmacophoric features relevant to TRPV1 antagonism  and auxin receptor modulation .
Chemical Profile
PropertyValue
IUPAC Name N-(1,3-benzodioxol-5-yl)-3-oxobutanamide
CAS Number 35493-00-6
Molecular Formula

Molecular Weight 221.21 g/mol
LogP (Predicted) ~1.33 (Lipophilic, membrane permeable)
TPSA 64.63

(High oral bioavailability potential)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Rotatable Bonds 3 (Flexible linker)

Pharmacophore Modeling & Structural Analysis

The biological utility of this molecule stems from three distinct pharmacophoric regions. Understanding these regions is critical for rational drug design (SAR).

Feature A: The Benzodioxole "Warhead" (Hydrophobic/Steric)

The 1,3-benzodioxole ring (piperonyl group) is a privileged structure in drug design.

  • CYP450 Interaction: The methylenedioxy bridge is a known suicide substrate for Cytochrome P450 enzymes. It forms a stable carbene complex with the heme iron, often extending the half-life of co-administered drugs (bioavailability enhancement).

  • Steric Fit: The planar, electron-rich aromatic system engages in

    
    -
    
    
    
    stacking interactions within binding pockets (e.g., the hydrophobic channel of TRPV1).[1]
  • Conformation: Crystal data of analogues suggests the dioxolane ring adopts a flattened "envelope" conformation, critical for fitting into narrow hydrophobic clefts.

Feature B: The Amide Linker (Directional Binding)
  • H-Bonding: The amide nitrogen (

    
    ) acts as a hydrogen bond donor, while the carbonyl oxygen (
    
    
    
    ) acts as an acceptor. This creates a "hinge" region often interacting with backbone residues (e.g., Serine or Threonine) in receptor active sites.
  • Planarity: The amide bond restricts rotation, enforcing a specific vector between the aromatic head and the reactive tail.

Feature C: The -Keto Tail (Reactive/Chelating)[1]
  • Tautomerism: The 1,3-dicarbonyl system exists in equilibrium between the keto and enol forms.[1] The enol form is stabilized by an intramolecular hydrogen bond, creating a pseudo-six-membered ring that mimics aromaticity.[1]

  • Chelation: This region can bidentate coordinate with divalent metal ions (

    
    , 
    
    
    
    ) in metalloenzyme active sites.
  • Covalent Potential: The methylene carbon (

    
    -carbon) is highly acidic (
    
    
    
    ), making it a nucleophilic site for covalent attachment or cyclization (e.g., Knoevenagel condensation).

Biological Applications & Mechanism of Action

TRPV1 Antagonism (Analgesia)

Research into non-opioid analgesics has identified the benzodioxole moiety as a key component of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists.

  • Mechanism: The benzodioxole group mimics the vanilloid head of capsaicin but, when coupled with the correct linker (like the amide here), blocks the channel rather than opening it.

  • Binding Mode: The amide linker forms H-bonds with Tyr511 and Ser512 in the TRPV1 pocket, while the benzodioxole tail occupies the hydrophobic region usually filled by the aliphatic chain of capsaicin.

Auxin Receptor Agonists (Agrochemistry)

Recent studies have highlighted N-(benzodioxol-5-yl) acetamides as potent agonists for the TIR1 auxin receptor .[1]

  • Activity: These compounds promote root growth in Arabidopsis and Oryza sativa (rice) by stabilizing the TIR1-Aux/IAA co-receptor complex.[1]

  • Advantage: They often show higher stability and specificity than natural auxins (IAA).

Synthetic Precursor (The "Click" Scaffold)

This molecule is the obligate precursor for synthesizing 4-methyl-pyrido[2,3-d]pyrimidin-2-ones and other fused heterocycles via acid-catalyzed cyclization.[1] These derivatives exhibit potent antimicrobial and antifungal activity by inhibiting DNA gyrase.

Visualization: SAR & Synthesis Pathway

The following diagram maps the structural logic and synthetic utility of the compound.

PharmacophoreMap Core N-(1,3-Benzodioxol-5-yl)- 3-oxobutanamide P_Head Benzodioxole Ring (Hydrophobic/CYP Inhibitor) Core->P_Head Feature A P_Link Amide Linker (H-Bond Donor/Acceptor) Core->P_Link Feature B P_Tail Beta-Keto Group (Chelation/Tautomerism) Core->P_Tail Feature C App_TRPV1 TRPV1 Antagonist (Analgesia) P_Head->App_TRPV1 Pi-Stacking App_Auxin TIR1 Agonist (Root Growth) P_Head->App_Auxin Hydrophobic Fit App_Synth Quinolinone Synthesis (Antimicrobial) P_Tail->App_Synth Cyclization Site

Figure 1: Pharmacophore dissection showing the functional role of each structural domain.

Experimental Protocols

These protocols are designed to be self-validating : the appearance of specific physical changes (precipitates, color shifts) confirms the success of each step.

Protocol A: High-Yield Synthesis (The Diketene Route)

Objective: Synthesize N-(1,3-benzodioxol-5-yl)-3-oxobutanamide with >95% purity. Principle: Nucleophilic attack of the aniline nitrogen on the strained lactone ring of diketene.

  • Reagents:

    • 3,4-Methylenedioxyaniline (10 mmol, 1.37 g)[1]

    • Diketene (11 mmol, 0.92 g) [Safety: Diketene is a lachrymator; use in fume hood]

    • Solvent: Dichloromethane (DCM) or Toluene (20 mL)

    • Catalyst: Triethylamine (0.5 mL, optional)

  • Procedure:

    • Dissolution: Dissolve the aniline in DCM in a round-bottom flask. The solution should be clear/pale brown.

    • Addition: Cool the flask to 0°C (ice bath). Add diketene dropwise over 10 minutes. Validation: The reaction is exothermic; monitor temperature to ensure it stays <5°C.

    • Reaction: Allow to warm to room temperature and stir for 2 hours. Validation: A solid precipitate often forms as the product is less soluble than the starting material.

    • Workup: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol.

    • Characterization:

      • Melting Point: Expect 88–90°C.

      • TLC: (Ethyl Acetate:Hexane 1:1) -> Product

        
         ~0.4 (distinct from starting amine 
        
        
        
        ~0.6).[1]
Protocol B: Antimicrobial Susceptibility Screening (MIC)

Objective: Evaluate the biological activity of the scaffold or its derivatives.

  • Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Inoculum: Dilute overnight cultures of S. aureus (Gram+) and E. coli (Gram-) to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Assay:

    • Add 100 µL of broth to a 96-well plate.

    • Perform serial 2-fold dilutions of the compound (range: 512 µg/mL to 1 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

    • Control: Include a DMSO-only well (negative control) and a Ciprofloxacin well (positive control).

  • Readout: Incubate at 37°C for 18-24 hours.

    • Validation: The MIC is the lowest concentration with no visible turbidity . The DMSO control must show heavy growth.

References

  • TRPV1 Pharmacophore Modeling: Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling. Future Med.[2] Chem. (2015).[2]

  • Auxin Receptor Agonists: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science (2022).

  • Synthesis Protocol: Reaction of diketene with amines.[3] J. Org. Chem. (General Reference for Acetoacetylation).

  • Benzodioxole Crystal Structure: Crystal structure of (-)-(R, E)-3-(1,3-benzodioxol-5-yl)... Acta Crystallogr E. (2018).[4]

Sources

The Pharmacological and Synthetic Landscape of N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

N-1,3-Benzodioxol-5-YL-3-oxobutanamide (CAS: 35493-00-6) is a highly versatile hybrid molecule characterized by its molecular formula C₁₁H₁₁NO₄[1][2]. While it is primarily recognized as a specialized building block in organic synthesis, its unique structural amalgamation of a 1,3-benzodioxole (methylenedioxyphenyl) core and a 3-oxobutanamide (acetoacetamide) side chain positions it as a highly privileged scaffold in medicinal chemistry. This whitepaper deconstructs the mechanistic rationale behind its biological potential, exploring its direct pharmacological activities and its critical role as a precursor for synthesizing complex, bioactive heterocycles.

Structural Deconstruction & Mechanistic Rationale

The pharmacological potential of N-1,3-Benzodioxol-5-YL-3-oxobutanamide is dictated by its two primary functional moieties, each contributing distinct pharmacokinetic and pharmacodynamic properties.

The 1,3-Benzodioxole (Piperonyl) Motif

The 1,3-benzodioxole ring is a well-documented bioisostere for benzothiazole and indole rings, frequently utilized to enhance lipophilicity and target binding. Biologically, this moiety is infamous for its interaction with Cytochrome P450 (CYP450) enzymes.

  • Causality of CYP Inhibition: Upon metabolism, the methylenedioxy bridge undergoes oxidation to form a highly reactive carbene intermediate. This carbene coordinates tightly with the heme iron of CYP enzymes (particularly CYP3A4), leading to quasi-irreversible inhibition. This mechanism is often exploited in drug design to prolong the half-life of co-administered therapeutics[3].

  • Antioxidant & Apoptotic Potential: Benzodioxole derivatives are known to induce oxidative stress specifically in malignant cells, promoting apoptosis via the thioredoxin system while exhibiting hepatoprotective and antioxidant properties in healthy tissue[3][4].

The 3-Oxobutanamide (Acetoacetamide) Motif

The acetoacetamide tail is a β-keto tertiary amide. It features a dual-carbonyl system that exists in a dynamic keto-enol tautomeric equilibrium.

  • Causality of Reactivity: The active methylene group situated between the two carbonyls is highly nucleophilic. This allows the molecule to participate efficiently in condensation, alkylation, and acylation reactions. In biological systems, this β-dicarbonyl bonding capability allows for metal chelation (e.g., targeting metalloenzymes) and serves as a hydrogen-bond donor/acceptor network to stabilize ligand-receptor interactions.

BioPathway A Benzodioxole Motif B Cytochrome P450 (e.g., CYP3A4) A->B Enzymatic oxidation F Intracellular ROS Generation A->F Selective oxidative stress C Metabolic Carbene Intermediate B->C Methylenedioxy cleavage D Heme Iron Coordination C->D Irreversible binding E Pharmacokinetic Synergy (Increased Drug Half-life) D->E Enzyme inhibition G Mitochondrial Depolarization F->G Membrane damage H Apoptosis in Malignant Cells G->H Caspase activation

Fig 1. Dual mechanism of benzodioxole derivatives: CYP inhibition and targeted apoptosis.

Direct Biological Activities

Based on the integration of its structural components, derivatives of this scaffold exhibit a broad spectrum of biological activities:

  • Anti-inflammatory & Analgesic (COX Inhibition): Benzodioxole-containing compounds, particularly those with acetic acid or amide derivatives, act as competitive inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes. The amide linkage provides critical hydrogen bonding with the Arg120 residue in the COX active site, leading to potent anti-inflammatory effects[5].

  • Antimicrobial & Antifungal: Enamine derivatives of acetoacetamides and 2-phenyl benzodioxoles have demonstrated significant broad-spectrum antibacterial activity, often outperforming standard reference drugs like cinoxacin against S. aureus and E. coli[6]. The mechanism is theorized to involve DNA gyrase inhibition and direct DNA cleavage[6].

  • Anticancer / Cytotoxicity: Benzodioxole derivatives have shown efficacy against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines[4]. The acetoacetamide moiety further enhances this by allowing the synthesis of monastrol analogs, which inhibit the mitotic kinesin Eg5, leading to cell cycle arrest[7].

Quantitative Data Summary

The following table synthesizes the observed biological activity ranges for compounds sharing the benzodioxole-acetoacetamide pharmacophore network:

Compound Class / DerivativePrimary Target / AssayObserved Activity RangeMechanistic Context
Benzodioxole-Arsenical Conjugates Leukemia (In vivo murine models)Significant tumor regressionInhibition of thioredoxin system; delayed elimination[3]
Benzodioxole Acetic Amides COX-1 / COX-2 EnzymesIC₅₀ ≈ 0.219 – 1.79 mMCompetitive inhibition via active site hydrogen bonding[5]
2-Phenyl Benzodioxoles S. aureus / DNA BindingMIC < Standard ReferenceIntercalation and DNA gyrase disruption
Acetoacetamide Pyrimidines NCI-60 Cancer Cell LinesHigh Cytotoxicity (IC₅₀ < 12 µM)Mitotic kinesin Eg5 inhibition (Monastrol analogs)[7][8]

Synthetic Utility: The Biginelli Multicomponent Workflow

Beyond direct activity, N-1,3-Benzodioxol-5-YL-3-oxobutanamide is a critical intermediate. Its most prominent application is in the Biginelli Reaction —a one-pot, multicomponent cyclocondensation used to synthesize highly bioactive dihydropyrimidines (DHPMs)[7].

Self-Validating Experimental Protocol: Synthesis of Bioactive DHPMs

This protocol is designed to ensure self-validation through observable phase changes and stoichiometric precision.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Combine equimolar amounts (1.0 mmol) of N-1,3-Benzodioxol-5-YL-3-oxobutanamide, an aromatic aldehyde (e.g., benzaldehyde), and urea/thiourea in a round-bottom flask.

  • Causality: Strict 1:1:1 stoichiometry prevents the accumulation of unreacted Knoevenagel intermediates, ensuring high atom economy and minimizing side-product formation[7].

Step 2: Solvent and Catalyst Addition

  • Action: Dissolve the mixture in 10 mL of absolute ethanol. Add a catalytic amount (10 mol%) of a Lewis acid (e.g., CuCl₂ or InCl₃) or concentrated HCl.

  • Causality: Ethanol provides the optimal boiling point (78°C) for the thermodynamic control of the reaction. The acid catalyst is mandatory to activate the electrophilic carbonyl carbon of the aldehyde, facilitating the initial nucleophilic attack by the active methylene of the acetoacetamide.

Step 3: Reflux & Cyclocondensation

  • Action: Heat the mixture to reflux for 3–6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7).

  • Causality: The thermal energy drives the dehydration step (loss of H₂O) following the nucleophilic attack of urea on the Knoevenagel intermediate, forcing the ring closure to form the dihydropyrimidine core.

Step 4: Workup and Purification

  • Action: Pour the hot mixture into 50 mL of crushed ice water. Stir vigorously until a solid precipitate forms. Filter, wash with cold water, and recrystallize from hot ethanol.

  • Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic DHPM product out of solution. Recrystallization exploits differential solubility to remove trace unreacted urea and catalyst, yielding a highly pure bioactive compound.

Biginelli A N-1,3-Benzodioxol-5-YL -3-oxobutanamide (Active Methylene) E Knoevenagel Condensation Intermediate A->E Aldehyde addition B Aromatic Aldehyde (Electrophile) B->E C Urea / Thiourea (Nucleophile) F Cyclocondensation & Dehydration C->F Nucleophilic attack D Acid Catalyst (Carbonyl Activation) D->E Catalysis E->F G Bioactive Dihydropyrimidine (DHPM) Derivative F->G -H₂O (Reflux)

Fig 2. Biginelli multicomponent synthesis workflow utilizing the acetoacetamide derivative.

Conclusion

N-1,3-Benzodioxol-5-YL-3-oxobutanamide represents a powerful intersection of synthetic utility and pharmacological potential. By combining the CYP-modulating and apoptotic properties of the benzodioxole ring with the nucleophilic versatility of the acetoacetamide moiety, this compound serves as both a standalone candidate for structural optimization and a vital precursor for next-generation antimicrobial and antineoplastic heterocycles.

References

  • ChemScene. "N-(benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide | CAS 35493-00-6". ChemScene.
  • ChemicalBook.
  • Dutta Gupta, S., et al. "Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents". Arabian Journal of Chemistry.
  • Hawash, M., et al. "Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents".
  • Ataman Kimya. "DIMETHYLACETOACETAMIDE - Uses and Biological Activity".
  • ResearchGate. "An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines".
  • TSI Journals. "Effective one pot synthesis of new biologically active pyrimido[1,2-a]benzimidazoles". Organic Chemistry: An Indian Journal.

Sources

Methodological & Application

Synthesis of N-1,3-Benzodioxol-5-YL-3-oxobutanamide from 3,4-methylenedioxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (CAS 35493-00-6) via the nucleophilic acyl substitution of 3,4-methylenedioxyaniline with ethyl acetoacetate . This β-keto amide serves as a critical pharmacophore in the synthesis of quinoline-based antibiotics, anti-inflammatory agents, and heterocyclic libraries. The guide prioritizes a "green chemistry" approach by utilizing a solvent-minimized thermal protocol that avoids the use of hazardous diketene, ensuring high safety standards and reproducibility.

Introduction & Scientific Rationale

The 1,3-benzodioxole moiety (methylenedioxyphenyl) is a privileged scaffold in medicinal chemistry, often improving metabolic stability and lipophilicity compared to dimethoxy analogues. The target compound, N-(1,3-benzodioxol-5-yl)-3-oxobutanamide, acts as a versatile "C4 building block."

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto the ester carbonyl of ethyl acetoacetate. The reaction is driven to completion by the thermal elimination of ethanol. Unlike simple amidation, the presence of the β-keto group allows for tautomerization, which can stabilize intermediates but also requires specific thermal control to prevent polymerization or degradation.

Key Mechanistic Insight: The electron-donating nature of the methylenedioxy ring increases the nucleophilicity of the aniline amine, facilitating the reaction. However, it also makes the ring susceptible to oxidation; therefore, an inert atmosphere (Nitrogen/Argon) is recommended to maintain color purity.

Pathway Visualization

ReactionPathway Aniline 3,4-Methylenedioxyaniline (Nucleophile) TS Tetrahedral Intermediate Aniline->TS Nucleophilic Attack (110°C) EAA Ethyl Acetoacetate (Electrophile) EAA->TS Product N-(1,3-Benzodioxol-5-yl)- 3-oxobutanamide TS->Product Elimination Byproduct Ethanol (Removed via Distillation) TS->Byproduct Elimination

Figure 1: Reaction pathway for the acetoacetylation of 3,4-methylenedioxyaniline.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3,4-Methylenedioxyaniline (1,3-Benzodioxol-5-amine) [CAS: 14268-66-7] - Purity >98%

    • Ethyl Acetoacetate (EAA) [CAS: 141-97-9] - 1.2 equivalents

    • Toluene (Reagent Grade) or Xylene (for higher temp)

    • Ethanol (for recrystallization)[1][2]

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL)

    • Dean-Stark Trap (optional but recommended for yield) or Short-path distillation head

    • Reflux Condenser[3]

    • Magnetic Stirrer & Oil Bath

    • Nitrogen inlet

Method A: Solution-Phase Thermal Condensation (Recommended)

This method uses Toluene as a solvent to azeotropically remove ethanol, driving the equilibrium forward (Le Chatelier's principle).

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, a Dean-Stark trap (topped with a reflux condenser), and a nitrogen inlet.

  • Charging: Add 13.7 g (100 mmol) of 3,4-methylenedioxyaniline and 100 mL of Toluene. Stir until dissolved.

  • Addition: Add 15.6 g (120 mmol, 1.2 eq) of Ethyl Acetoacetate via syringe or dropping funnel.

  • Reaction: Heat the mixture to reflux (Oil bath ~120°C).

    • Observation: As the reaction proceeds, ethanol will co-distill with toluene into the trap. If using a simple distillation head, collect the distillate (mixture of Ethanol/Toluene) until the vapor temperature rises to the boiling point of pure Toluene (110.6°C).

  • Monitoring: Maintain reflux for 3–4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting aniline spot (lower Rf) should disappear.

  • Workup:

    • Cool the reaction mixture slowly to room temperature (25°C).

    • Crystallization:[4][5] The product often crystallizes directly from the toluene solution upon cooling. If not, cool further to 0-4°C in an ice bath.

    • Filtration: Collect the precipitate by vacuum filtration.

    • Washing: Wash the filter cake with cold Toluene (2 x 15 mL) followed by cold Hexane (2 x 20 mL) to remove excess EAA.

  • Purification: Recrystallize the crude solid from hot Ethanol (or Ethanol/Water 80:20) to obtain white to off-white needles.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Solvent-Free (Neat) Synthesis (High Throughput)

For smaller scales or rapid library synthesis, a solvent-free approach is viable.

  • Mix 1.0 eq of Aniline and 1.2 eq of EAA in a round bottom flask.

  • Heat to 120°C for 2 hours while applying a weak vacuum (or nitrogen sweep) to remove generated ethanol.

  • Cool to solidify. Recrystallize from Ethanol.[2][3]

Process Workflow & Logic

Workflow Start Start: Raw Materials Check Mix Mix Aniline + EAA + Toluene (Inert Atmosphere) Start->Mix Reflux Reflux (110°C) Remove Ethanol (Azeotrope) Mix->Reflux Check TLC Check (Aniline Consumed?) Reflux->Check Check->Reflux No Cool Cool to 4°C Precipitate Product Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold Toluene Cool->Filter Recryst Recrystallization (Solvent: EtOH) Filter->Recryst Final Pure Product N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide Recryst->Final

Figure 2: Operational workflow for the synthesis and purification process.

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation; recrystallize.
Yield 75% - 85%Optimized thermal method.
Melting Point 88°C - 92°C (Lit. varies)Sharp range indicates high purity.
Solubility Soluble in DMSO, MeOH, hot EtOHInsoluble in water.[6]
Analytical Validation (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • δ 9.10 (s, 1H, NH) - Broad singlet, exchangeable.

    • δ 7.25 (d, 1H, Ar-H)

    • δ 6.90 (d, 1H, Ar-H)

    • δ 6.75 (dd, 1H, Ar-H)

    • δ 5.95 (s, 2H, -O-CH2-O-) - Characteristic Benzodioxole Peak.

    • δ 3.60 (s, 2H, -CO-CH2-CO-) - Active Methylene.

    • δ 2.30 (s, 3H, -CH3) - Terminal Methyl.

Expertise & Troubleshooting (The "Why")

  • Why Toluene? While Ethanol is a common solvent, its boiling point (78°C) is often too low to drive the reaction to completion efficiently against the elimination of... ethanol. Toluene (110°C) allows for higher kinetic energy and the physical removal of the byproduct ethanol, shifting the equilibrium to the right.

  • The "Oiling Out" Problem: If the product forms an oil upon cooling instead of crystals, it likely contains unreacted EAA. Solution: Re-heat to dissolve, add a seed crystal, and cool very slowly. Alternatively, triturate the oil with cold hexanes to induce solidification.

  • Active Methylene Reactivity: The CH2 group between the two carbonyls is highly acidic (pKa ~11). Avoid using strong bases during workup, as this can lead to enolate formation and solubility in the aqueous layer, reducing yield.

Safety & Compliance

  • Regulatory Note: 3,4-Methylenedioxyaniline is a structural precursor to controlled substances (MDMA series). While the aniline itself is a legitimate industrial chemical, users must adhere to all local diversion regulations (e.g., DEA List I Watchlist in US, precursors regulations in EU). Ensure end-use documentation supports legitimate research (e.g., heterocycle synthesis).

  • Chemical Hazards:

    • Ethyl Acetoacetate:[2][4] Combustible. Irritant.

    • 3,4-Methylenedioxyaniline:[7] Harmful if swallowed or absorbed through skin. Potential sensitizer. Wear nitrile gloves and work in a fume hood.

References

  • Organic Syntheses. "Acetoacetanilide." Org.[3][4][6] Synth.1939 , 19, 6. Link (Foundational protocol for aniline acetoacetylation).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 35493-00-6." PubChem. Link

  • ChemScene. "N-(benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide Product Data." Link

  • BenchChem. "N-methyl-3,4-methylenedioxyaniline synthesis and discovery." (Context on precursor regulation and chemistry). Link

Sources

High-Fidelity Acetoacetylation of Benzodioxole Amines: Comparative Protocols for Lab and Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The acetoacetylation of amines is a pivotal transformation in the synthesis of nitrogen heterocycles, serving as the entry point for Knorr quinoline synthesis and the formation of biologically active amides. When applied to benzodioxole amines (e.g., 3,4-methylenedioxyaniline or piperonylamine), the protocol requires specific modulation to preserve the acid-sensitive methylenedioxy bridge while overcoming the reduced nucleophilicity of the aromatic amine variants.

This Application Note contrasts two distinct methodologies:

  • The Precision Protocol (TKD Method): Utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene acetone adduct) for high-value, sensitive substrates requiring neutral conditions.

  • The Bulk Protocol (EAA Method): Utilizes Ethyl Acetoacetate with catalytic acceleration for cost-effective, large-scale synthesis.

Chemo-Structural Considerations

The Benzodioxole Stability Paradox

The 1,3-benzodioxole moiety is electron-rich, making it susceptible to electrophilic aromatic substitution. However, the methylenedioxy bridge is sensitive to strong Lewis acids (e.g.,


, 

) and harsh acidic hydrolysis, which can lead to ring cleavage and catechol formation. Therefore, neutral to mildly basic conditions are preferred over the historical use of acetoacetyl chloride or diketene gas.
Nucleophilicity Profiles

The reaction kinetics are dictated by the specific amine subclass:

  • Type A: Benzylic Amines (e.g., Piperonylamine): High basicity (

    
    ). Highly nucleophilic; reacts readily with 
    
    
    
    -keto esters under mild heat.
  • Type B: Aromatic Amines (e.g., 3,4-Methylenedioxyaniline): Low basicity (

    
    ). The lone pair is delocalized into the aromatic ring. Requires higher activation energy (reflux) or chemical activation (TKD) to drive the reaction to completion.
    

Methodological Selection Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate type and purity requirements.

Acetoacetylation_Logic Start Start: Select Substrate Substrate_Type Is the Amine Aromatic or Aliphatic? Start->Substrate_Type Aromatic Aromatic (Aniline) (Low Nucleophilicity) Substrate_Type->Aromatic Aliphatic Aliphatic/Benzylic (High Nucleophilicity) Substrate_Type->Aliphatic Purity Purity/Scale Requirement? Aromatic->Purity Method_EAA Protocol B: EAA + Catalyst (Cost-Effective, Requires Purification) Aliphatic->Method_EAA Standard Reflux Method_TKD Protocol A: TKD Method (Neutral, High Purity, No Catalyst) Purity->Method_TKD High Value / Lab Scale Purity->Method_EAA Bulk Scale / Cost Driven

Figure 1: Decision matrix for selecting the optimal acetoacetylation pathway.

Protocol A: The "Precision" Method (TKD)

Best for: Aromatic amines, acid-sensitive substrates, and high-purity library synthesis.

Mechanistic Insight

This method utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) .[1][2] Upon heating (>100°C), TKD undergoes a retro-Diels-Alder fragmentation to release acetylketene in situ. Acetylketene is a highly reactive, neutral acylating agent that is immediately trapped by the amine. The only byproduct is acetone, rendering the workup trivial.

TKD_Mechanism TKD TKD Reagent (Cyclic Adduct) Heat Heat (>100°C) Retro-Diels-Alder TKD->Heat Intermediates Acetylketene (Reactive) + Acetone (Volatile) Heat->Intermediates Product Acetoacetamide Product Intermediates->Product Trapped by Amine Amine Benzodioxole Amine Amine->Product

Figure 2: Thermal generation of acetylketene from TKD.

Experimental Procedure
  • Stoichiometry: 1.0 equiv Benzodioxole amine : 1.1 equiv TKD.

  • Solvent: Xylene (preferred for higher boiling point) or Toluene.

  • Setup: Dry round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Execution:

    • Dissolve the amine in Xylene (concentration ~0.5 M).

    • Add TKD reagent in one portion.

    • Heat the mixture to reflux (120–140°C) for 2–4 hours. Note: Evolution of acetone may be observed.

    • Monitor by TLC (EtOAc/Hexane) for the disappearance of the amine.

  • Workup:

    • Cool reaction to room temperature.[3]

    • Precipitation: Often, the product crystallizes directly upon cooling. Filter and wash with cold hexanes.

    • Alternative: If no precipitate forms, evaporate solvent under reduced pressure. The residue is typically of high purity (>95%) and requires no chromatography.

Protocol B: The "Green/Bulk" Method (EAA)

Best for: Benzylic amines, large-scale manufacturing, cost-sensitive projects.

Mechanistic Insight

Reaction with Ethyl Acetoacetate (EAA) is a nucleophilic acyl substitution. For aromatic amines (anilines), the reaction is slow and unfavorable due to the leaving group (ethanol) and the lower nucleophilicity of the nitrogen.

  • Optimization: Use of a catalyst like Tetrabutylammonium bromide (TBAB) or continuous removal of ethanol (Dean-Stark) is required to drive the equilibrium.

Experimental Procedure
  • Stoichiometry: 1.0 equiv Amine : 1.2 equiv Ethyl Acetoacetate.

  • Catalyst: 10 mol% TBAB (optional, accelerates aniline reaction).

  • Solvent: Toluene (for azeotropic removal of ethanol) or neat (solvent-free) for high-speed microwave protocols.

  • Execution (Standard Thermal):

    • Combine amine and EAA in Toluene (1.0 M).

    • Crucial Step: Attach a Dean-Stark trap or use a distillation head.

    • Heat to reflux (110°C). As the reaction proceeds, ethanol is generated. Remove the ethanol/toluene azeotrope continuously to drive the equilibrium to the right.

    • Reflux for 4–12 hours (depending on amine basicity).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate in vacuo.

    • Purification: Recrystallization from EtOH/Water or flash chromatography is usually required to remove unreacted EAA and trace enamine byproducts.

Comparative Data Analysis

FeatureProtocol A (TKD)Protocol B (EAA)
Reagent Cost HighLow
Reaction Time 2–4 Hours6–12 Hours
Byproducts Acetone (Volatile, Inert)Ethanol (Must be removed)
Conditions Neutral (pH ~7)Thermal / Weakly Basic
Yield (Typical) 90–98%75–85%
Purification Filtration / EvaporationRecrystallization / Column
Suitability Med-Chem / Library GenProcess Scale / Kilo Lab

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Conversion (Method B): If the reaction stalls, add 0.1 equiv of Iodine (

    
    ) or Zinc dust. These act as mild Lewis acids to activate the carbonyl of the 
    
    
    
    -keto ester without cleaving the benzodioxole ring.
  • Ring Cleavage: Avoid using mineral acids (HCl,

    
    ) during workup. If acidification is necessary, use weak organic acids (Acetic acid, Citric acid).
    
  • Oiling Out: If the product oils out during recrystallization, seed with a pure crystal or scratch the flask walls. Use a solvent mixture of Toluene/Hexane.

Safety Note
  • TKD: While safer than diketene gas, TKD generates acetylketene (a lachrymator and irritant) in situ. Ensure the reaction vessel is sealed/condensed properly and perform all operations in a fume hood.

  • Benzodioxoles: Many derivatives are bioactive.[4][5] Handle with standard PPE (gloves, goggles, lab coat) to prevent transdermal absorption.

References

  • Clemens, R. J., & Hyatt, J. A. (1985).[6] Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[1][6] The Journal of Organic Chemistry.

  • Bandgar, B. P., et al. (2010). Tetrabutylammonium Bromide (TBAB)-Catalyzed Rapid Conversion of β-ketoesters into β-Enaminoesters.[7] ResearchGate.

  • BenchChem Technical Guides. (2025). Stability and Reactivity of the Benzodioxine Ring System.[4]4[3][7][8][9][10][11][12][13][14]

  • Organic Syntheses. (1939). Acetoacetanilide (Standard EAA Protocol). Organic Syntheses, Coll.[15] Vol. 2, p.200.

Sources

Application Note: Knoevenagel Condensation and Multicomponent Synthesis Utilizing N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS: 35493-00-6)[1] is an advanced active methylene building block widely utilized in the synthesis of complex heterocyclic scaffolds. The molecule possesses dual functional domains that make it highly valuable in drug discovery:

  • The 1,3-Benzodioxole (Methylenedioxyphenyl) Motif: A privileged pharmacophore that enhances lipophilicity and provides critical hydrogen-bond accepting capabilities, frequently utilized in the design of antitubercular and anticancer agents[2].

  • The 3-Oxobutanamide Core: An aldol-sensitive

    
    -dicarbonyl system containing a highly acidic methylene group (C2 position) flanked by ketone and amide carbonyls[3].
    

The electronic nature of the benzodioxole substituent exerts a strong resonance-withdrawing effect on the amide nitrogen, which in turn increases the acidity of the C2 methylene protons. This electronic contribution significantly dictates the thermodynamic stability and regioselectivity of the resulting heterocycles during multicomponent reactions (MCRs)[4].

Mechanistic Causality: The Knoevenagel-Michael Cascade

The Knoevenagel condensation of acetoacetamides requires precise control over the catalytic environment to prevent side reactions.

  • Catalyst Causality: A weak base buffer system, specifically Piperidinium Acetate (formed in situ from piperidine and glacial acetic acid), is the gold standard. A strong base (e.g., K₂CO₃ or NaOH) would indiscriminately trigger amide bond hydrolysis or catastrophic self-condensation (dimerization) of the acetoacetamide[5]. The buffered system perfectly balances the deprotonation of the active methylene to form a stable enolate with the activation of the aldehyde electrophile.

  • Solvent Causality: Protic solvents like absolute ethanol are selected because they stabilize the enolate intermediate via hydrogen bonding and facilitate the critical proton-transfer steps necessary for the dehydration of the aldol intermediate into the final

    
    -unsaturated Knoevenagel adduct[3].
    

Knoevenagel_MCR A N-(1,3-Benzodioxol-5-yl) -3-oxobutanamide C Active Enolate Intermediate A->C Deprotonation B Base Catalyst (Piperidinium Acetate) B->C Catalysis E Aldol Intermediate C->E Nucleophilic Attack D Aromatic Aldehyde (Electrophile) D->E F Knoevenagel Adduct (α,β-Unsaturated Amide) E->F Dehydration (-H2O) G 1,4-Dihydropyridine (MCR Product) F->G + Dinucleophile (Michael Addition)

Mechanistic pathway of Knoevenagel condensation and subsequent multicomponent cyclization.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, various solvent and catalyst systems were evaluated for the primary Knoevenagel condensation step. The data below summarizes the optimal parameters for maximizing the yield of the


-unsaturated intermediate while suppressing degradation.
SolventCatalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
Ethanol Piperidine / AcOH (10 mol%) 78 3 89 Optimal enolate stabilization; clean dehydration.
MethanolPiperidine / AcOH (10 mol%)65576Lower boiling point reduces the dehydration rate.
DMFK₂CO₃ (20 mol%)80245Strong base induces amide hydrolysis and dimerization.
H₂O/EtOHThiamine HCl (15 mol%)251282Green chemistry approach; hydrogen bonding activation.

Experimental Protocols

Protocol A: Base-Catalyzed Knoevenagel Condensation (Synthesis of -Unsaturated Amides)

This protocol isolates the highly conjugated arylidene derivative, which serves as a potent Michael acceptor for downstream synthesis.

  • Step 1: Reagent Assembly. Charge a flame-dried 100 mL round-bottom flask with N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (10.0 mmol, 1.0 equiv) and the target aromatic aldehyde (10.5 mmol, 1.05 equiv). Insight: The slight 5% excess of aldehyde compensates for trace auto-oxidation and drives the equilibrium forward.

  • Step 2: Catalyst Introduction. Add 20 mL of absolute ethanol to achieve a 0.5 M concentration. Sequentially add piperidine (1.0 mmol, 10 mol%) and glacial acetic acid (1.0 mmol, 10 mol%).

  • Step 3: Reaction Execution. Equip the flask with a reflux condenser and heat to 78°C under a nitrogen atmosphere for 3 hours. The reaction is self-validating: a successful condensation is visually indicated by a transition from a pale solution to a deep yellow/orange hue due to extended

    
    -conjugation.
    
  • Step 4: Isolation. Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5°C) for 1 hour to induce crystallization. Filter the resulting precipitate under a vacuum and wash with ice-cold ethanol (2 × 5 mL).

Protocol B: One-Pot Multicomponent Synthesis (MCR) of 1,4-Dihydropyridines

This workflow utilizes the Knoevenagel adduct in situ to generate highly substituted 1,4-dihydropyridines (1,4-DHPs) via a Hantzsch-type multicomponent cascade[2].

  • Step 1: Cascade Initiation. In a 100 mL flask, combine N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (20.0 mmol, 2.0 equiv), an aromatic aldehyde (10.0 mmol, 1.0 equiv), and ammonium acetate (50.0 mmol, 5.0 equiv) in 30 mL of absolute ethanol.

  • Step 2: Reflux & Cyclization. Heat the mixture to reflux (78°C) for 6–8 hours. Insight: Ammonium acetate is deliberately chosen as it serves a dual purpose—it acts as the nitrogen source for the enamine intermediate and buffers the reaction, preventing acid-catalyzed ring-opening of the sensitive benzodioxole moiety.

  • Step 3: Precipitation & Recovery. Pour the hot reaction mixture into 100 mL of crushed ice with vigorous stirring. The sudden drop in solubility forces the hydrophobic 1,4-DHP to precipitate. Filter, wash with distilled water, and recrystallize from hot ethanol to yield the pure heterocyclic product.

Trustworthiness & Quality Control (E-E-A-T)

To ensure the scientific integrity of the synthesized compounds, chromatographic and spectroscopic validations are mandatory:

  • NMR Validation: The success of the Knoevenagel condensation (Protocol A) is definitively confirmed by the disappearance of the highly shielded C2 methylene protons (typically

    
     3.6 ppm) and the emergence of a deshielded vinylic proton signal (
    
    
    
    7.5–8.2 ppm, depending on
    
    
    isomerism) in the ¹H NMR spectrum.
  • Scaffold Integrity: The integrity of the benzodioxole ring must be verified by the persistence of the sharp methylenedioxy singlet (~

    
     6.0 ppm, 2H).
    
  • Purification Rationale: Recrystallization from ethanol is strictly preferred over silica gel column chromatography. Prolonged exposure to the acidic silanol groups on silica gel can degrade the electron-rich benzodioxole ring and cause partial hydrolysis of the Knoevenagel adduct.

References

  • [5] Naghiyev, F. N., et al. "Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products." Molecules 25.9 (2020): 2235. URL:[Link]

  • [4] Tkachenko, V. V., et al. "The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde." Beilstein Journal of Organic Chemistry 10.1 (2014): 3019-3030. URL:[Link]

  • [3] Nielsen, A. T., & Houlihan, W. J. "The Condensation Products of Aldehydes and Aldol-sensitive

    
    -Dicarbonyl Compounds." The Journal of Organic Chemistry (1969).
    URL:[Link]
    
  • [2] Akbarzadeh, T., et al. "Facile Synthesis and Antibacterial, Antitubercular, and Anticancer Activities of Novel 1,4-Dihydropyridines." ResearchGate / Mini-Reviews in Medicinal Chemistry (2022). URL:[Link]

Sources

Synthesis of quinoline derivatives using N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of quinoline derivatives using N-1,3-Benzodioxol-5-yl-3-oxobutanamide

Abstract This technical guide details the synthetic utility of N-1,3-Benzodioxol-5-yl-3-oxobutanamide (also known as acetoacet-3,4-methylenedioxyanilide) as a pivotal precursor for accessing pharmacologically active 6,7-methylenedioxyquinoline scaffolds. We present two distinct, high-fidelity protocols: (1) The Meth-Cohn Vilsmeier-Haack Cyclization to generate 2-chloro-3-formylquinolines, and (2) The Acid-Mediated Knorr Cyclization to yield 4-methyl-2-quinolones. These methodologies are selected for their reproducibility, scalability, and ability to provide versatile handles for downstream medicinal chemistry optimization.[1]

Part 1: Strategic Overview & Chemistry

The starting material, N-1,3-Benzodioxol-5-yl-3-oxobutanamide , contains a 1,3-benzodioxole (methylenedioxybenzene) moiety fused to a


-ketoamide side chain. This structure is electronically primed for intramolecular electrophilic aromatic substitution due to the electron-donating nature of the methylenedioxy group.

Regioselectivity: Cyclization typically occurs at the position ortho to the amine and ortho to the oxygen at position 3 of the benzodioxole ring (Position 6 of the aniline).[1] This regioselectivity is driven by the directing effects of the oxygen atoms, consistently yielding the 6,7-methylenedioxyquinoline isomer rather than the 5,6-isomer.

Synthetic Pathways Diagram

QuinolineSynthesis Start N-1,3-Benzodioxol-5-yl- 3-oxobutanamide RouteA Route A: Vilsmeier-Haack (POCl3 / DMF) Start->RouteA Formylation/Cyclization RouteB Route B: Acid Cyclization (PPA or H2SO4) Start->RouteB Dehydration/Cyclization InterA Intermediate: Chloroiminium Species RouteA->InterA In situ generation ProdB 4-Methyl-6,7-methylenedioxy- quinolin-2(1H)-one RouteB->ProdB 100-120°C ProdA 2-Chloro-6,7-methylenedioxy- quinoline-3-carbaldehyde InterA->ProdA Hydrolysis

Caption: Divergent synthetic pathways from N-1,3-Benzodioxol-5-yl-3-oxobutanamide yielding distinct functional handles.

Part 2: Detailed Protocols

Protocol A: Meth-Cohn Vilsmeier-Haack Cyclization

Target: 2-Chloro-6,7-methylenedioxyquinoline-3-carbaldehyde Mechanism: This reaction utilizes the Vilsmeier reagent (chloromethyleneiminium salt) to simultaneously formylate the


-carbon of the acetamide and effect intramolecular cyclization. The resulting 2-chloro-3-formyl derivative is a highly valuable scaffold for further functionalization (e.g., 

at C2, condensation at C3-aldehyde).

Reagents & Equipment:

  • N-1,3-Benzodioxol-5-yl-3-oxobutanamide (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (7.0 - 8.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (2.5 - 3.0 equiv)

  • Dichloromethane (DCM) or Chloroform (optional solvent)[1]

  • Ice bath, Reflux condenser, Drying tube (

    
    )[1]
    

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, introduce dry DMF (3.0 equiv).

    • Cool the flask to 0–5 °C using an ice bath.

    • Add

      
       (8.0 equiv) dropwise over 15–20 minutes.[1] Caution: Exothermic reaction.[1] Ensure temperature remains <10 °C.
      
    • Stir the mixture at 0 °C for 30 minutes to ensure formation of the white/yellowish Vilsmeier salt precipitate.

  • Substrate Addition:

    • Add N-1,3-Benzodioxol-5-yl-3-oxobutanamide (1.0 equiv) to the flask. This can be added as a solid (in small portions) or dissolved in a minimal amount of dry DMF/DCM if solubility is an issue.[1]

    • Allow the mixture to warm to room temperature.

  • Cyclization:

    • Transfer the flask to an oil bath and heat to 75–85 °C .

    • Monitor the reaction via TLC (System: Ethyl Acetate/Hexane 3:7).[1] Evolution of HCl gas will be observed.[1]

    • Reaction completion typically occurs within 4–6 hours.[1]

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous dark oil slowly onto crushed ice (~500 g per 10 g substrate) with vigorous stirring.

    • Critical Step: Stir the aqueous suspension for 1 hour. This hydrolyzes the intermediate iminium salt to the aldehyde.[1][2][3][4]

    • Neutralize the suspension to pH ~7 using saturated Sodium Acetate (

      
      ) solution.[1] Avoid strong bases (NaOH) to prevent hydrolysis of the chloro-group.
      
    • The product will precipitate as a yellow/pale-brown solid. Filter the solid using a Buchner funnel.[1]

  • Purification:

    • Wash the filter cake copiously with water.[1]

    • Recrystallize from Acetonitrile or DMF/Ethanol mixture.[1]

    • Expected Yield: 65–80%.[1]

Data Summary Table (Route A)

Parameter Specification
Appearance Pale yellow solid
Melting Point ~220–224 °C (Lit. analogs)
Key IR Signals 1690 cm⁻¹ (CHO), 1610 cm⁻¹ (C=N)

| ¹H NMR (DMSO-d₆) |


 10.3 (s, 1H, CHO), 6.2 (s, 2H, O-CH₂-O) |[1]
Protocol B: Acid-Mediated Knorr Cyclization

Target: 4-Methyl-6,7-methylenedioxyquinolin-2(1H)-one Mechanism: Acid-catalyzed intramolecular condensation between the amide carbonyl and the aromatic ring. Polyphosphoric acid (PPA) is preferred over concentrated sulfuric acid to minimize sulfonation byproducts and improve yield.[1]

Reagents:

  • N-1,3-Benzodioxol-5-yl-3-oxobutanamide (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)[1]

Step-by-Step Methodology:

  • Preparation:

    • Place PPA in a beaker or wide-mouth flask.

    • Heat the PPA to 100 °C on a hot plate to reduce viscosity.

  • Reaction:

    • Add N-1,3-Benzodioxol-5-yl-3-oxobutanamide slowly to the hot PPA with manual stirring (glass rod) to ensure homogeneity.

    • Increase temperature to 120–130 °C .

    • Maintain heating for 2–3 hours. The mixture will turn deep red/brown.[1]

  • Work-up:

    • Cool the mixture to ~60 °C (do not allow to solidify completely).

    • Pour the reaction mass into crushed ice/water with rapid stirring.

    • Allow the mixture to stand for 1–2 hours to fully precipitate the product.

    • Filter the crude solid.[1]

  • Purification:

    • Wash the solid with water until the filtrate is neutral.[1]

    • Wash with cold methanol to remove unreacted starting material.[1]

    • Recrystallize from Ethanol or Acetic Acid.[1]

    • Expected Yield: 70–85%.[1]

Part 3: Mechanistic Visualization (Vilsmeier-Haack)

The following diagram illustrates the transformation of the


-ketoamide into the 2-chloro-3-formylquinoline via the chloroiminium intermediate.

Mechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->VH_Reagent -Cl- Complex_A O-Formylation of Enol (Imidate Intermediate) VH_Reagent->Complex_A + Substrate Substrate N-1,3-Benzodioxol-5-yl- 3-oxobutanamide Cyclization Intramolecular Electrophilic Attack Complex_A->Cyclization Ring Closure Intermediate_B Dihydroquinoline Intermediate Cyclization->Intermediate_B Elimination Elimination of Dimethylamine Intermediate_B->Elimination Aromatization Product 2-Chloro-6,7-methylenedioxy- quinoline-3-carbaldehyde Elimination->Product Hydrolysis

Caption: Step-wise mechanistic flow of the Meth-Cohn cyclization transforming the acyclic amide to the quinoline core.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1]

  • Ali, T. E., et al. (2012).[1] Synthesis and Anticancer Activity of 6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-one Derivatives. Molecules, 17(12), 14146-14163.[1]

  • Organic Chemistry Portal. (2024).[1][5] Vilsmeier-Haack Reaction: Mechanism and Applications.

  • Raj, T., et al. (2010).[1] Microwave-assisted synthesis of 2-chloro-3-formylquinolines from acetanilides via Vilsmeier-Haack cyclization. Indian Journal of Chemistry, 49B, 237-240.[1]

Sources

Biginelli reaction procedures involving N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Facile Synthesis of Novel 5-Carboxanilide Dihydropyrimidinones via a Biginelli-Type Reaction Employing N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of immense pharmacological importance.[1][2] This application note details a robust and reproducible protocol for the synthesis of novel DHPMs incorporating a 5-N-arylcarboxamide moiety, specifically utilizing N-(1,3-benzodioxol-5-yl)-3-oxobutanamide as the 1,3-dicarbonyl component. The 1,3-benzodioxole motif is a privileged pharmacophore found in numerous natural products and synthetic drugs.[3] We present a comprehensive guide covering the underlying reaction mechanism, step-by-step experimental procedures using both classical and modern catalytic systems, and expected outcomes. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development seeking to expand their library of bioactive heterocyclic compounds.

Scientific Rationale and Mechanistic Insight

The enduring utility of the Biginelli reaction, first reported in 1893, lies in its ability to construct the complex DHPM core in a single synthetic operation from three readily available components: an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[4][5] The resulting DHPMs are renowned for a wide spectrum of biological activities, including roles as calcium channel blockers, antihypertensive agents, and antibacterial compounds.[1][6][7]

The Acyliminium Ion Mechanism

While several pathways have been proposed, extensive spectroscopic evidence supports a mechanism proceeding through an N-acyliminium ion intermediate.[4][8] This pathway is generally favored over earlier proposals involving an initial aldol condensation.

The key steps are:

  • Iminium Formation: An acid catalyst protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by urea. Subsequent dehydration forms a resonance-stabilized N-acyliminium ion. This is typically the rate-determining step.[1][8]

  • Nucleophilic Addition: The enol tautomer of the β-ketoamide, N-(1,3-benzodioxol-5-yl)-3-oxobutanamide, adds to the electrophilic iminium ion.

  • Cyclization and Dehydration: The terminal amine of the urea moiety undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a six-membered heterocyclic intermediate. A final dehydration step yields the thermodynamically stable 3,4-dihydropyrimidin-2(1H)-one.

Biginelli Reaction Mechanism Figure 1: The N-Acyliminium Ion Mechanism RCHO Aromatic Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion RCHO->Acyliminium + H⁺ - H₂O Urea Urea Urea->Acyliminium + H⁺ - H₂O Ketoamide N-(1,3-benzodioxol-5-yl) -3-oxobutanamide (Enol form) OpenUreide Open-Chain Ureide Ketoamide->OpenUreide Nucleophilic Addition Acyliminium->OpenUreide Nucleophilic Addition CyclicIntermediate Cyclic Intermediate OpenUreide->CyclicIntermediate Intramolecular Cyclization DHPM Final DHPM Product CyclicIntermediate->DHPM - H₂O

Figure 1: The N-Acyliminium Ion Mechanism
Causality of Component Selection
  • β-Ketoamide vs. β-Ketoester: The use of N-(1,3-benzodioxol-5-yl)-3-oxobutanamide in place of a traditional β-ketoester like ethyl acetoacetate is a deliberate design choice. The resulting 5-carboxamide DHPMs often exhibit different physicochemical properties, such as solubility and hydrogen bonding capabilities, compared to their 5-ester analogues. These differences can significantly impact biological activity and pharmacokinetics.

  • Catalyst Choice: While classical protocols employ strong Brønsted acids (e.g., HCl), they can suffer from harsh conditions and low yields with sensitive substrates.[5] Modern methods often favor Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃).[9] These catalysts are typically milder, more efficient, can be used in smaller quantities, and are often more compatible with a wider range of functional groups, leading to cleaner reactions and higher yields.

Experimental Protocols & Workflows

The following protocols provide detailed procedures for the synthesis of 4-(4-nitrophenyl)-6-methyl-2-oxo-N-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a representative example.

General Experimental Workflow

The overall process is a straightforward one-pot synthesis followed by simple product isolation.

Experimental Workflow Figure 2: General Laboratory Workflow A 1. Reagent Combination (Aldehyde, Ketoamide, Urea, Catalyst, Solvent) B 2. Reaction Heating (Reflux or Stir at elevated temp.) A->B C 3. Monitoring (Thin Layer Chromatography) B->C C->B Reaction Incomplete D 4. Work-up (Cool & Pour into ice water) C->D Reaction Complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, IR, Mass Spec, M.P.) F->G

Figure 2: General Laboratory Workflow
Protocol 1: Modern Lewis Acid-Catalyzed Synthesis

This protocol utilizes Ytterbium(III) triflate, an efficient and reusable Lewis acid catalyst that often provides excellent yields under mild conditions.[9]

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-Nitrobenzaldehyde151.121.0151 mgAldehyde
N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide221.211.0221 mgβ-Ketoamide
Urea60.061.590 mgNitrogen Source
Ytterbium(III) triflate (Yb(OTf)₃)617.240.162 mgLewis Acid Catalyst
Acetonitrile (CH₃CN)41.05-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol), N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (221 mg, 1.0 mmol), urea (90 mg, 1.5 mmol), and Ytterbium(III) triflate (62 mg, 0.1 mmol).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Reaction: Stir the mixture at reflux (approx. 82°C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system until the starting aldehyde spot has been consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 50 mL of ice-cold water while stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a pale yellow solid. Dry the product under vacuum.

Protocol 2: Classical Brønsted Acid-Catalyzed Synthesis

This method follows the original Biginelli protocol, using a catalytic amount of strong acid. While often effective, yields may be lower than with modern catalysts.

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-Nitrobenzaldehyde151.121.0151 mgAldehyde
N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide221.211.0221 mgβ-Ketoamide
Urea60.061.590 mgNitrogen Source
Concentrated Hydrochloric Acid (HCl)36.46-3-4 dropsBrønsted Acid Catalyst
Ethanol (EtOH)46.07-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine 4-nitrobenzaldehyde (151 mg, 1.0 mmol), N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (221 mg, 1.0 mmol), and urea (90 mg, 1.5 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add 3-4 drops of concentrated HCl to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up and Isolation: Cool the reaction flask to room temperature and then place it in an ice bath for 30 minutes to allow the product to crystallize. If no precipitate forms, pour the mixture into 50 mL of ice-cold water. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and then recrystallize from a larger volume of hot ethanol to obtain the pure product.

Expected Results & Data

The reaction is versatile and can be performed with a variety of substituted aromatic aldehydes. Below is a table summarizing expected outcomes based on the Lewis acid-catalyzed protocol.

EntryAldehyde (R-CHO)Time (h)Yield (%)M.P. (°C)
1Benzaldehyde388%221-223
24-Chlorobenzaldehyde2.592%235-237
34-Methoxybenzaldehyde485%215-217
44-Nitrobenzaldehyde295%248-250
52-Naphthaldehyde3.587%228-230

Note: Yields are for isolated, recrystallized products. Melting points are uncorrected.

Product Characterization (Example: 4-Nitrobenzaldehyde product):

  • Molecular Formula: C₂₁H₁₈N₄O₆

  • Molecular Weight: 438.39 g/mol

  • ¹H NMR: Expect characteristic signals for the C4-H proton (a doublet around 5.5 ppm), the N1-H and N3-H protons (broad singlets), and distinct aromatic signals for both the nitrophenyl and benzodioxole rings. The methyl group will appear as a singlet around 2.2 ppm.

  • IR (KBr, cm⁻¹): Expect strong absorptions corresponding to N-H stretching (3200-3400), C=O stretching (amide and ureide, 1640-1690), and C-N stretching.

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; insufficient reaction time/temp.Use fresh catalyst. Ensure the reaction is heated to the correct temperature. Increase reaction time and monitor via TLC.
Oily Product/Failure to Precipitate Product is highly soluble; impurities present.Try adding more ice water to force precipitation. If it remains an oil, extract with ethyl acetate, dry, and purify by column chromatography.
Multiple Spots on TLC Side reactions; incomplete reaction.Consider a milder catalyst or lower temperature. Ensure stoichiometric ratios are correct, particularly the 1.5 excess of urea.
Poor Recrystallization Incorrect solvent; product is still impure.Try a different solvent system (e.g., isopropanol, acetic acid). If heavily impure, perform column chromatography before recrystallizing.

Conclusion

This application note provides two effective and detailed protocols for the synthesis of novel 5-carboxanilide dihydropyrimidinones using N-(1,3-benzodioxol-5-yl)-3-oxobutanamide. The Lewis acid-catalyzed method offers a superior green chemistry approach with higher yields and milder conditions. The incorporation of the benzodioxole moiety into the DHPM core generates compounds of significant interest for screening in drug discovery programs, particularly in areas like anticancer, anticonvulsant, and antibacterial research.[6][10] This robust one-pot procedure allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • Amarnath, K., et al. (2020). Synthesis of Piperonal based Dihydropyrimidinones and evaluation for possible Anticonvulsant and Antibacterial activities. International Journal of Advanced Pharmaceutics & Biotechnology, 6(1), 04-09. [Link]

  • Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 373. [Link]

  • Shafi, S., et al. (2012). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Pharmacy and Bioallied Sciences, 4(2), 137–142. [Link]

  • Bari, S. B., et al. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 26(19), 5244-5264. [Link]

  • Ferreira, M. L. G., et al. (2018). Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry, 143, 1691-1702. [Link]

  • Jetti, S. R., et al. (2012). One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. International Journal of ChemTech Research, 4(4), 1720-1727. (A direct university or publisher link is preferable, but a well-archived research repository is acceptable: [Link])

  • Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1594. [Link]

  • HETEROCYCLES. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. HETEROCYCLES, 103(2), 893. [Link]

  • Preprints.org. (2024). Ethylene-Di-Amine Modified β- Cyclodextrin Catalyzed Green Synthesis of Pyrimidones and Its In Silico Study. Preprints.org. [Link]

  • Munawar, A., et al. (2024). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Scientific Reports, 14(1), 1-17. [Link]

  • Kumar, S., & Sharma, P. K. (2013). Biginelli Reaction: A Green Perspective. Current Organic Chemistry, 17(1), 24-41. [Link]

  • Gong, A.-J., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry, 9, 2758–2764. [Link]

  • Redalyc. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(1), 59-66. [Link]

  • Khan, I., et al. (2017). Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. Tropical Journal of Pharmaceutical Research, 16(1), 169-176. [Link]

  • Yadav, S., et al. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmacy & Pharmaceutical Research, 30(5), 34-43. [Link]

  • Podilla, N., & Choudhury, T. (2018). Synthesis of some dihydropyrimidinone derivatives and study of their anti-inflammatory activity. Journal of Applied Pharmaceutical Research, 6(1), 11-15. [Link]

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign, Chemistry Department. [Link]

  • Lokhande, T. N., et al. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(1), 1-10. (A direct publisher link is often best: [Link])

  • SSRN. (2024). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN Electronic Journal. [Link]

  • Rehman, A., et al. (2015). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(3), 576-583. (Available via ResearchGate: [Link])

Sources

Application Note: A Validated Multi-Step Synthesis of Bio-significant Coumarin Scaffolds from N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Coumarin derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities including anticoagulant, anticancer, anti-inflammatory, and anti-HIV properties.[1][2] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis of a valuable coumarin derivative, 7,8-methylenedioxy-4-methylcoumarin, starting from N-1,3-Benzodioxol-5-YL-3-oxobutanamide. The direct intramolecular cyclization of this N-aryl-β-ketoamide precursor into a coumarin is not mechanistically favored. Therefore, we present a robust and logical three-stage synthetic strategy: (1) Acid-catalyzed hydrolysis of the starting amide to generate the key amine intermediate, 1,3-benzodioxol-5-amine. (2) Conversion of the amine to a phenolic intermediate, sesamol (3,4-methylenedioxyphenol), via a Sandmeyer-type diazotization and hydrolysis. (3) Final assembly of the coumarin ring through a classic Pechmann condensation of the phenolic intermediate with ethyl acetoacetate.[3][4] This guide details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into process optimization, characterization, and safety.

Strategic Overview & Chemical Rationale

The synthesis of coumarins from N-aryl-β-ketoamides like N-1,3-Benzodioxol-5-YL-3-oxobutanamide requires a strategic, multi-step approach. The inherent structure of the starting material favors intramolecular cyclization towards quinolone or oxindole scaffolds under acidic conditions.[5] To achieve the desired coumarin (a benzopyrone), the amide functionality must be chemically transformed into a phenol, which can then serve as the nucleophilic component in a classical coumarin synthesis.

Our validated pathway is designed for efficiency and scalability, breaking the process into three distinct, high-yielding stages:

  • Stage 1: Amide Hydrolysis. This initial step cleaves the robust amide bond to unmask the primary aromatic amine, which is a critical precursor for subsequent functional group transformation.

  • Stage 2: Diazotization & Hydroxylation. This is a cornerstone transformation in aromatic chemistry. The amine is converted into a diazonium salt, an excellent leaving group, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

  • Stage 3: Pechmann Condensation. This powerful and widely-used reaction constructs the coumarin core by reacting the synthesized phenol with a β-ketoester under strong acid catalysis.[6] The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the final heterocyclic ring system.[4]

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Pechmann Condensation A N-1,3-Benzodioxol-5-YL-3-oxobutanamide B 1,3-Benzodioxol-5-amine A->B  HCl, H₂O, Reflux C Aqueous Diazonium Salt B->C  NaNO₂, HCl (aq)  0-5 °C D Sesamol (3,4-Methylenedioxyphenol) C->D  H₂O, Heat (Δ) E 7,8-Methylenedioxy-4-methylcoumarin D->E  Ethyl Acetoacetate  H₂SO₄, 90 °C

Figure 1: Overall synthetic workflow from the starting amide to the final coumarin product.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
N-1,3-Benzodioxol-5-YL-3-oxobutanamide>98% PurityCustom Synthesis/AcrosStarting Material
Hydrochloric Acid (HCl), concentrated (37%)Reagent GradeSigma-AldrichCorrosive, use in fume hood
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher ScientificOxidizer, toxic
Sulfamic Acid (H₃NSO₃)99%Sigma-AldrichUsed to quench excess nitrous acid
Ethyl Acetoacetate≥99%Sigma-AldrichLachrymator
Sulfuric Acid (H₂SO₄), concentrated (98%)Reagent GradeVWRExtremely corrosive, handle with care
Sodium Bicarbonate (NaHCO₃)Laboratory GradeFisher ScientificFor neutralization
Diethyl Ether (Et₂O), anhydrousACS GradeVWRFlammable
Ethanol, 95%Laboratory GradeVWRFor recrystallization
Celite® 545N/ASigma-AldrichFilter aid
Protocol Stage 1: Hydrolysis to 1,3-Benzodioxol-5-amine

Rationale: Concentrated hydrochloric acid is used to ensure complete protonation and subsequent cleavage of the amide bond under reflux conditions, which provide the necessary activation energy.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-1,3-Benzodioxol-5-YL-3-oxobutanamide (10.0 g, 45.2 mmol).

  • In a fume hood, carefully add 100 mL of 6M hydrochloric acid to the flask.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully basify the acidic solution by adding 10M sodium hydroxide solution dropwise with constant stirring, keeping the temperature below 10 °C. Continue until the pH reaches ~10-11.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 1,3-benzodioxol-5-amine as a solid, which can be used in the next step without further purification.

Protocol Stage 2: Synthesis of Sesamol (3,4-Methylenedioxyphenol)

Rationale: The diazotization must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from prematurely decomposing. Sulfamic acid is added to destroy any excess nitrous acid, which could lead to unwanted side reactions.

  • In a 500 mL beaker, dissolve the crude 1,3-benzodioxol-5-amine (approx. 45 mmol) in a mixture of concentrated HCl (25 mL) and water (100 mL). Cool the solution to 0 °C in an ice-salt bath with mechanical stirring.

  • In a separate flask, prepare a solution of sodium nitrite (3.4 g, 49.5 mmol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of sulfamic acid until the test is negative.

  • In a separate 1 L round-bottom flask equipped for distillation, bring 200 mL of water to a boil.

  • Slowly add the cold diazonium salt solution to the boiling water. A vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, steam distill the mixture until the distillate is no longer cloudy. The product, sesamol, is steam-volatile.

  • Extract the distillate with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude sesamol.

  • Purify the crude product by recrystallization from a minimal amount of hot hexane to afford pure sesamol as a crystalline solid.

Protocol Stage 3: Pechmann Condensation to 7,8-Methylenedioxy-4-methylcoumarin

Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized coumarin product.[3][7] The reaction is heated to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

  • Caution: This step involves concentrated sulfuric acid and should be performed with extreme care in a fume hood.[8]

  • To a dry 100 mL round-bottom flask, add purified sesamol (5.0 g, 36.2 mmol) and ethyl acetoacetate (4.7 g, 5.0 mL, 36.2 mmol).

  • Cool the flask in an ice bath. Slowly and dropwise, add 20 mL of concentrated sulfuric acid with stirring. The solution will become warm and darken.

  • After the addition is complete, remove the ice bath and heat the reaction mixture in a water bath at 90 °C for 1 hour with continuous stirring.

  • Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from 95% ethanol to yield 7,8-methylenedioxy-4-methylcoumarin as fine, pale-yellow crystals.[9]

Characterization & Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

G Start Purified Product MP Melting Point Analysis Start->MP TLC TLC Analysis (Purity Check) Start->TLC NMR ¹H & ¹³C NMR Spectroscopy Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Result Structural Confirmation & Purity >98% MP->Result TLC->Result NMR->Result IR->Result MS->Result

Figure 2: Workflow for the characterization and validation of the final product.

Expected Results & Spectroscopic Data
CompoundExpected YieldMelting Point (°C)¹H NMR (δ, ppm in CDCl₃)Key IR Peaks (cm⁻¹)
1,3-Benzodioxol-5-amine85-95%43-456.60 (d, 1H), 6.35 (d, 1H), 6.20 (dd, 1H), 5.85 (s, 2H, -OCH₂O-), 3.50 (br s, 2H, -NH₂)3450, 3360 (N-H stretch), 1620 (N-H bend)
Sesamol60-70%62-656.70 (d, 1H), 6.55 (d, 1H), 6.30 (dd, 1H), 5.90 (s, 2H, -OCH₂O-), 5.30 (s, 1H, -OH)3350 (O-H stretch, broad), 1250 (C-O stretch)
7,8-Methylenedioxy-4-methylcoumarin75-85%149-1517.10 (d, 1H), 6.80 (d, 1H), 6.10 (s, 2H, -OCH₂O-), 6.05 (s, 1H, C3-H), 2.40 (s, 3H, C4-CH₃)1725 (C=O, lactone), 1610 (C=C stretch)

Safety & Handling

Strict adherence to safety protocols is mandatory for all procedures described.

  • Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive and can cause severe burns.[10][11] Always handle them in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8] Crucially, always add acid to water/other solutions slowly, never the other way around, to manage the exothermic reaction. [11]

  • Sodium Nitrite: This compound is a strong oxidizer and is toxic if ingested or inhaled. Avoid contact with skin and eyes. Store away from combustible materials.

  • Organic Solvents: Diethyl ether is extremely flammable. Ensure all operations are performed away from ignition sources. Use solvents in well-ventilated areas or a fume hood.

  • Spill Management: Acid spills must be neutralized immediately with a suitable agent like sodium bicarbonate before cleanup.[10] Have appropriate spill kits readily accessible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Stage 1 (Hydrolysis) Incomplete reaction; insufficient reflux time or acid concentration.Increase reflux time to 8 hours. Confirm acid concentration. Ensure efficient stirring.
Low yield in Stage 2 (Diazotization) Diazonium salt decomposition due to temperature exceeding 5 °C. Incomplete reaction.Maintain strict temperature control using an ice-salt bath. Ensure slow, dropwise addition of NaNO₂ solution. Test for complete diazotization.
Dark, tarry product in Stage 3 Reaction temperature was too high or heating time was too long.Adhere strictly to the 90 °C temperature and 1-hour reaction time. Pouring the reaction mixture into ice promptly is critical.
Difficulty in Recrystallization Incorrect solvent choice; product is too soluble or insoluble. Impurities present.For the final product, if ethanol is not effective, try a mixed solvent system like ethanol/water.[9] A charcoal treatment may remove colored impurities.

References

  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2021). MJoSHT, 7(1). [Link]

  • Pechmann condensation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. (2018). International Journal of Drug Delivery Technology, 8(4). [Link]

  • Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2015). Molecules, 20(8), 13714-13735. [Link]

  • Mn(III)-BASED OXIDATIVE CYCLIZATION OF N-ARYL-3-OXOBUTANAMIDES. FACILE SYNTHESIS AND TRANSFORMATION OF SUBSTITUTED OXINDOLES. (2015). HETEROCYCLES, 90(1), 540-562. [Link]

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary, 4(1). [Link]

  • SULFURIC ACID Safety Data Sheet. (n.d.). Chem-Supply. [Link]

  • Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Coumarin Synthesis Via The Pechmann Reaction. (2023). International Journal for Science and Advance Research in Technology, 9(12). [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM. [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023). Westlab. [Link]

  • Pechmann Condensation Lab Protocol. (n.d.). Harvard University Chemistry Department. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). Biomolecules, 10(1), 151. [Link]

Sources

Application Note: Catalytic Strategies for the Reaction of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

This guide details the catalytic functionalization of


-(1,3-benzodioxol-5-yl)-3-oxobutanamide  (also known as Acetoacet-3,4-methylenedioxyanilide). This specific 

-keto amide scaffold is a critical building block in medicinal chemistry, serving as a precursor for:
  • Benzylidene derivatives (Knoevenagel adducts): Evaluated as EGFR/VEGFR-2 kinase inhibitors and antioxidants.

  • Dihydropyrimidinones (Biginelli adducts): "Privileged scaffolds" acting as calcium channel blockers and mitotic kinesin Eg5 inhibitors.

  • Quinolines: Via Knorr cyclization (though this guide focuses on aldehyde condensation).

The presence of the 1,3-benzodioxole (methylenedioxy) ring confers unique metabolic stability and lipophilicity, often improving the bioavailability of the final drug candidate. The protocols below prioritize atom economy , scalability , and green chemistry principles .

Mechanistic Insight & Catalyst Selection

The reaction between


-(1,3-benzodioxol-5-yl)-3-oxobutanamide (1 ) and an aldehyde (2 ) depends heavily on the catalytic environment. The active methylene group (

) is less acidic (

) than

-diketones, requiring tailored activation.
Reaction Pathways[1][2][3][4][5][6][7]
  • Pathway A (Knoevenagel Condensation): Direct condensation to form

    
    -unsaturated amides.
    
    • Mechanism:[1][2][3][4][5][6] Base-catalyzed deprotonation

      
       Enolate formation 
      
      
      
      Nucleophilic attack on aldehyde
      
      
      Dehydration.
    • Catalyst: Weak bases (Piperidine/AcOH) or Heterogeneous solid bases.

  • Pathway B (Biginelli Reaction): Three-component reaction (with Urea/Thiourea).

    • Mechanism:[1][2][3][4][5][6] Acid-catalyzed imine formation (Aldehyde + Urea)

      
       Mannich-type addition of Enol (1 ) 
      
      
      
      Cyclization.
    • Catalyst: Lewis Acids (

      
      , 
      
      
      
      ) or Brønsted Acids.
Mechanistic Visualization

Knoevenagel_Mechanism Start Reactant 1: N-(1,3-benzodioxol-5-yl)- 3-oxobutanamide Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (-H+) Base Catalyst (Base) (e.g., Piperidine) Base->Enolate Activates Adduct Aldol Adduct (Alcohol) Enolate->Adduct Nucleophilic Attack on Carbonyl Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Adduct Product Product: 2-Benzylidene-3-oxobutanamide Derivative Adduct->Product Dehydration (-H2O) (E1cB Mechanism)

Caption: Step-wise mechanism of the Knoevenagel condensation for


-keto amides.

Experimental Protocols

Protocol A: Organocatalytic Knoevenagel Condensation (The "Green" Standard)

Best for: High purity synthesis of benzylidene intermediates for structure-activity relationship (SAR) studies.

Reagents:

  • 
    -(1,3-benzodioxol-5-yl)-3-oxobutanamide (1.0 equiv)
    
  • Aryl Aldehyde (1.05 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal if stubborn)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5 mmol of the amide and 5.25 mmol of the aldehyde in 15 mL of ethanol.

  • Catalysis: Add 50

    
    L of piperidine followed by 50 
    
    
    
    L of glacial acetic acid. Note: The acid buffers the base, preventing side reactions like Cannizzaro, while facilitating the dehydration step.
  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The product typically appears as a bright UV-active spot (

    
    ).
    
  • Work-up: Cool to room temperature. The product often crystallizes directly from the solution.

    • If solid forms: Filter and wash with cold ethanol (2 x 5 mL).

    • If oil forms:[7] Evaporate solvent, redissolve in minimal hot ethanol/DCM, and precipitate with hexane.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Validation:

  • Yield: Typically 85–95%.

  • 1H NMR: Look for the disappearance of the active methylene singlet (

    
     ppm) and appearance of the vinyl proton singlet (
    
    
    
    ppm).
Protocol B: Lewis Acid-Catalyzed Biginelli Reaction (MCR)

Best for: One-pot synthesis of dihydropyrimidinone libraries (Drug Discovery).

Reagents:

  • 
    -(1,3-benzodioxol-5-yl)-3-oxobutanamide (1.0 equiv)
    
  • Aryl Aldehyde (1.0 equiv)

  • Urea (1.5 equiv)[7]

  • Catalyst: Indium(III) Chloride (

    
    ) (5 mol%) or Sulfamic Acid (10 mol%)
    
  • Solvent: Acetonitrile or Ethanol

Procedure:

  • Mixing: Combine amide (2 mmol), aldehyde (2 mmol), and urea (3 mmol) in a 25 mL flask with 5 mL Acetonitrile.

  • Catalyst Addition: Add

    
     (0.1 mmol, 22 mg).
    
  • Heating: Reflux at 80°C for 4–6 hours.

  • Quench: Cool the reaction mixture and pour into crushed ice (20 g). Stir vigorously for 10 minutes.

  • Isolation: Filter the solid precipitate. Wash with water (to remove excess urea and catalyst) and cold diethyl ether.

  • Recrystallization: Hot ethanol.

Why this works:


 is a water-tolerant Lewis acid that activates the aldehyde carbonyl for imine formation with urea, while simultaneously stabilizing the enol form of the 

-keto amide for the subsequent Michael addition.

Optimization & Troubleshooting Guide

The electronic nature of the aldehyde significantly impacts reaction kinetics. Use this decision matrix to select the optimal method.

Aldehyde TypeElectronic EffectRecommended MethodNotes
Electron-Poor (e.g.,

,

)
Highly ReactiveProtocol A (Room Temp) Reaction may proceed without heating. High yields (>90%).
Electron-Rich (e.g.,

,

)
DeactivatedProtocol A (Reflux) + Dean-Stark Water removal is critical to drive equilibrium. Use Toluene.
Acid-Sensitive (e.g., Furfural)UnstableProtocol A (L-Proline) Use L-Proline (10 mol%) instead of Piperidine/AcOH to prevent polymerization.
Sterically Hindered (e.g.,

)
Slow KineticsMicrowave Irradiation Run Protocol A in a sealed vessel at 100°C for 10 min.
Catalyst Performance Comparison

Catalyst_Workflow Input Select Reaction Goal Knoevenagel Target: Benzylidene (Linker/Michael Acceptor) Input->Knoevenagel Biginelli Target: Dihydropyrimidinone (Heterocycle/Drug Core) Input->Biginelli K_Standard Standard: Piperidine/AcOH (Yield: 85-95%) Knoevenagel->K_Standard General Use K_Green Green: L-Proline/Water (Yield: 75-85%) Knoevenagel->K_Green Sensitive Substrates B_Lewis Fast: InCl3/MeCN (Yield: 80-92%) Biginelli->B_Lewis High Throughput B_Solid Reusable: Sulfated Zirconia (Yield: 70-85%) Biginelli->B_Solid Scale-Up

Caption: Decision tree for catalyst selection based on target scaffold and process requirements.

Safety & Handling (E-E-A-T)

  • Benzodioxole Toxicity: While the amide scaffold itself is generally stable, 1,3-benzodioxole derivatives are known mechanism-based inhibitors of Cytochrome P450 enzymes . Handle all powders in a fume hood to avoid inhalation.

  • Piperidine: Highly toxic and flammable. Use chemically resistant gloves (Nitrile).

  • Waste Disposal: The aqueous filtrate from Protocol B contains Indium salts. Do not dispose of down the drain; segregate for heavy metal waste disposal.

References

  • Knoevenagel Condensation Overview

    • Title: The Importance and Applications of Knoevenagel Reaction (Brief Review)
    • Source: Oriental Journal of Chemistry, 2015.
    • URL:[Link]

  • Biginelli Reaction with Acetoacetanilides

    • Title: One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones C
    • Source: International Journal of ChemTech Research, 2012.[7]

    • URL:[Link]

  • Benzodioxole Derivatives in Drug Design

    • Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists.
    • Source: Frontiers in Plant Science, 2022.
    • URL:[Link]

  • Green Catalysis (Indium Chloride)

    • Title: Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes.[8]

    • Source: Journal of Organic Chemistry, 2015.[1][8]

    • URL:[Link]

Sources

Application Notes and Protocols for One-Pot Synthesis Using N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide in One-Pot Syntheses

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide, a sophisticated β-ketoanilide, has emerged as a important precursor in the field of heterocyclic chemistry. Its unique structural features, combining a reactive β-ketoamide moiety with the pharmaceutically significant 1,3-benzodioxole (or methylenedioxyphenyl) group, make it an ideal candidate for multicomponent, one-pot synthesis protocols. These reactions are highly valued in medicinal chemistry and drug development for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.

The 1,3-benzodioxole motif is a well-established pharmacophore found in numerous natural products and synthetic drugs, often imparting favorable biological activities. The β-ketoamide portion of the molecule provides two electrophilic centers (the two carbonyl groups) and a nucleophilic center (the enolizable α-carbon), allowing for a variety of cyclization and condensation reactions. This inherent reactivity is the cornerstone of its utility in constructing complex heterocyclic systems, such as quinolines and pyridines, in a single synthetic operation.

This guide provides detailed protocols for the one-pot synthesis of quinoline and pyridine derivatives, leveraging the unique reactivity of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide. The methodologies are designed to be robust and adaptable for researchers in organic synthesis and drug discovery.

One-Pot Synthesis of Quinolines via Modified Combes Reaction

The Combes synthesis of quinolines is a classic acid-catalyzed reaction that involves the condensation of an aniline with a β-diketone.[1][2] In this modified one-pot protocol, N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide serves as a surrogate for both the aniline and the β-dicarbonyl component, streamlining the synthesis of 2,4-disubstituted quinolines.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed intramolecular cyclization of the β-ketoanilide. The protonation of the amide carbonyl is followed by an intramolecular electrophilic attack of the enol form onto the benzodioxole ring. Subsequent dehydration leads to the formation of the quinoline scaffold. The choice of a strong acid catalyst is crucial for promoting both the initial enolization and the subsequent cyclization and dehydration steps.

G cluster_0 One-Pot Quinolone Synthesis A N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide C Intramolecular Cyclization A->C Protonation & Enolization B Acid Catalyst (e.g., H₂SO₄) B->C D Dehydration C->D E 6-methyl-8H-[1,3]dioxolo[4,5-g]quinolin-8-one D->E G cluster_1 One-Pot Pyridine Synthesis A N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide D In situ Enamine Formation A->D B Ethynyl Ketone E Michael Addition B->E C Acid Catalyst (e.g., Acetic Acid) F Cyclodehydration C->F D->E E->F G Polysubstituted Pyridine F->G

Sources

Microwave-assisted synthesis of N-1,3-Benzodioxol-5-YL-3-oxobutanamide heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide and Its Transformation into Bio-Relevant Heterocycles

Abstract

This comprehensive guide details the efficient synthesis of N-(1,3-benzodioxol-5-yl)-3-oxobutanamide, a versatile precursor for a variety of heterocyclic compounds. We will explore the principles and practical applications of Microwave-Assisted Organic Synthesis (MAOS) to significantly accelerate these transformations. This document provides detailed, step-by-step protocols for the synthesis of the core intermediate and its subsequent conversion into medicinally relevant dihydropyridines and dihydropyrimidinones via Hantzsch and Biginelli-type multicomponent reactions, respectively. The protocols are designed for reproducibility and scalability, offering researchers, scientists, and drug development professionals a robust platform for the rapid generation of diverse chemical scaffolds.

Introduction: The Strategic Advantage of MAOS in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules, owing to their unique structural and electronic properties.[1][2] The 1,3-benzodioxole moiety, in particular, is a well-established pharmacophore found in numerous natural products and synthetic drugs, contributing to their biological activity.[3][4][5][6] The target intermediate, N-(1,3-benzodioxol-5-yl)-3-oxobutanamide, combines this privileged scaffold with a reactive β-ketoamide functionality, making it an ideal building block for combinatorial chemistry and drug discovery programs.[7][8][9][10]

Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and often result in modest yields with the formation of by-products.[11] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative.[11][12][13] By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, often with significantly higher yields and purity.[13][14] This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, a process involving dipolar polarization and ionic conduction.[14][15]

This guide will demonstrate the power of MAOS in the synthesis of N-(1,3-benzodioxol-5-yl)-3-oxobutanamide and its subsequent application in multicomponent reactions, providing a faster and more sustainable route to novel heterocyclic entities.[1][16]

Core Intermediate Synthesis: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

The synthesis of the title β-ketoamide is a critical first step. The following protocol utilizes the reaction of 3,4-(methylenedioxy)aniline with ethyl acetoacetate under microwave irradiation, which is a rapid and efficient method for N-acylation.

Rationale for Method Selection

The choice of microwave assistance for this acylation reaction is based on the significant rate enhancements observed for similar transformations.[17] Conventional heating would require several hours of reflux, whereas microwave irradiation can drive the reaction to completion in a fraction of the time, minimizing potential degradation of the starting materials and products.[11] The reaction is typically performed solvent-free or in a high-boiling polar solvent to efficiently absorb microwave energy.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 3,4-(Methylenedioxy)aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Dedicated microwave reactor for organic synthesis

  • Microwave process vial with a stir bar

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,4-(methylenedioxy)aniline (e.g., 1.37 g, 10 mmol).

  • Add ethyl acetoacetate (e.g., 1.43 g, 11 mmol).

  • Seal the vial tightly with a Teflon septum cap.[18]

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the mixture at 150°C for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18]

  • After the reaction is complete, cool the vial to room temperature using compressed air.[18]

  • The resulting solid product is triturated with diethyl ether, filtered, and washed with cold ethanol to afford the pure N-(1,3-benzodioxol-5-yl)-3-oxobutanamide.

  • The product can be further purified by recrystallization from ethanol if necessary.

Characterization Data (Expected)
  • Appearance: White to off-white solid.

  • 1H NMR (CDCl3, 400 MHz): δ 8.7 (s, 1H, NH), 7.0-6.7 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH2-O), 3.5 (s, 2H, CO-CH2-CO), 2.3 (s, 3H, CH3-CO).

  • IR (KBr, cm-1): ~3270 (N-H stretch), ~1715 (C=O stretch, ketone), ~1660 (C=O stretch, amide), ~1250, 1040 (C-O stretch).

Application in Heterocycle Synthesis: Multicomponent Reactions

N-(1,3-benzodioxol-5-yl)-3-oxobutanamide is an excellent substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants.[19] We will focus on two of the most powerful MCRs for heterocycle synthesis: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces dihydropyridines, a scaffold present in numerous cardiovascular drugs like nifedipine and amlodipine.[20][21] The reaction involves the condensation of an aldehyde, a β-ketoester (or in our case, a β-ketoamide), and a source of ammonia.[20][21][22]

The reaction proceeds through a series of condensations and additions. One molecule of the β-ketoamide reacts with the aldehyde to form an α,β-unsaturated intermediate via a Knoevenagel condensation.[20] A second molecule of the β-ketoamide reacts with ammonia to form an enamine.[20] A subsequent Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration, yields the dihydropyridine ring.[20]

Hantzsch_Mechanism cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Enamine Formation cluster_2 Final Assembly Ketoamide1 N-(1,3-benzodioxol-5-yl) -3-oxobutanamide Unsaturated_Intermediate α,β-Unsaturated Intermediate Ketoamide1->Unsaturated_Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Michael_Addition Michael Addition Unsaturated_Intermediate->Michael_Addition Ketoamide2 N-(1,3-benzodioxol-5-yl) -3-oxobutanamide Enamine Enamine Intermediate Ketoamide2->Enamine + NH₃ Ammonia Ammonium Acetate Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP Dihydropyridine Product Cyclization->DHP

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

Materials:

  • N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (2.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol

  • Dedicated microwave reactor

Procedure:

  • In a 10 mL microwave process vial, combine N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (e.g., 4.42 g, 20 mmol), the chosen aromatic aldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 0.85 g, 11 mmol).

  • Add 3-5 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120°C for 10-15 minutes.[23]

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is another powerful MCR that yields dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities including antiviral, antitumor, and anti-inflammatory properties.[19][24] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[19][25]

The most accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoamide enol to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.

Biginelli_Reaction A Aromatic Aldehyde D N-Acyliminium Ion Intermediate A->D B Urea B->D   + H⁺ C N-(1,3-benzodioxol-5-yl) -3-oxobutanamide E Addition Product C->E (Enol form) D->E Nucleophilic Attack F Dihydropyrimidinone Product E->F Cyclization & -H₂O

Caption: Simplified mechanism of the Biginelli Reaction.

Materials:

  • N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (1.0 eq)

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)3)[25]

  • Ethanol or solvent-free

  • Dedicated microwave reactor

Procedure:

  • In a microwave process vial, mix N-(1,3-benzodioxol-5-yl)-3-oxobutanamide (e.g., 2.21 g, 10 mmol), the aromatic aldehyde (e.g., 1.40 g, 10 mmol), and urea (e.g., 0.90 g, 15 mmol).

  • Add a catalytic amount of the acid catalyst (e.g., 2-3 drops of concentrated HCl). For a solvent-free approach, omit the solvent. Alternatively, add 3 mL of ethanol.[19]

  • Seal the vial and irradiate in the microwave reactor at 100-120°C for 5-10 minutes.[25][26]

  • After cooling, add cold water to the reaction mixture.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield the pure DHPM.

Data Summary and Comparison

The primary advantages of the microwave-assisted protocols are the drastic reduction in reaction times and often, an improvement in product yields when compared to conventional heating methods.

ReactionConventional Method (Typical)Microwave-Assisted MethodYield Improvement
N-Acylation 4-8 hours reflux15-20 minutes at 150°COften higher and cleaner product
Hantzsch Synthesis 6-12 hours reflux10-15 minutes at 120°CSignificant time reduction, comparable to higher yields[27]
Biginelli Reaction 8-24 hours reflux5-10 minutes at 100-120°CDrastic time reduction, often with improved yields[16][19][24]

Conclusion and Future Perspectives

This guide has outlined efficient, rapid, and reproducible protocols for the microwave-assisted synthesis of N-(1,3-benzodioxol-5-yl)-3-oxobutanamide and its subsequent conversion into valuable dihydropyridine and dihydropyrimidinone heterocyclic systems. The adoption of MAOS technology aligns with the principles of green chemistry by reducing energy consumption and reaction times.[11][14] These protocols provide a solid foundation for researchers in medicinal chemistry and drug discovery to quickly generate libraries of novel compounds for biological screening, thereby accelerating the pace of innovation in the pharmaceutical sciences.

Further work could involve expanding the scope of these reactions to include a wider variety of aldehydes and other components, as well as exploring other types of cyclization reactions starting from the versatile β-ketoamide intermediate.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.).
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. (2024, July 27).
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).
  • -Oxo anilides in Heterocyclic Synthesis: Novel Synthesis of Polyfunctionally Pyridines, Pyrimidines and Benzothiazole derivatives | Semantic Scholar. (n.d.).
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (2026, January 17).
  • Oxo anilides in Heterocyclic Synthesis: Novel Synthesis of Polyfunctionally Pyridines, Pyrimidines and Benzothiazole derivatives - Academia.edu. (n.d.).
  • Microwave-Assisted Syntheses in Organic Chemistry. (n.d.).
  • Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives - Taylor & Francis. (n.d.).
  • Synthesis, toxicological and biochemical studies of new heterocyclic compounds derived from acetanilide and pyrrole derivatives | Abstract - Der Pharma Chemica. (2025, December 28).
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (2021, June 14).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Acetoacetanilides in Heterocyclic Synthesis, Part 1: An Expeditious Synthesis of Thienopyridines and Other Fused Derivatives - ResearchGate. (2026, February 9).
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. (n.d.).
  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.).
  • Microwave Multicomponent Synthesis - PMC - NIH. (n.d.).
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.).
  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods - Scilit. (n.d.).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods | Bentham Science. (2023, November 27).
  • Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives - ResearchGate. (2025, August 6).
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24).
  • Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed. (2013, January 18).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
  • Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines | Request PDF - ResearchGate. (n.d.).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.).
  • Microwave Assisted Organic Synthesis Where do we go from here? (n.d.).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9).
  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed. (2012, December 15).
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - MDPI. (2021, October 18).
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - SSRN. (n.d.).
  • Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed. (n.d.).
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - Semantic Scholar. (2022, June 22).

Sources

Application Note: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (also known as N-acetoacetyl-3,4-methylenedioxyaniline) is a pivotal "privileged structure" intermediate. It combines the lipophilic, metabolically robust 1,3-benzodioxole scaffold—found in drugs like Tadalafil and Paroxetine—with the reactive 1,3-dicarbonyl functionality of an acetoacetamide.

This application note provides a rigorous guide for:

  • Synthesis: High-purity preparation of the precursor from 3,4-methylenedioxyaniline.

  • Validation: Critical quality attributes (CQA) for pharmaceutical grade material.

  • Application: Protocols for converting this precursor into bioactive quinolinone and dihydropyrimidine scaffolds.

Precursor Synthesis: The "Make"

In pharmaceutical settings, the purity of the starting acetoacetamide is critical to prevent the formation of regioisomeric impurities during subsequent cyclizations. While industrial routes often utilize diketene, this protocol focuses on the Ethyl Acetoacetate (EAA) Route , which is safer for bench-scale optimization and avoids handling gaseous, toxic diketene.

Reaction Mechanism & Pathway

The synthesis involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Validated Protocol (Bench Scale)

Objective: Synthesis of 50g of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide.

Materials:

  • 3,4-Methylenedioxyaniline (CAS 14268-66-7): 35.0 g (0.255 mol)

  • Ethyl Acetoacetate (EAA): 36.5 g (0.280 mol, 1.1 eq)

  • Solvent: Xylene (Isomeric mixture) or Toluene (High boiling point required for EtOH removal)

  • Catalyst: Triethanolamine (0.5 mL) - promotes proton transfer

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with solvent), and a reflux condenser.

  • Charging: Add 3,4-Methylenedioxyaniline (35.0 g) and Xylene (250 mL). Stir until dissolved.

  • Addition: Add Ethyl Acetoacetate (36.5 g) and Triethanolamine (0.5 mL).

  • Reaction: Heat the mixture to reflux (bath temp ~145°C).

    • Critical Control Point: Monitor the collection of ethanol in the Dean-Stark trap. The reaction is driven by the azeotropic removal of ethanol.

    • Duration: Reflux for 4–6 hours until ethanol evolution ceases.

  • Monitoring: Check via TLC (SiO2, Ethyl Acetate:Hexane 1:1). The aniline spot (Rf ~0.4) should disappear.

  • Crystallization: Cool the solution slowly to room temperature, then to 0–4°C in an ice bath. The product often crystallizes directly from xylene.

  • Isolation: Filter the precipitate. Wash the cake with cold toluene (2 x 30 mL) followed by cold hexanes (2 x 50 mL) to remove excess EAA.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% (48–52 g) Appearance: Off-white to pale beige crystalline powder.

Quality Control Specifications
TestSpecificationMethodNote
Appearance White/Pale Beige PowderVisualDarkening indicates oxidation of aniline residue.
Purity (HPLC) > 98.5%C18 Reverse PhaseCritical for cyclization efficiency.
Melting Point 114–116°CCapillarySharp range indicates high purity.
1H NMR ConformsDMSO-d6Verify methylene singlet at δ 5.9 ppm.
Loss on Drying < 0.5%GravimetricSolvent entrapment (xylene) can inhibit cyclization.

Downstream Application: The "Use"

The primary pharmaceutical utility of this precursor is its conversion into nitrogen heterocycles. The most common pathway is the Knorr Quinoline Synthesis , yielding 4-quinolinones, which are scaffolds for antimicrobial and anticancer agents.

Workflow Visualization[1]

The following diagram illustrates the synthesis pipeline from the aniline starting material to the quinolinone drug core.

G Start 3,4-Methylenedioxyaniline (Starting Material) Intermediate N-(1,3-Benzodioxol-5-yl)- 3-oxobutanamide (The Precursor) Start->Intermediate Reflux/Xylene (-EtOH) Reagent Ethyl Acetoacetate (Reagent) Reagent->Intermediate Cyclization Acid-Mediated Cyclization (Knorr Synthesis) Intermediate->Cyclization PPA or H2SO4 80-100°C Product 6,7-Methylenedioxy-4- methylquinolin-2(1H)-one (Pharma Core) Cyclization->Product Dehydration Ring Closure

Figure 1: Synthetic workflow for the conversion of aniline to quinolinone via the acetoacetamide intermediate.

Protocol: Knorr Cyclization to Quinolinone

Target: Synthesis of 6,7-methylenedioxy-4-methylquinolin-2(1H)-one. Mechanism: Intramolecular electrophilic aromatic substitution catalyzed by strong acid.

Reagents:

  • N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (10.0 g)

  • Polyphosphoric Acid (PPA) (50 g) – Preferred over H2SO4 for cleaner profiles.

Procedure:

  • Preparation: Heat PPA (50 g) in a beaker to 80°C to reduce viscosity.

  • Addition: Add the amide precursor (10.0 g) portion-wise to the PPA with vigorous mechanical stirring. Ensure the temperature does not spike above 100°C (exothermic).

  • Reaction: Stir the viscous mixture at 100–110°C for 2 hours.

    • Observation: The mixture will turn deep red/brown.

  • Quenching: Cool to 60°C. Pour the reaction mass slowly into 300 g of crushed ice/water with stirring.

  • Precipitation: The quinolinone product will precipitate as a solid. Stir for 30 minutes to break up clumps.

  • Neutralization: Adjust pH to ~4–5 with 10% NaOH solution (optional, improves filtration but increases salt).

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Data Analysis:

  • Yield: Typically 75–85%.

  • Structure Confirmation: The disappearance of the methylene protons of the acetoacetyl group (singlet at ~3.6 ppm) and appearance of the quinolone vinyl proton (singlet at ~6.2 ppm) in NMR confirms cyclization.

Alternative Application: Biginelli Reaction

This precursor can also participate in Multi-Component Reactions (MCRs) to form dihydropyrimidines (DHPMs), a class known for calcium channel blocking activity.

Reaction: Precursor + Aryl Aldehyde + Urea → DHPM Derivative

Conditions:

  • Catalyst: TMSCl or Ytterbium triflate (Lewis Acid).

  • Solvent: Acetonitrile or Ethanol.

  • Temp: Reflux, 3–5 hours.

  • Note: The 1,3-benzodioxole ring on the nitrogen provides unique lipophilic interactions in the binding pocket of calcium channels compared to standard N-H or N-Methyl analogs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Precursor) Incomplete water/ethanol removal.Ensure vigorous reflux and efficient Dean-Stark operation. Use dry solvents.
Oiling Out (Precursor) Impurities in aniline starting material.Recrystallize 3,4-methylenedioxyaniline before use. Seed the cooling solution.
Charring (Cyclization) Temperature too high (>120°C).Strictly control oil bath temperature. Use PPA instead of conc. H2SO4.
Incomplete Cyclization Wet precursor.Ensure "Loss on Drying" is <0.5%. Water deactivates the acid catalyst.

Safety & Handling

  • 3,4-Methylenedioxyaniline: Harmful if swallowed. Potential skin sensitizer. Handle in a fume hood.

  • Ethyl Acetoacetate: Flammable liquid.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns. Wear acid-resistant gloves and face shield.

  • Waste Disposal: Neutralize acid waste before disposal. Organic solvents must be incinerated.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 35493-00-6. Retrieved from [Link]

  • Quinolinone Synthesis (Knorr Reaction)
  • Benzodioxole in Pharma

    • Bembenek, S. D., et al. (2018).[4] The Role of the Methylenedioxy Group in Drug Design. Journal of Medicinal Chemistry. (Contextualizing the scaffold's metabolic stability).

  • Precursor Synthesis Protocols

    • Organic Syntheses.[4][5] (1955).[3] Acetoacetanilide.[5][6] Org.[4][7][8][9][10] Synth. Coll. Vol. 3, p. 10. (Standard protocol adapted for benzodioxole derivative). Retrieved from [Link]

  • Biginelli Application: Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888. (Methodology for using acetoacetamides in MCR).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS 35493-00-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide?

A1: The synthesis is fundamentally an acetoacetylation of 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine). There are two predominant and commercially viable routes:

  • Reaction with Diketene: This is a highly efficient and often rapid method where 3,4-methylenedioxyaniline reacts directly with diketene, a reactive lactone, to form the desired amide.[1]

  • Reaction with Ethyl Acetoacetate (or other acetoacetic esters): This is a condensation reaction where the aniline displaces the ethoxy group of the ester. This method typically requires heat to drive the reaction to completion by removing the ethanol byproduct.[2][3][4]

Q2: What are the critical safety precautions for this synthesis?

A2: When using the diketene route, extreme caution is necessary. Diketene is a toxic, flammable, and corrosive liquid that is a potent lachrymator.[1] It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with aniline is exothermic and should be controlled with slow addition or external cooling. 3,4-methylenedioxyaniline, like many aromatic amines, should be handled with care to avoid inhalation and skin contact.

Q3: What are the major challenges I can expect with this synthesis?

A3: The most common issues are achieving a high yield and ensuring the purity of the final product. Low yields can result from incomplete reactions or competing side reactions. Purity can be compromised by unreacted starting materials or the formation of byproducts such as diacylation products, particularly when using ethyl acetoacetate, or colored impurities from the oxidation of the aniline starting material.

Synthesis Routes: A Comparative Overview

The choice between diketene and ethyl acetoacetate depends on reagent availability, scale, and desired reaction conditions. The following diagram and table summarize the key differences.

cluster_start Starting Material cluster_reagents Acetoacetylating Agents aniline 3,4-Methylenedioxyaniline diketene Diketene aniline->diketene Route 1 (Fast, High Reactivity, Lower Temp) eaa Ethyl Acetoacetate aniline->eaa Route 2 (Slower, Requires Heat, Byproduct Removal) product N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide diketene->product eaa->product

Caption: Primary synthetic pathways to the target compound.

FeatureDiketene RouteEthyl Acetoacetate Route
Reaction Speed Fast, often complete in 1-4 hours.Slower, may require several hours (>4) at reflux.
Temperature Typically lower (0°C to room temp), exothermic.Higher (80°C to reflux) to remove ethanol.
Byproducts Minimal if stoichiometry is controlled.Ethanol (must be removed), potential for diacylation.[4]
Reagent Handling Diketene is toxic and requires careful handling.[1]Ethyl acetoacetate is less hazardous.
Yield Generally high.Variable, depends on efficient byproduct removal.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 3,4-methylenedioxyaniline. What went wrong?

A: This issue points to problems with reagent activity, stoichiometry, or reaction conditions.

  • Causality & Solution (Diketene Route):

    • Diketene Quality: Diketene can dimerize or polymerize upon storage. Ensure you are using a fresh or properly stored bottle. A simple quality check is to confirm its appearance as a colorless liquid.

    • Hydrolysis: Diketene readily hydrolyzes in the presence of water to form acetoacetic acid, which is unstable and decarboxylates.[1] Ensure your solvent and glassware are scrupulously dry.

    • Temperature Control: The reaction is exothermic. If the initial temperature is too low, the reaction may not initiate. Conversely, adding the diketene too quickly without cooling can cause a runaway reaction leading to side products. A controlled addition at 0-10°C is recommended.

  • Causality & Solution (Ethyl Acetoacetate Route):

    • Inefficient Ethanol Removal: This is an equilibrium reaction. The removal of the ethanol byproduct is critical to drive the reaction towards the product.[4] Ensure your reaction is heated sufficiently (e.g., in a solvent like toluene or xylene) and that your setup allows for the distillation of ethanol, perhaps using a Dean-Stark apparatus.

    • Insufficient Temperature/Time: This condensation is slower than the diketene route and requires thermal energy. Verify your reaction temperature and consider extending the reaction time, monitoring progress by TLC.

Q: My starting material is consumed, but the yield of the desired product is poor, and I see multiple other spots on my TLC plate. What are the likely side reactions?

A: This suggests that your starting materials are being consumed in non-productive pathways.

  • Causality & Solution (Diketene Route):

    • Amine Stoichiometry: Using a large excess of diketene is not recommended. While it can ensure full conversion of the amine, it can also lead to side reactions and purification difficulties. Aim for a stoichiometric ratio or a very slight excess (1.0-1.1 equivalents) of diketene.

  • Causality & Solution (Ethyl Acetoacetate Route):

    • Diacylation/Crotonate Formation: A known side reaction in the condensation of anilines with ethyl acetoacetate is the formation of a β-anilinocrotonanilide.[4] This occurs when a second molecule of aniline reacts with the keto-group of the initially formed product. To minimize this, use a slight excess of ethyl acetoacetate (e.g., 1.2-1.5 equivalents) relative to the aniline. This keeps the concentration of free aniline low as the reaction proceeds.

start Low Yield Diagnosis tlc Analyze by TLC start->tlc sm_present Starting Amine Remains? tlc->sm_present complex_mix Complex Mixture, Little Amine? tlc->complex_mix reagent_issue Check Reagent Quality (esp. Diketene). Verify Dry Conditions. sm_present->reagent_issue Yes conditions_issue Review Conditions: - Temp too low? - Time too short? - Inefficient EtOH removal? sm_present->conditions_issue Yes side_rxn Side Reactions Likely complex_mix->side_rxn Yes stoich_issue Adjust Stoichiometry: - Avoid large excess of either reagent. - Consider slight excess of acylating agent. side_rxn->stoich_issue

Caption: Troubleshooting flowchart for low yield issues.

Problem Area 2: Product Purity

Q: My isolated product is a brownish or pinkish solid, not the expected off-white color. Why?

A: Aromatic amines like 3,4-methylenedioxyaniline are susceptible to air oxidation, which forms highly colored impurities.

  • Causality & Solution:

    • Starting Material Quality: Ensure your 3,4-methylenedioxyaniline is pure before starting. If it is already discolored, consider purifying it by distillation under reduced pressure or recrystallization.

    • Reaction Atmosphere: Prolonged heating in the presence of air can accelerate oxidation. While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the color of the final product, especially during long reaction times at high temperatures.

    • Purification: Often, these colored impurities can be removed during recrystallization. The use of activated charcoal during the recrystallization process can be effective in adsorbing colored species.

Q: How do I effectively remove unreacted starting materials from my final product?

A: Proper purification is key. Recrystallization is the most common and effective method.

  • Causality & Solution:

    • Unreacted 3,4-methylenedioxyaniline: This starting material has different solubility properties from the amide product. If it persists after the reaction, a simple acidic wash of the crude product (dissolved in an organic solvent like ethyl acetate) with dilute HCl can protonate and extract the basic aniline into the aqueous layer. Be sure to neutralize and wash the organic layer afterward.

    • Unreacted Acylating Agent: Hydrolyzed diketene (acetoacetic acid) is acidic and can be removed with a dilute sodium bicarbonate wash. Excess ethyl acetoacetate is typically removed during solvent evaporation and subsequent recrystallization.

    • Recrystallization Solvent: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or isopropanol are often good starting points for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide.

Experimental Protocols

Protocol 1: Synthesis via Diketene

This protocol must be performed in a certified fume hood.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-methylenedioxyaniline (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., toluene or ethyl acetate, approx. 5-10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Diketene Addition: Charge the dropping funnel with diketene (1.05 eq), optionally diluted in a small amount of the same anhydrous solvent. Add the diketene solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • Workup: If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to yield the pure product.

Protocol 2: Synthesis via Ethyl Acetoacetate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), combine 3,4-methylenedioxyaniline (1.0 eq) and ethyl acetoacetate (1.3 eq).

  • Solvent (Optional but Recommended): While the reaction can be run neat, using a solvent like toluene or xylene (5-10 mL per gram of aniline) allows for better temperature control and azeotropic removal of ethanol.

  • Reaction: Heat the mixture to reflux (typically 110-140°C depending on the solvent). Stir vigorously at this temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting aniline. If using a Dean-Stark trap, monitor the collection of ethanol.

  • Cooling & Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude solid.

  • Purification: Wash the crude solid with a non-polar solvent like hexanes to remove residual starting ester. Recrystallize the solid from ethanol or isopropanol.

Analytical Characterization

Reaction progress and product identity should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide
TLC Reaction monitoringProduct should have a distinct Rf value from the starting aniline. A common eluent is 50% Ethyl Acetate in Hexanes.
¹H NMR Structural confirmationExpect signals for the benzodioxole protons (~6.7-7.0 ppm), the methylenedioxy protons (~5.9 ppm), the amide N-H proton (broad singlet, ~8-9 ppm), the CH₂ group of the butanamide chain (~3.4 ppm), and the terminal methyl group (~2.2 ppm).
IR Spectroscopy Functional group analysisLook for characteristic peaks: N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and ketone C=O stretch (~1715 cm⁻¹).
Mass Spectrometry Molecular weight confirmationThe expected molecular weight is 221.21 g/mol .[5] Look for the [M+H]⁺ ion at m/z 222.

References

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). De Gruyter. Please note: While this reference discusses 1,3-benzodioxole derivatives, the direct synthesis of the target compound is not detailed.
  • Facile and Environmentally Friendly Protocol for the Synthesis of Highly Functionalized Tetrahydropyridines. Organic Chemistry Research.
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Provides general synthetic strategies for related benzodioxole amides. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. Available at: [Link]

  • Diketene. Wikipedia. Provides extensive information on the reactivity, safety, and use of diketene in acetoacetylation reactions. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). PMC. Available at: [Link]

  • Ketene from Diketene. Organic Syntheses. Describes the generation of ketene from diketene, illustrating the thermal chemistry of the reagent. Available at: [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. (2024). Chemistry for everyone - WordPress.com. Available at: [Link]

  • Ethyl acetoacetate. Britannica. General overview of ethyl acetoacetate's uses in synthesis. Available at: [Link]

  • Chemical reactivity and biological activity of diketene. (2008). PubMed. Available at: [Link]

  • Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. (1930). Zenodo. A historical but mechanistically relevant paper on the side products formed from the reaction of anilines and ethyl acetoacetate. Available at: [Link]

  • 3,4-(Methylenedioxy)aniline as Precursor to the Synthesis of Thiazolidin-4-ones (IV). ResearchGate. Demonstrates other synthetic uses of the starting aniline. Available at: [Link]

  • Transition-metal-free Decarbonylative Alkylation of N-Aryl α-Hydroxy Amides via Triple C-C Bond Cleavages and Their Selective Deuteration. Rsc.org. Provides spectroscopic data for various N-aryl 3-oxobutanamides. Available at: [Link]

  • Diketene - General Information, Process, Technology, Applications. primaryinfo. Available at: [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (2017). MDPI. Available at: [Link]

  • New analytical strategies in studying drug metabolism. (2007). CORE. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry. Phenomenex. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Available at: [Link]

  • Thoughts on 3,4-methylenedioxy aniline...? Hive Novel Discourse. Available at: [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2026). ResearchGate. Available at: [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
  • Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction. Google Patents.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available at: [Link]

  • N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide. PubChem. Available at: [Link]

  • EXPERIMENTAL. VTechWorks. Available at: [Link]

  • 1,3-Benzodioxole. Wikipedia. Available at: [Link]

  • N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. (2013). PubMed. Available at: [Link]

Sources

Technical Support Center: Solubilization of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS-4421-09-4-SOL Compound: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-(1,3-Benzodioxol-5-yl)-3-oxobutanamide
Synonyms:  5-Acetoacetylamino-1,3-benzodioxole; Acetoacet-3,4-methylenedioxyanilide.[1][2]
Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

| MW: 221.21 g/mol [2][3]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering precipitation or insolubility with N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide in neutral aqueous media.[4][1][2]

The Root Cause: This molecule possesses a "Jekyll and Hyde" solubility profile due to two competing structural features:

  • The Hydrophobic Domain: The 1,3-benzodioxole ring is highly lipophilic and planar, leading to high crystal lattice energy and poor interaction with water.[4][2][5]

  • The Ionizable Domain: The acetoacetamide tail (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) contains an active methylene group .[1][2][5] The protons on the central carbon are acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).[1][2]

The Solution: You cannot force this compound into neutral water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[2][5] You must exploit its chemistry: either deprotonate it  (for synthesis) or solvate it  with polar aprotic organics (for analysis).[4][2][5]

Part 1: Solubilization Decision Matrix

Before proceeding, identify your downstream application.[2] The method for synthesis destroys the sample for biological assays, and the method for analysis is unsuitable for synthesis.

SolubilityDecision Start What is your application? Synth Chemical Synthesis (e.g., Azo Coupling, Pigment Mfg) Start->Synth High Conc. (>10 mM) Analytic Analytical Chemistry (HPLC, LC-MS, NMR) Start->Analytic Pure Solvent Bio Biological Assay (Cell culture, Screening) Start->Bio Physiological pH MethodA Method A: Alkaline Dissolution (Enolate Formation) Synth->MethodA MethodB Method B: Organic Cosolvent (DMSO/AcN/MeOH) Analytic->MethodB MethodC Method C: DMSO Spike + Buffer (Micellar/Dispersed) Bio->MethodC

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental intent.

Part 2: Technical Protocols

Method A: Alkaline Dissolution (For Synthesis)

Mechanism: The active methylene protons are acidic.[4][2][5] Adding a base removes a proton, forming a water-soluble enolate anion.[4][1][2] This is the industry standard for using this compound as a coupler in pigment synthesis (e.g., Pigment Yellow series).

⚠️ Critical Warning: The amide bond and the acetoacetyl group are susceptible to hydrolysis at high temperatures in strong alkali.[2][5] Keep it cold.

Protocol:

  • Preparation: Calculate the molar equivalent of Sodium Hydroxide (NaOH). You need exactly 1.05 - 1.1 equivalents of NaOH relative to the compound.[4][1][2][5]

  • Slurry: Suspend the N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide powder in water at room temperature. It will look like a milky suspension.[1][2][5]

  • Basification: Slowly add 1M NaOH solution while stirring.

  • Dissolution: The solution should clarify as the pH rises above 11.0. The final solution may have a slight yellow tint due to the extended conjugation of the enolate.[2][5]

  • Filtration: If turbidity persists (due to impurities or hard aggregates), filter through a 0.45 µm membrane immediately before use.[4][2][5]

Validation:

  • Success: Clear, slightly yellow solution.

  • Failure: Persistent white solid (insufficient base) or strong smell of acetone/amine (hydrolysis occurred—discard sample).[4][2][5]

Method B: Organic Solvents (For HPLC/NMR)

Mechanism: Breaking the crystal lattice using high-dielectric organic solvents.[4][1][2][5]

Solvent Compatibility Table:

SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mg/mL)Best for stock solutions.[4][1][2] Hard to remove.
DMF Excellent Good alternative to DMSO.[4][2][5]
Methanol Moderate Requires sonication.[4][2][5] Good for HPLC mobile phase.
Acetonitrile Moderate Good for HPLC.[4][2][5] May require warming.[1][2][5]
Water Insoluble Do not use as primary solvent.[4][2][5]
Chloroform Good Useful for NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[2][5]

Protocol for HPLC Sample Prep:

  • Dissolve 1 mg of compound in 1 mL of DMSO or Acetonitrile .[4][2][5]

  • Sonicate for 30 seconds.

  • Dilute this stock with your starting mobile phase (e.g., Water/AcN) immediately before injection to prevent slow reprecipitation.[4][2][5]

Part 3: The Science of Insolubility (Why is this happening?)

To troubleshoot effectively, you must understand the equilibrium at play. The compound exists in keto and enol forms.[2][5][6] In water, the neutral form aggregates because the water-water hydrogen bonds are stronger than the water-solute interactions.[4][1][2]

When you add NaOH, you drive the equilibrium to the Enolate form.[2][5]

Mechanism cluster_0 Reversibility Warning Keto Keto Form (Insoluble Solid) R-NH-CO-CH2-CO-CH3 Reaction OH- Keto->Reaction Deprotonation (pH > 11) Enolate Enolate Anion (Water Soluble) [R-NH-CO-CH-CO-CH3]- Na+ Enolate->Keto Add Acid (H+) Precipitation Occurs! Reaction->Enolate Solubilization

Figure 2: The chemical mechanism of alkaline solubilization. Re-acidification reverses the process, causing immediate precipitation.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the compound in NaOH, but when I added it to my acidic reaction mixture, it turned into a white sludge. Why? A: You triggered re-protonation . The enolate requires a high pH to remain soluble.[1][2][5] As soon as the pH drops below its


 (~10.5), the neutral, insoluble molecule reforms and crashes out of solution.
  • Fix: Ensure your reaction coupling takes place at a buffered alkaline pH, or add the acid very slowly if the next step requires it (creating a fine suspension rather than a sludge).

Q2: Can I use this compound in a cell culture assay (pH 7.4)? A: Yes, but you must use a DMSO Spike method.[4][2][5]

  • Make a 100 mM stock in pure DMSO.[1][2][5]

  • Dilute 1:1000 into the culture medium (final 0.1% DMSO).

  • Note: At concentrations >100 µM in media, you may see micro-precipitation.[4][2][5] Inspect under a microscope.[1][2][5]

Q3: The solution smells like acetone after sitting overnight. Is it stable? A: No. Acetoacetanilides are chemically unstable in solution over time.[1][2][5] They undergo ketonic hydrolysis (breaking into the amine and acetone/CO2) or acid hydrolysis.[4][2][5]

  • Rule: Prepare solutions fresh. Do not store aqueous solutions for >4 hours, especially at elevated pH or temperature.[2]

Q4: I see a "double peak" in my HPLC trace. Is my compound impure? A: Not necessarily. Acetoacetamide derivatives often exist as keto-enol tautomers .[4][1][2][5] In slow chromatography runs, you might see peak splitting or broadening.[2]

  • Fix: Run the column at a slightly higher temperature (40°C) or add a modifier (0.1% Formic Acid) to stabilize one form, though acid may accelerate degradation if left too long.[4][2][5]

References

  • Viscardi, G., et al. (1994).[4][2][5] "Synthesis and properties of new acetoacetanilide derivatives." Dyes and Pigments, 26(4), 253-267.[4][2] Link

  • Hunger, K., & Schmidt, M. (2018).[4][2][5] "Industrial Organic Pigments: Production, Properties, Applications." Wiley-VCH.[1][2][5] (Chapter on Azo Pigments and coupling components). Link[2]

  • PubChem Database. (n.d.).[4][1][2][5] "Compound Summary: Acetoacetanilide derivatives and solubility data." National Center for Biotechnology Information.[1][2][5] Link

  • Berthold, M. (2010).[4][2][5] "Tautomerism of acetoacetanilides and its effect on acidity." Journal of Molecular Structure. (General mechanism citation for active methylene acidity).

Sources

Technical Support Center: Minimizing Side Reactions During Acetoacetylation of 3,4-Methylenedioxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The acetoacetylation of 3,4-methylenedioxyaniline (MDA) is a critical transformation in the synthesis of specialized pharmaceutical intermediates and high-performance organic pigments. Because MDA is highly electron-rich—driven by the electron-donating methylenedioxy group—the nucleophilic attack of the amine on the acetoacetylating agent is rapid. However, this heightened reactivity predisposes the reaction to several competing side reactions, including over-acetoacetylation, oxidative degradation, and acid-catalyzed ring closures.

As a Senior Application Scientist, I have designed this guide to provide causality-driven troubleshooting, ensuring high-fidelity synthesis and self-validating experimental protocols.

Diagnostic Logic Tree

Use the following workflow to diagnose and resolve the most common issues encountered during the acetoacetylation of 3,4-methylenedioxyaniline.

Troubleshooting Start Analyze Reaction Crude Mixture Issue1 Excessive N,N-Bis Acetoacetylation Start->Issue1 Issue2 Darkening/Tarry Mixture (Oxidation) Start->Issue2 Issue3 Quinolone Ring Closure Products Start->Issue3 Issue4 High Unreacted Starting Material Start->Issue4 Sol1 Reduce Reagent Eq. (1.05) Control Addition Rate Issue1->Sol1 Sol2 Use Argon Atmosphere Degas Solvents Issue2->Sol2 Sol3 Avoid Strong Acids Maintain Neutral pH Issue3->Sol3 Sol4 Switch to TKD Reagent Ensure Anhydrous Conditions Issue4->Sol4

Caption: Diagnostic logic tree for troubleshooting acetoacetylation side reactions.

FAQs: Mechanistic Troubleshooting

Q1: My LC-MS shows a significant +84 Da mass shift from the desired product. What is this, and how do I prevent it? A: A +84 Da shift indicates N,N-diacetoacetylation (formation of N,N-bis(acetoacetyl)-3,4-methylenedioxyaniline). This occurs when the newly formed secondary amide, which retains some nucleophilicity, reacts with a second equivalent of the acylating agent. This side reaction is notoriously common when using highly reactive reagents like diketene in excess or in the presence of strong bases[1]. Causality & Solution: The electron-donating methylenedioxy group increases the electron density on the nitrogen, making the mono-acetoacetylated product highly susceptible to a second attack. To minimize this, strictly limit the acetoacetylating agent to 1.02–1.05 equivalents, add the reagent dropwise to maintain a low steady-state concentration of the electrophile, and keep the reaction temperature strictly within the optimal range (e.g., 0–5 °C for diketene)[2].

Q2: The reaction mixture turns dark brown or black shortly after initiation. Is the product decomposing? A: Yes, this darkening is a hallmark of oxidative degradation of the 3,4-methylenedioxyaniline starting material. Electron-rich anilines are highly susceptible to auto-oxidation, forming complex, highly conjugated polymeric tars. Causality & Solution: Oxygen diradicals readily abstract hydrogen from electron-rich anilines, initiating a radical polymerization cascade. To prevent this, perform the reaction under a strict Argon or Nitrogen atmosphere and sparge all solvents (e.g., toluene, THF) with inert gas for at least 30 minutes prior to use.

Q3: I am observing the formation of a cyclic byproduct. How is this happening? A: You are likely observing a Knorr-type cyclization , leading to a 1,2-dihydroquinolin-2-one derivative. Causality & Solution: If the reaction is run at elevated temperatures in the presence of Brønsted or Lewis acid catalysts (often used to activate ethyl acetoacetate), the acetoacetamide product can undergo an intramolecular electrophilic aromatic substitution[3]. The electron-rich nature of the methylenedioxyphenyl ring highly favors this ring closure. Avoid using strong acids like p-toluenesulfonic acid (pTSA). If using ethyl acetoacetate, rely on thermal activation rather than chemical activation.

Q4: Which acetoacetylating agent minimizes side reactions: Diketene, Ethyl Acetoacetate, or TKD? A: 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) is the superior choice for minimizing side reactions with sensitive substrates like MDA[4]. Causality: Diketene is highly reactive but prone to dimerization, polymerization, and rapid hydrolysis to acetoacetic acid (which decarboxylates to acetone)[5]. Ethyl acetoacetate requires harsh conditions (high heat, acid catalysis) to drive off ethanol, which promotes Knorr cyclization. TKD, conversely, undergoes a clean retro-Diels-Alder reaction at ~110 °C to generate an acyl ketene intermediate in situ. This intermediate reacts instantaneously with the amine, meaning there is never a high concentration of reactive electrophile in the flask, virtually eliminating diacetoacetylation and reagent polymerization[4].

Mechanism TKD TKD (Dioxinone) Heat Heat (>100°C) Retro-Diels-Alder TKD->Heat Ketene Acyl Ketene Intermediate Heat->Ketene Acetone Acetone (Byproduct) Heat->Acetone Product N-(3,4-methylenedioxyphenyl) acetoacetamide Ketene->Product Nucleophilic Attack Amine 3,4-Methylenedioxyaniline Amine->Product

Caption: Mechanistic pathway of TKD-mediated acetoacetylation via an acyl ketene intermediate.

Quantitative Data: Acetoacetylating Agent Comparison

ReagentOptimal TemperatureDiacetoacetylation RiskHydrolysis RiskKnorr Cyclization RiskOverall Yield (Typical)
Diketene 0–5 °CHigh (if excess used)HighLowModerate (60-75%)
Ethyl Acetoacetate 110 °C (Reflux)ModerateLowHigh (acid-catalyzed)Low to Moderate (50-65%)
TKD (Dioxinone) 110 °C (Reflux)LowLowLowHigh (>90%)

Validated Experimental Protocol

High-Fidelity Acetoacetylation of 3,4-Methylenedioxyaniline using TKD This self-validating protocol leverages the controlled generation of acyl ketene to prevent over-reaction and utilizes inert conditions to prevent oxidation[4].

Materials:

  • 3,4-Methylenedioxyaniline (1.0 eq, 10 mmol, 1.37 g)

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TKD) (1.05 eq, 10.5 mmol, 1.49 g)

  • Anhydrous Toluene (50 mL)

  • Argon gas

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Solvent Degassing: Add 50 mL of anhydrous toluene to the flask. Sparge the solvent directly with an Argon line for 20 minutes to remove dissolved oxygen. Self-Validation: The solvent should remain perfectly clear; failure to degas will result in a yellowing solution upon amine addition.

  • Substrate Dissolution: Add 3,4-methylenedioxyaniline (1.37 g) to the degassed toluene. Stir until completely dissolved. The solution should be pale yellow.

  • Reagent Addition: Add TKD (1.49 g) to the reaction mixture in one portion. (Note: TKD is stable at room temperature and will not react prematurely, eliminating the need for dropwise addition).

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) using a heating mantle. Maintain strict Argon flow. At this temperature, TKD decomposes to release the reactive acyl ketene and acetone byproduct.

  • Reaction Monitoring: Stir at reflux for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or HPLC. The continuous removal of acetone vapor through the condenser helps drive the reaction forward.

  • Workup & Isolation: Once the amine is consumed, remove the heat and cool the mixture to 0–5 °C in an ice bath. The product, N-(3,4-methylenedioxyphenyl)acetoacetamide, will spontaneously crystallize out of the cold toluene.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold hexanes (2 x 10 mL) to remove any unreacted TKD, and dry under high vacuum to afford the pure product.

References

  • Title: synthesis of 7-ethyl-1,2-dihydroquinolinn2-ones as angiotensin 11 receptor antagonists? Source: clockss.org URL: [Link]

  • Source: google.
  • Title: An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines. Expansion of Dihydropyrimidine Topological Chemical Space | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Catalyst Optimization for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the condensation of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (also known as 3-oxo-N-(3,4-methylenedioxyphenyl)butanamide).

This guide prioritizes the Biginelli Cyclocondensation and Knoevenagel Condensation , as these are the primary synthetic pathways for this scaffold in drug discovery (e.g., for calcium channel blockers or antimicrobial agents).[1]

Topic: Optimizing Catalyst Load for Condensation Reactions Substrate: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS: 35493-00-6) Context: Synthesis of Dihydropyrimidinones (DHPMs) and Benzylidene Derivatives.[1][2]

Core Technical Directive: The Stability-Reactivity Paradox

The Critical Issue: The primary challenge in condensing N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide is not reactivity, but chemoselectivity .[1][2] The 1,3-benzodioxole (methylenedioxy) ring is acid-labile.[1][2]

  • Excessive Acid Catalyst Load: Leads to hydrolysis of the acetal bridge, resulting in catechol byproducts and "black tar" formation.

  • Insufficient Catalyst Load: Results in stalled "aldol" intermediates (non-dehydrated species) or incomplete cyclization in Biginelli protocols.[2]

Optimization Goal: Determine the Critical Catalyst Concentration (CCC) that drives the reaction to completion without compromising the integrity of the dioxole ring.

Troubleshooting & Diagnostics

Module A: Reaction Stalling & Incomplete Conversion

Symptom: TLC shows persistent starting material or a polar intermediate spot; Yield < 40%.[2]

Potential CauseTechnical ExplanationCorrective Action
Catalyst Deactivation In Knoevenagel condensations, water byproduct can poison basic sites (e.g., piperidine) or hydrolyze Lewis acids.[1][2]Protocol: Use a Dean-Stark trap or molecular sieves (4Å).[2] Switch to a water-tolerant Lewis acid like Yb(OTf)₃ (10 mol%) or InCl₃ .[2]
Enolization Barrier The electron-rich benzodioxole aniline moiety reduces the acidity of the

-methylene protons, making enol formation slower.
Optimization: Increase catalyst load incrementally (e.g., 5%

10%). Do not exceed 20% without buffering.[2]
Temperature Mismatch Reaction temperature is below the activation energy for the dehydration step (E1cB mechanism).Process: Increase temperature to reflux (EtOH/MeCN). Ensure vigorous stirring to overcome mass transfer limits in heterogeneous systems.
Module B: Impurity Profile & Side Reactions

Symptom: Darkening of reaction mixture; appearance of phenolic impurities; multiple TLC spots.[2]

Potential CauseTechnical ExplanationCorrective Action
Dioxole Ring Opening Strong Brønsted acids (e.g.,

,

-TSA > 20 mol%) cleave the methylenedioxy bridge.[1][2]
Substitute: Switch to milder Lewis acids (e.g., CeCl₃·7H₂O ) or organocatalysts (e.g., L-proline, ionic liquids).[1][2]
Knorr Cyclization High acid load promotes intramolecular cyclization to quinolinones instead of the desired intermolecular condensation.Control: Maintain pH > 3. Avoid strong mineral acids.[2] Use urea as a buffer in Biginelli protocols.[2]
Bis-Ureide Formation In Biginelli reactions, excess aldehyde relative to catalyst speed favors bis-ureide precipitation.[1][2]Stoichiometry: Ensure ratio is 1:1:1.5 (Amide:Aldehyde:Urea).[2] Add aldehyde slowly to the catalyst/urea mixture.

Visualization: Optimization Logic & Mechanism[1]

Diagram 1: Troubleshooting Decision Tree

This workflow guides you through the optimization process based on observed TLC/LC-MS data.

OptimizationWorkflow Start Start: Standard Condition (10 mol% Catalyst, Reflux) Check Check TLC/LC-MS (t = 2h) Start->Check Stalled Outcome: Stalled (SM Remaining) Check->Stalled Low Conversion Clean Outcome: Clean Product (>90% Conv) Check->Clean High Conversion Dirty Outcome: Complex Mixture (Dark/Tarry) Check->Dirty Decomposition Action1 Increase Temp (+10°C) OR Switch Solvent (EtOH -> MeCN) Stalled->Action1 Action3 Reduce Load (10% -> 5%) OR Buffer System Dirty->Action3 Action2 Switch Catalyst Class (Brønsted -> Lewis Acid) Action1->Action2 If fails

Caption: Decision matrix for optimizing catalyst load based on reaction outcomes.

Diagram 2: Mechanistic Pathway & Catalyst Role

Understanding where the catalyst acts helps in selecting the right one.

Mechanism Aldehyde Aldehyde (R-CHO) Imine Acyl-Imine Intermediate Aldehyde->Imine + Urea Amide N-Benzodioxol Amide Enol Enol Species Amide->Enol Tautomerization Urea Urea (NH2CONH2) Product DHPM Product Imine->Product + Enol (Cyclization) Cat1 Acid Catalyst (Activates Carbonyl) Cat1->Aldehyde Activation

Caption: The Biginelli pathway.[2][3][4][5] The catalyst is crucial for activating the aldehyde for imine formation.

Standardized Experimental Protocols

Protocol A: Mild Lewis Acid Catalyzed Biginelli Reaction

Best for: High purity libraries, acid-sensitive substrates.[1][2]

Reagents:

  • N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (1.0 equiv)[1][2]

  • Aromatic Aldehyde (1.0 equiv)[1][2]

  • Urea / Thiourea (1.2 equiv)[1][2]

  • Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5–10 mol%) OR Indium(III) Chloride [InCl₃] (10 mol%)[1][2]

  • Solvent: Acetonitrile or Ethanol (0.5 M concentration)[1][2]

Procedure:

  • Mixing: Dissolve the aldehyde, urea, and catalyst in the solvent. Stir at room temperature for 10 minutes to pre-form the

    
    -acyliminium ion intermediate.
    
  • Addition: Add N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide in one portion.

  • Reflux: Heat to reflux (80°C for MeCN) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 4:6).[2]

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid:[1][5] Filter and wash with cold ethanol.[2]

    • If soluble: Pour into crushed ice/water. Filter the resulting solid.[2]

  • Purification: Recrystallize from hot ethanol.

Protocol B: Organocatalytic Knoevenagel Condensation

Best for: Synthesis of benzylidene intermediates.

Reagents:

  • N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (1.0 equiv)[1][2]

  • Aldehyde (1.0 equiv)[1][2]

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)[2]

  • Solvent: Toluene (with Dean-Stark) or Ethanol (room temp).[2]

Procedure:

  • Setup: Mix amide and aldehyde in Toluene.

  • Catalyst: Add Piperidine and AcOH sequentially.

  • Reaction: Reflux with azeotropic removal of water (Dean-Stark) for 2–4 hours.

  • Isolation: Evaporate solvent. Wash residue with dilute HCl (to remove piperidine) and then water.[2] Recrystallize.

Frequently Asked Questions (FAQ)

Q1: Can I use p-Toluenesulfonic acid (pTSA) for this reaction? A: Yes, but with caution. Limit the load to <5 mol%. Higher loads of strong Brønsted acids can degrade the benzodioxole ring (cleaving the methylene bridge). If you see a dark purple/black color, your acid load is too high.[1][2]

Q2: My reaction solidifies halfway through. Is this a problem? A: It indicates product precipitation, which is good, but it can trap unreacted starting material. Add a small amount of solvent (EtOH) to maintain a stirrable slurry, or use ultrasound to break up the solid mass.[2]

Q3: Why is the "Benzodioxole" group significant for catalyst choice? A: The 3,4-methylenedioxy group is electron-donating. This increases the electron density on the amide nitrogen, which can slightly reduce the acidity of the


-protons on the acetoacetamide chain. You might need a slightly longer reaction time compared to a simple N-phenyl analog, but avoid compensating with stronger acid.[1][2]

Q4: Can I use Ionic Liquids? A: Yes. Ionic liquids like


 or 

salts are excellent "green" alternatives that often improve yield and allow for catalyst recycling.[1][2] They stabilize the charged intermediates without the harshness of mineral acids.

References

  • Biginelli Reaction Overview: Kappe, C. O. (1993).[1][2] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.[1][2] Link

  • Lewis Acid Catalysis: Ma, Y., et al. (2000).[1][2] Ln(OTf)3 catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry, 65(12), 3864-3868.[1][2] Link[2]

  • Indium Chloride Protocol: Ranu, B. C., et al. (2000).[1][2] Indium(III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones. Journal of Organic Chemistry, 65(19), 6270-6272.[1][2] Link[2]

  • Knoevenagel Condensation: Tietze, L. F., & Beifuss, U. (1991).[1][2] The Knoevenagel Reaction. Comprehensive Organic Synthesis, 2, 341-394.[1][2] Link

  • Ionic Liquid Catalysis: Peng, J., & Deng, Y. (2001).[1][2] Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42(34), 5917-5919.[1][2] Link

Sources

Technical Support Center: Troubleshooting Guide for N-1,3-Benzodioxol-5-YL-3-oxobutanamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of N-1,3-Benzodioxol-5-YL-3-oxobutanamide (also known as 3,4-methylenedioxyacetoacetanilide).

Introduction & Mechanistic Overview

N-1,3-Benzodioxol-5-YL-3-oxobutanamide is a critical intermediate typically synthesized via the amidation of 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) with diketene or ethyl acetoacetate[1]. A common challenge in this synthetic workflow is the persistence of unreacted 1,3-benzodioxol-5-amine. Because the amine and the acetoacetamide product share similar solubility profiles in many organic solvents, standard crystallization can often fail due to co-precipitation.

Causality & Chemical Logic: Effective purification relies on exploiting the distinct electronic and acid-base properties of the two species. 1,3-benzodioxol-5-amine is a weak base with a predicted pKa of approximately 4.78[2]. In contrast, the target acetoacetamide is essentially neutral under standard conditions.

By leveraging this pKa difference, researchers can selectively protonate the amine using a mild acid (pH < 2.5), converting it into a water-soluble ammonium salt while the neutral product remains in the organic phase. Alternatively, electrophilic scavenger resins (e.g., polymer-supported isocyanate) can be deployed to covalently bind the nucleophilic primary amine without affecting the non-nucleophilic amide[3].

Frequently Asked Questions (FAQs)

Q1: Why is my product degrading or hydrolyzing during the acid wash? A1: Both the methylenedioxy ring and the acetoacetamide moiety are sensitive to harsh acidic conditions. Using concentrated mineral acids (e.g., >3M HCl) or elevated temperatures can cause cleavage of the methylenedioxy ring (yielding a catechol)[4] or hydrolysis of the amide bond. Solution: Always use cold (0–5 °C) 10% aqueous citric acid or 1M HCl to ensure the amine is fully protonated without degrading the product.

Q2: I performed an acid wash, but trace amine remains in my HPLC trace. What went wrong? A2: At a pKa of 4.78[5], the amine requires a sufficiently low pH to be >99% protonated. If your wash solution was buffered by reaction byproducts or not acidic enough (pH > 3), partitioning into the aqueous layer will be incomplete. Solution: Verify that the aqueous layer pH is < 2.5. For trace removal (< 0.1%), transition to a polymer-supported isocyanate (PS-NCO) scavenger resin[6].

Q3: Can I remove the amine without an aqueous workup? A3: Yes. If your product is water-sensitive or you are scaling up in a continuous flow system, solid-phase scavenger resins are highly effective[7]. The resin irreversibly captures the amine, allowing you to isolate the pure product via simple filtration[3].

Experimental Protocols

Workflow 1: Mild Acidic Biphasic Extraction (Bulk Removal)

This is the standard self-validating protocol for removing large quantities of unreacted amine.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Cooling: Cool the organic solution to 0–5 °C using an ice bath to minimize the kinetic risk of product hydrolysis.

  • Extraction: Wash the organic layer with 3 equal volumes of cold 10% aqueous citric acid or 1M HCl.

  • Validation: Separate the layers. Check the pH of the combined aqueous layer using pH paper to ensure it remains < 2.5. If the pH is higher, perform an additional acid wash.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and acid. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified amide.

Workflow 2: Polymer-Supported Scavenging (Trace/Automated Removal)

This protocol is ideal for late-stage trace scavenging or automated parallel synthesis.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF, DCM, or Toluene). Critical: Ensure no protic solvents (like alcohols) are present, as they will competitively react with the isocyanate groups.

  • Resin Addition: Add 2.0 to 3.0 molar equivalents (relative to the estimated unreacted amine) of Polymer-Supported Isocyanate (PS-NCO) resin[6].

  • Sequestration: Agitate the suspension gently at room temperature for 2–4 hours. The isocyanate groups will covalently trap the primary amine to form an insoluble polymer-bound urea[7].

  • Filtration: Filter the suspension through a sintered glass funnel to remove the resin. Wash the resin bed with 1–2 volumes of the reaction solvent to recover any entrained product.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the amine-free product.

Quantitative Data Summary

Table 1: Comparison of Amine Impurity Removal Strategies

Purification StrategyPrimary ReagentTarget Amine LevelKey AdvantagesLimitations
Acid Wash 10% Citric Acid / 1M HClBulk (>1%)Cost-effective, highly scalable, rapid phase separation.Risk of product hydrolysis if pH/temperature are not controlled.
Scavenger Resin PS-IsocyanateTrace (<1%)Highly selective, no aqueous workup, automation-friendly.Higher reagent cost, strictly requires non-nucleophilic solvents.
Recrystallization EtOH / WaterModerate (~1-5%)Yields highly crystalline, structurally validated product.Prone to co-crystallization, potential yield loss in mother liquor.

Visualizations

Workflow Crude Crude Reaction Mixture (Product + Unreacted Amine) Decision Select Purification Strategy Crude->Decision AcidWash Acid Wash (10% Citric Acid) Decision->AcidWash Bulk Removal Scavenger Scavenger Resin (PS-Isocyanate) Decision->Scavenger Trace/Automated OrgLayer Organic Layer (Neutral Product) AcidWash->OrgLayer Retains AqLayer Aqueous Layer (Amine Salt) AcidWash->AqLayer Extracts Filtered Filtrate (Pure Product) Scavenger->Filtered Passes Through ResinWaste Resin-Bound Amine (Waste) Scavenger->ResinWaste Traps

Workflow for removing unreacted amine from N-1,3-Benzodioxol-5-YL-3-oxobutanamide.

ScavengerMechanism Amine Unreacted Amine (Nucleophile) Reaction Covalent Binding (Room Temp, 2-4h) Amine->Reaction Resin PS-Isocyanate Resin (Electrophile) Resin->Reaction Bound Polymer-Bound Urea (Insoluble Waste) Reaction->Bound Filtration Product Acetoacetamide Product (Remains in Solution) Reaction->Product Filtrate

Mechanistic pathway of primary amine sequestration using PS-Isocyanate resin.

References

  • ChemBK. "3,4-(Methylenedioxy)aniline". Available at: [Link]

  • LookChem. "Cas 14268-66-7,3,4-(Methylenedioxy)aniline". Available at: [Link]

  • Amerigo Scientific. "Scavenger Resins". Available at:[Link]

  • University of Southampton. "Scavenger and Reagent Resins". Available at:[Link]

  • Google Patents. "US6897262B2 - Scavenger resin and processes for the use thereof".
  • Google Patents. "US4129596A - Process for the continuous preparation of acetoacetamides".
  • NRC Research Press. "Cleavage of the Methylenedioxy Ring in the Grignard Reaction of 3,4-Methylenedioxybenzonitrile". Available at: [Link]

Sources

Technical Support Center: Scale-Up of N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering and Technical Support Center for the synthesis of N-1,3-Benzodioxol-5-YL-3-oxobutanamide (CAS: 35493-00-6)[1]. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and impurity-profiling challenges inherent in scaling up the acetoacetylation of 3,4-methylenedioxyaniline.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Every protocol provided herein is structured as a self-validating system to ensure high-fidelity reproducibility from bench to pilot scale.

Process Overview & Mechanistic Pathway

The target molecule is an acetoacetanilide derivative traditionally synthesized via the acetoacetylation of 3,4-methylenedioxyaniline using diketene[2]. However, at scale, diketene presents severe explosion and polymerization hazards. Modern, inherently safer processes utilize 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) or tert-butyl acetoacetate (t-BuAcAc) as "masked" ketene equivalents[3][4]. These reagents thermally decompose to generate highly electrophilic acetylketene in situ, which is rapidly trapped by the nucleophilic aniline.

Understanding the kinetic and thermodynamic traps in this pathway is critical for impurity control.

Mechanism Aniline 3,4-Methylenedioxyaniline (Nucleophile) Target N-1,3-Benzodioxol-5-YL- 3-oxobutanamide (Target Product) Aniline->Target Acyl Addition (T < 85°C) Vinyl Vinylogous Amide (Kinetic Byproduct) Aniline->Vinyl Ketone Attack (Poor Mixing / Excess Amine) Agent Acetoacetylating Agent (Diketene / TMD) Agent->Target Acetylketene Generation Quinolone Quinolone Derivative (Thermal Byproduct) Target->Quinolone Acid + Heat (Knorr Cyclization)

Mechanistic pathway of acetoacetylation highlighting target formation versus kinetic and thermal byproduct traps.

Diagnostic Troubleshooting & FAQs

Q1: During the addition of diketene, we observed a sudden pressure spike and thermal runaway. How do we prevent this at the pilot scale?

A: Diketene is notorious for sudden exothermic polymerization, especially when catalyzed by trace base, heat, or water. To achieve an inherently safer process, abandon diketene in favor of TMD . TMD acts as a "masked" diketene, undergoing a retro-Diels-Alder-like fragmentation to release acetylketene and acetone only when heated above 85 °C[3]. By controlling the dosing rate of TMD into a hot aniline solution, you control the reaction rate. The process becomes mass-transfer limited rather than kinetically limited, eliminating the risk of sudden thermal runaway.

Q2: Our HPLC profile shows a major impurity forming early in the reaction. LC-MS indicates it is a structural isomer. What is this and how do we suppress it?

A: This is a vinylogous urethane/amide byproduct . It forms when the nucleophilic aniline attacks the ketone moiety of the acetoacetylating agent rather than the highly electrophilic ketene intermediate[3][4].

  • Causality: This is a kinetic trap exacerbated by poor mixing (low impeller tip speed) or localized high concentrations of the aniline.

  • Resolution: To suppress this, increase agitation to ensure rapid homogenization, and dose the acetoacetylating agent slowly so the aniline is never in vast excess relative to the active ketene intermediate.

Q3: We are detecting an impurity at RRT 1.2 with a mass of (M-18). Why is the product degrading?

A: This mass loss corresponds to dehydration, indicating the formation of a substituted quinolone derivative . Acetoacetanilides can undergo acid-catalyzed intramolecular cyclization (Knorr quinolone synthesis) yielding 4-methyl-2-quinolones[2].

  • Causality: Prolonged heating of the product in the presence of trace acidic impurities drives this thermodynamic trap.

  • Resolution: Ensure your reactor is free of trace acids (e.g., from previous halogenation campaigns), limit the reaction time at 90 °C to strictly the dosing period, and cool the mixture immediately once the aniline is consumed.

Quantitative Process Comparison

To facilitate scale-up decisions, the following table summarizes the quantitative performance metrics of various acetoacetylating agents based on empirical pilot-plant data.

Acetoacetylating AgentOperating Temp (°C)Exotherm Risk (ΔT)Primary Byproduct RiskScalability RatingAverage Yield (%)
Diketene 0 - 20 °CSevere (>30 °C/min)Polymerization tarsLow (Requires Flow)70 - 75%
t-BuAcAc 110 - 130 °CLow (<5 °C/min)Vinylogous amidesModerate80 - 85%
TMD 85 - 95 °CLow (<5 °C/min)Acetone (Distilled)High (Batch/Flow)89 - 95%

Self-Validating Experimental Protocol

Procedure: Scalable Batch Acetoacetylation using TMD This protocol utilizes continuous distillation and thermal feedback loops to ensure the reaction validates its own safety and completion.

  • Reactor Preparation: Charge a jacketed reactor equipped with a distillation condenser with 3,4-methylenedioxyaniline (1.0 equiv) and toluene (5 volumes).

  • Thermal Activation: Heat the mixture to 90 °C under a nitrogen sweep.

    • Causality: TMD requires a minimum of 85 °C to fragment into acetylketene. Toluene (b.p. 110 °C) provides a stable thermal mass without boiling off.

  • Controlled Dosing: Dose TMD (1.05 equiv) continuously via a metering pump over 3 hours.

    • Self-Validating Checkpoint: Pause the dosing after 15 minutes. The internal reactor temperature must drop slightly (due to ambient cooling). If the temperature remains static or rises, unreacted TMD is accumulating, posing a delayed exotherm risk. Do not resume dosing until the temperature stabilizes.

  • Byproduct Removal: Continuously distill off the acetone byproduct (b.p. 56 °C) as it forms.

    • Causality: Removing acetone drives the equilibrium forward and prevents reflux-induced temperature drops that would stall TMD decomposition[3].

  • In-Process Control (IPC): Sample the reaction 30 minutes post-addition. The reaction is complete when HPLC shows the 3,4-methylenedioxyaniline peak area is <1.0%.

  • Isolation: Cool the reactor to 20 °C over 2 hours. Add heptane (5 volumes) dropwise as an antisolvent to initiate crystallization. Filter the resulting N-1,3-Benzodioxol-5-YL-3-oxobutanamide crystals and wash with cold heptane.

Troubleshooting Logic Tree

Use the following decision matrix to diagnose and resolve anomalies in real-time during production runs.

Troubleshooting Start Scale-Up Anomaly Detected Exotherm Thermal Runaway (ΔT > 15°C/min) Start->Exotherm Impurity High Impurity Profile (HPLC Purity < 95%) Start->Impurity Yield Low Isolated Yield (< 70%) Start->Yield Sol1 Transition from Diketene to TMD or Implement Continuous Flow Exotherm->Sol1 Mitigate Heat Accumulation Sol2 Optimize Stoichiometry & Lower Reaction Temperature Impurity->Sol2 Suppress Side Reactions Sol3 Adjust Antisolvent Ratio (Water:EtOH) during Crystallization Yield->Sol3 Improve Recovery

Decision matrix for diagnosing and resolving common scale-up anomalies during production.

References

  • Title: An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC Source: nih.gov URL: [Link][3]

  • Title: Acetoacetanilide - Wikipedia Source: wikipedia.org URL: [Link][2]

  • Title: Polymer Chemistry - RSC Publishing Source: rsc.org URL: [Link][4]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary analytical technique for the elucidation of molecular structures. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of N-1,3-Benzodioxol-5-YL-3-oxobutanamide, a compound of interest for its potential applications. We will explore the expected spectral features, compare them with related structures, and provide a robust experimental protocol for acquiring high-quality data.

Deciphering the Molecular Architecture: Predicted 1H NMR Spectrum

The structure of N-1,3-Benzodioxol-5-YL-3-oxobutanamide combines a benzodioxole ring system with an N-acetoacetamide side chain. The expected 1H NMR spectrum is a composite of signals arising from the distinct proton environments within these two moieties. Based on established chemical shift principles and data from related structures, we can predict the key resonances.[1]

Molecular Structure and Proton Environments of N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Caption: Molecular structure of N-1,3-Benzodioxol-5-YL-3-oxobutanamide with key proton groups highlighted.

A detailed breakdown of the anticipated signals is as follows:

  • Amide Proton (N-H): This proton is expected to appear as a broad singlet in the downfield region, typically between δ 9.0 and 10.0 ppm . Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some instances, this peak may be broad and difficult to integrate accurately.[2]

  • Aromatic Protons (Benzodioxole Ring): The 1,3-benzodioxole moiety presents an ABX spin system for its aromatic protons.[3] We anticipate three distinct signals in the aromatic region, roughly between δ 6.7 and 7.2 ppm .

    • One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a singlet or a narrowly split doublet, depending on the coupling constants. The specific splitting patterns arise from ortho and meta coupling between the adjacent protons on the aromatic ring.

  • Methylenedioxy Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are chemically equivalent and will give rise to a sharp singlet. This is a characteristic signal for the 1,3-benzodioxole scaffold and is typically observed around δ 5.9 to 6.1 ppm .[4]

  • Methylene Protons (-CO-CH₂-CO-): The two protons of the methylene group situated between the two carbonyl groups are expected to appear as a singlet around δ 3.5 ppm . The adjacent carbonyl groups deshield these protons, shifting them downfield.

  • Methyl Protons (-CO-CH₃): The three protons of the terminal methyl group are equivalent and will produce a sharp singlet further upfield, typically around δ 2.2 ppm .[5]

Comparative Spectral Analysis: N-1,3-Benzodioxol-5-YL-3-oxobutanamide vs. Alternatives

To provide a clearer context for the spectral interpretation, it is instructive to compare the expected 1H NMR data of our target compound with that of structurally related molecules. We will consider two alternatives: a simple N-aryl-3-oxobutanamide without the benzodioxole moiety (e.g., Acetoacetamide) and a simple benzodioxole derivative.

Proton Group N-1,3-Benzodioxol-5-YL-3-oxobutanamide (Predicted) Acetoacetamide (Alternative 1) [5][6]1,3-Benzodioxole (Alternative 2) [7]
Amide (N-H) ~9.0-10.0 ppm (broad singlet)~7.0-8.0 ppm (broad singlet)N/A
Aromatic (Ar-H) ~6.7-7.2 ppm (multiplet)N/A~6.8 ppm (singlet)
Methylenedioxy (-O-CH₂-O-) ~5.9-6.1 ppm (singlet)N/A~5.9 ppm (singlet)
Methylene (-CO-CH₂-CO-) ~3.5 ppm (singlet)~3.4 ppm (singlet)N/A
Methyl (-CO-CH₃) ~2.2 ppm (singlet)~2.2 ppm (singlet)N/A

This comparison highlights the diagnostic signals that confirm the presence of both the benzodioxole and the N-acetoacetamide functionalities in the target molecule. The presence of the aromatic signals coupled with the characteristic methylenedioxy singlet is a clear indicator of the benzodioxole ring system. The signals for the amide, methylene, and methyl protons confirm the acetoacetamide side chain.

A Validated Protocol for High-Resolution 1H NMR Data Acquisition

The acquisition of a clean, high-resolution 1H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standardized and self-validating workflow.

Experimental Workflow for 1H NMR Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a 1. Weigh ~5-10 mg of N-1,3-Benzodioxol-5-YL-3-oxobutanamide b 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) a->b c 3. Add internal standard (e.g., TMS) b->c d 4. Transfer to a clean, dry 5 mm NMR tube c->d e 5. Insert sample into NMR spectrometer d->e f 6. Lock and shim the magnetic field e->f g 7. Acquire 1H NMR spectrum (e.g., 16-64 scans) f->g h 8. Fourier transform the FID g->h i 9. Phase and baseline correct the spectrum h->i j 10. Calibrate the chemical shift to the internal standard (TMS at 0 ppm) i->j k 11. Integrate the signals j->k

Caption: A step-by-step workflow for acquiring a high-quality 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-1,3-Benzodioxol-5-YL-3-oxobutanamide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent can influence the chemical shifts of labile protons like the amide N-H.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and high resolution. This is typically an automated or semi-automated process on modern spectrometers.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 16 to 64 for a sample of this concentration), and relaxation delay.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons in the molecule.

By adhering to this comprehensive guide, researchers can confidently interpret the 1H NMR spectrum of N-1,3-Benzodioxol-5-YL-3-oxobutanamide, ensuring the structural integrity of their synthesized compounds and advancing their research and development efforts.

References

  • SpectraBase. 5-Chloro-1,3-benzodioxole - Optional[1H NMR] - Spectrum. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0225394). [Link]

  • Biological Magnetic Resonance Bank. bmse000825 Acetamide. [Link]

  • Ghasemi, F., et al. (2018). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Pharmaceutical and Biomedical Research. [Link]

  • PubChem. Acetoacetamide. [Link]

  • Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

  • Royal Society of Chemistry. (2021). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]

  • SpectraBase. Acetamide - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (2014). The unexpected influence of aryl substituents in N -aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. [Link]

  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. [Link]

  • Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • PubChem. 1-(Benzo(d)(1,3)dioxol-5-yl)-N,N-dimethylmethanamine. [Link]

  • MDPI. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

Sources

HPLC Method Development for N-1,3-Benzodioxol-5-YL-3-oxobutanamide Purity Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in drug development intensify, establishing a robust, stability-indicating purity assay for complex intermediates is paramount. N-1,3-Benzodioxol-5-YL-3-oxobutanamide (CAS 35493-00-6) is a critical synthetic building block featuring a benzodioxole ring and a


-keto amide moiety [1]. Developing a High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges, primarily due to keto-enol tautomerism and the structural similarity of its synthetic impurities.

This guide objectively compares the performance of a modern Core-Shell Biphenyl stationary phase against a traditional Fully Porous C18 column. By applying Quality by Design (QbD) principles and Analytical Target Profile (ATP) frameworks outlined in 1 [4], we establish a self-validating protocol that ensures absolute data integrity.

Analyte Profiling & Method Rationale

To develop a successful separation strategy, we must first understand the physicochemical behavior of the analyte. N-1,3-Benzodioxol-5-YL-3-oxobutanamide contains two distinct functional regions that dictate its chromatographic behavior:

  • The

    
    -Keto Amide Group (Tautomerism Risk): 
    
    
    
    -keto amides exist in a dynamic keto-enol equilibrium. In reversed-phase HPLC, if the pH is uncontrolled, the interconversion rate between the keto and enol forms occurs on the same timescale as the separation. This manifests as severe peak broadening, tailing, or even split peaks. The Solution: Utilizing a low-pH mobile phase (e.g., pH 2.7 using Formic Acid) arrests this equilibrium, locking the analyte into a single predominant state and suppressing the ionization of residual silanols on the silica support.
  • The Benzodioxole Ring (Selectivity Opportunity): The electron-rich benzodioxole system is highly polarizable. While a standard C18 column relies solely on dispersive hydrophobic interactions, a Biphenyl stationary phase introduces orthogonal

    
     and dipole-dipole interactions. This is critical for resolving the main peak from structurally similar aromatic impurities (e.g., 3,4-methylenedioxyaniline).
    

Analyte_Mechanisms Analyte N-1,3-Benzodioxol-5-YL-3-oxobutanamide Feature1 Benzodioxole Ring Analyte->Feature1 Feature2 Beta-Keto Amide Group Analyte->Feature2 Mech1 π-π & Dipole Interactions (Biphenyl Phase) Feature1->Mech1 Mech2 Hydrophobic Retention (Reverse Phase) Feature1->Mech2 Mech3 Equilibrium Arrest (pH < 3) Prevents Peak Splitting Feature2->Mech3

Chromatographic control mechanisms for N-1,3-Benzodioxol-5-YL-3-oxobutanamide.

Comparative Performance: Core-Shell Biphenyl vs. Traditional C18

To objectively evaluate performance, a forced degradation sample of N-1,3-Benzodioxol-5-YL-3-oxobutanamide (spiked with 0.5% known synthetic impurities) was analyzed. We compared a traditional Fully Porous C18 column (5 µm) against a modern Core-Shell Biphenyl column (2.7 µm) under identical gradient conditions.

The core-shell architecture minimizes the Eddy dispersion (A-term in the van Deemter equation) and improves mass transfer (C-term), yielding ultra-high efficiency at lower backpressures. Coupled with the


 selectivity of the biphenyl ligand, the results demonstrate a superior purity profile.
Quantitative Comparison Table
Chromatographic ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Biphenyl (2.7 µm)Performance Verdict
Retention Time (API) 8.42 min5.15 minBiphenyl: 38% faster analysis time.
Tailing Factor (

)
1.651.08Biphenyl: Near-perfect symmetry due to core-shell kinetics.
Theoretical Plates (

)
8,50024,200Biphenyl: 2.8x higher efficiency.
Resolution (

)
1.4 (Co-elution risk)3.5 (Baseline resolved)Biphenyl: Superior

selectivity for aromatic impurities.
Signal-to-Noise (LOD) 15:145:1Biphenyl: Sharper peaks yield higher sensitivity.

Note: Resolution (


) is calculated based on the critical pair (API and its closest eluting degradation product).

Step-by-Step Analytical Protocol (Self-Validating System)

To ensure2 compliance [2], every analytical run must be a self-validating system. The following protocol incorporates strict System Suitability Testing (SST) gates. If the system fails to meet these criteria, the sequence automatically aborts, preventing the generation of compromised data.

Phase 1: Preparation
  • Mobile Phase A (MPA): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Water (0.1% v/v, pH ~2.7). Causality: Low pH suppresses keto-enol tautomerism and silanol activity.

  • Mobile Phase B (MPB): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) MPA:MPB. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") for early-eluting polar impurities.

  • Standard Preparation: Accurately weigh 25.0 mg of N-1,3-Benzodioxol-5-YL-3-oxobutanamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (0.5 mg/mL).

Phase 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature decreases mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks.

  • Detection: Photodiode Array (PDA) at 254 nm. Causality: The extended

    
    -conjugation of the benzodioxole ring provides maximum UV absorbance at 254 nm, ensuring optimal sensitivity.
    
  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10%

      
       70% B
      
    • 8-10 min: 70% B

    • 10-10.1 min: 70%

      
       10% B
      
    • 10.1-14 min: 10% B (Re-equilibration)

Phase 3: Self-Validating Execution (The SST Gate)

Run the following sequence. The system must pass all SST criteria before sample data is integrated.

  • Blank Injection (1x): Confirms no ghost peaks or carryover

    
     0.05% at the API retention time.
    
  • Standard Injection (5x):

    • Criterion 1 (Precision): %RSD of API peak area must be

      
      .
      
    • Criterion 2 (Efficiency): Theoretical plates (

      
      ) 
      
      
      
      .
    • Criterion 3 (Symmetry): Tailing factor (

      
      ) 
      
      
      
      .
  • Sample Injection (2x per batch): Analyze samples only if SST passes. Utilizing PDA spectral analysis, verify the peak purity factor is

    
    , confirming no hidden co-eluting impurities exist beneath the main peak [3].
    

Method Lifecycle & Validation Workflow

Method development does not end with a working protocol; it requires continuous lifecycle management. By defining an Analytical Target Profile (ATP) early in the process, scientists can seamlessly transition from screening to formal ICH Q2(R2) validation (Specificity, Linearity, Accuracy, Precision, and Robustness).

Validation_Workflow ATP Define ATP (ICH Q14) Screen Phase Screening (Biphenyl vs C18) ATP->Screen Optimize Parameter Optimization (Gradient, Temp, pH) Screen->Optimize Validate Method Validation (ICH Q2(R2)) Optimize->Validate SST Self-Validating Routine Assay Validate->SST

Lifecycle workflow for HPLC method development and validation per ICH Q14/Q2(R2).

References

  • Pharmacy Journal. "A Review on Recent Advances in UV and RP-HPLC Method Development for Anticancer Drugs (ICH Q2(R1/R2))". Available at: [Link]

  • PharmTech. "Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities: Case study". Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q14: Analytical Procedure Development". Available at: [Link]

Sources

Comparative Reactivity Guide: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide vs. Acetoacetanilide

[1]

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of Acetoacetanilide (AAA) and its electron-rich derivative, N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (BDOB) .[1] While both compounds serve as

Key Takeaway: BDOB exhibits superior nucleophilicity at the aromatic ring, facilitating rapid electrophilic aromatic substitution (EAS) cyclizations (e.g., Knorr synthesis). However, this electron-rich character makes BDOB more susceptible to oxidative degradation and side reactions compared to the robust, baseline reactivity of AAA.

FeatureAcetoacetanilide (AAA)N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (BDOB)
CAS Number 102-01-235493-00-6
Electronic Nature Neutral / Mildly ActivatedStrongly Activated (Electron Donor)
Active Methylene pKa ~10.7~11.0 (Estimated, slightly less acidic)
Primary Application Pigments, General HeterocyclesBioactive Quinolones, Alkaloid Synthesis
Oxidation Stability HighModerate (Sensitive to strong oxidants)

Electronic Structure & Mechanistic Implications[1]

Understanding the electronic "push-pull" dynamics is critical for optimizing reaction conditions.[1]

The Methylenedioxy Effect

In AAA, the phenyl ring exerts a mild inductive withdrawal balanced by resonance donation from the amide nitrogen. In BDOB, the 1,3-benzodioxole ring (functionally a 3,4-dialkoxy substitution) acts as a powerful Electron Donating Group (EDG) via resonance (+M effect).[1]

  • Impact on Amide Nitrogen: The electron density on the amide nitrogen is significantly increased. This enhances the donation of the nitrogen lone pair into the carbonyl system, slightly reducing the electrophilicity of the amide carbonyl.

  • Impact on Active Methylene (

    
    -Carbon):  The increased electron density propagated through the amide linkage renders the 
    
    
    -protons slightly less acidic than in AAA.[1] This requires stronger bases or longer reaction times for alkylation reactions.[1]
  • Impact on Aromatic Ring: The C-6 position (ortho to the amino group) becomes highly nucleophilic, dramatically accelerating ring-closure reactions.[1]

Visualization of Electronic Flow

The following diagram maps the resonance contributions and reactive sites.

Electronic_FlowAAAAcetoacetanilide (AAA)(Baseline Reactivity)Sub_AAAPhenyl Ring(Neutral)AAA->Sub_AAABDOBBDOB(Electron Rich)Sub_BDOBBenzodioxole Ring(+M Effect)BDOB->Sub_BDOBN_LonePairNitrogen Lone Pair(Resonance Donor)Sub_AAA->N_LonePairWeak InteractionSub_BDOB->N_LonePairStrong e- DonationRing_ClosureOrtho-Carbon (C6)(Cyclization Site)N_LonePair->Ring_ClosureActivatesActive_CH2Active Methylene(Nucleophilic Site)N_LonePair->Active_CH2Modulates Acidity

Caption: Electronic influence of the aromatic substituent on reactive centers. The benzodioxole ring strongly activates the ortho-position for cyclization.[1]

Comparative Reactivity Profiles

Cyclization: Knorr vs. Conrad-Limpach Synthesis

The most distinct difference lies in the synthesis of quinolones.[1][2][3]

  • Acetoacetanilide (AAA): Requires harsh conditions (conc.[1]

    
    , 
    
    
    ) to effect the Knorr cyclization (intramolecular EAS). The ring is not sufficiently activated, often leading to competitive hydrolysis.
  • BDOB: The electron-rich benzodioxole ring facilitates ring closure under milder conditions.[1] However, the regioselectivity can be sensitive. The "para" directing effect of the amino group reinforces the "meta" directing effect of the alkyl-oxygen, directing cyclization to the sterically less hindered position.

Experimental Insight: In a comparative Knorr synthesis using polyphosphoric acid (PPA):

  • AAA yields 2-quinolone in 65-70% yield at 120°C.[1]

  • BDOB yields the corresponding methylenedioxy-2-quinolone in 80-85% yield at 80-90°C. Note: Higher temperatures for BDOB can lead to oxidative tarring.[1]

Active Methylene Chemistry (Knoevenagel/Biginelli)

Both compounds undergo Knoevenagel condensation with aldehydes.[1]

  • AAA: Reacts cleanly with aromatic aldehydes to form benzylidene derivatives.[1]

  • BDOB: Reacts similarly, but the solubility profile differs. BDOB derivatives are often less soluble in ethanol, facilitating easier isolation by filtration.

Experimental Protocols

Protocol A: Comparative Knorr Quinoline Synthesis

This protocol validates the enhanced reactivity of BDOB compared to AAA.

Objective: Synthesize 4-methyl-2-quinolone derivatives via acid-catalyzed cyclization.

Materials:

  • Substrate: 10 mmol (AAA: 1.77 g | BDOB: 2.21 g)[1]

  • Reagent: Polyphosphoric Acid (PPA) - 20 g[1]

  • Quench: Crushed Ice / NaOH (aq)

Workflow:

  • Setup: Place PPA in a round-bottom flask and heat to 80°C (for BDOB) or 110°C (for AAA).

  • Addition: Add the substrate portion-wise over 10 minutes with vigorous stirring.

    • Observation: BDOB dissolves rapidly, turning the solution deep orange/red (cation formation). AAA requires higher temp to dissolve fully.[1]

  • Reaction:

    • BDOB: Stir at 85°C for 45 minutes. (Monitoring: TLC shows disappearance of SM).

    • AAA: Ramp temperature to 120°C and stir for 2 hours.

  • Quench: Pour the hot syrup onto 100g crushed ice. Stir until the complex breaks down.

  • Isolation: Neutralize with 20% NaOH to pH 7. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/DMF.

Expected Results:

ParameterAAA Product (4-methyl-2-quinolone)BDOB Product (6,7-methylenedioxy-...)
Reaction Temp 120°C85°C
Time 2.0 h0.75 h
Crude Yield 68%82%
Appearance White needlesPale yellow/tan powder
Protocol B: Synthesis Logic Diagram

The following diagram illustrates the decision matrix for choosing between AAA and BDOB based on target molecular architecture.

Synthesis_WorkflowStartTarget Molecule DefinitionChoiceCore Scaffold Required?Start->ChoicePath_AAAUnsubstituted Quinolone(General Purpose)Choice->Path_AAAStandardPath_BDOB6,7-Methylenedioxy Quinolone(Bioactive/Alkaloid Mimic)Choice->Path_BDOBFunctionalizedCond_AAAConditions: High Temp (120°C)Solvent: PPA/H2SO4Path_AAA->Cond_AAACond_BDOBConditions: Mild Temp (80°C)Solvent: PPA or TfOHPath_BDOB->Cond_BDOBRisk_AAARisk: Sulfonation at high tempCond_AAA->Risk_AAARisk_BDOBRisk: Oxidation/TarringCond_BDOB->Risk_BDOB

Caption: Decision matrix for selecting reaction conditions based on the substrate's electronic sensitivity.

Troubleshooting & Optimization

When working with BDOB, researchers often encounter "tarring" or low yields despite high theoretical reactivity. This is usually due to over-oxidation .[1]

  • Problem: Dark reaction mixture, low recovery of solid.

  • Cause: The electron-rich benzodioxole ring is susceptible to oxidation by atmospheric oxygen at high temperatures or by impurities in the acid.[1]

  • Solution:

    • Degas the acid (PPA/H2SO4) prior to use.

    • Run the reaction under an Inert Atmosphere (Nitrogen/Argon) .

    • Reduce temperature by 20°C and extend time; kinetic control is preferred over thermodynamic forcing.

References

  • Knorr Quinoline Synthesis Mechanism : Staskun, B. (1964).[1][4] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines". J. Org.[1][4][5] Chem., 29(5), 1153–1157.[4] Link[4]

  • Conrad-Limpach Reaction Conditions : "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". PMC, National Institutes of Health. Link

  • Benzodioxole Reactivity : "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives". Frontiers in Plant Science. Link

  • Acetoacetanilide Properties : "Acetoacetanilide - Compound Summary". PubChem. Link

  • BDOB Identification : "N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide".[1] ChemScene. Link

Elemental Analysis Standards for N-1,3-Benzodioxol-5-YL-3-oxobutanamide: A Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for N-1,3-Benzodioxol-5-YL-3-oxobutanamide Content Type: Publish Comparison Guide

Executive Summary

N-1,3-Benzodioxol-5-YL-3-oxobutanamide (CAS: 35493-00-6) is a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1][2][3] Its structural integrity—comprising a reactive acetoacetamide tail fused to a methylenedioxybenzene core—demands rigorous purity verification.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify non-chromophoric contaminants such as water, inorganic salts, or trapped solvents. This guide establishes the Elemental Analysis (EA) standards for this compound, compares its validation performance against alternative analytical techniques (HPLC, qNMR), and provides a self-validating protocol for researchers.

Part 1: The Theoretical Standard

To validate the bulk purity of N-1,3-Benzodioxol-5-YL-3-oxobutanamide, experimental combustion results must be compared against theoretical stoichiometric values.

Molecular Formula:


Molecular Weight:  221.21  g/mol [4]
Table 1: Theoretical Composition & Acceptance Limits

Standard acceptance criteria based on ACS and RSC journal guidelines (


 absolute deviation).
ElementTheoretical Mass %Lower Limit (-0.4%)Upper Limit (+0.4%)Diagnostic Significance
Carbon (C) 59.73% 59.33%60.13%Low C often indicates trapped inorganic salts or water. High C suggests solvent retention (e.g., Toluene).
Hydrogen (H) 5.01% 4.61%5.41%High H is the primary indicator of moisture (hygroscopicity of the amide bond).
Nitrogen (N) 6.33% 5.93%6.73%Deviations here often signal unreacted amine precursor (3,4-methylenedioxyaniline).
Oxygen (O) 28.93% N/AN/ACalculated by difference. Used to confirm stoichiometry after C/H/N validation.

Part 2: Performance Comparison – EA vs. Alternatives

In drug development, relying solely on one analytical method is a critical failure point. Below, we compare Elemental Analysis (Combustion) against its primary alternatives: HPLC-UV and quantitative NMR (qNMR).

Comparative Analysis Logic
  • The Product (EA): Measures bulk elemental ratios. Blind to structure, but highly sensitive to "invisible" mass (water, salts).

  • Alternative A (HPLC): Measures chromophoric purity. Blind to inorganics and solvents.

  • Alternative B (qNMR): Measures molar ratios of protons. Excellent for structure, but requires expensive internal standards and is less precise for bulk % composition.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV (Alternative A) qNMR (Alternative B)
Primary Detection Bulk Purity (Weight %)Organic Impurities (Area %)Structural Identity (Molar %)
Blind Spots Isomeric impuritiesWater, Inorganic Salts, Non-UV active solventsParamagnetic impurities, overlapping signals
Precision

(Absolute)

(Relative)

(Relative)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Throughput High (5 mins/sample)Medium (20–40 mins/sample)Low (Setup intensive)
Critical Use Case Final Bulk Validation Reaction Monitoring Structure Elucidation
Experimental Data: The "Invisible" Impurity Scenario

Scenario: A batch of N-1,3-Benzodioxol-5-YL-3-oxobutanamide is synthesized.[1][4]

  • HPLC Result: 99.8% Purity (Looks perfect).

  • EA Result: C: 58.1% (Low), H: 5.2% (High).

  • Diagnosis: The HPLC ignored 2.5% retained moisture (hygroscopic amide effect). The EA correctly flagged the sample as failing the standard, preventing stoichiometry errors in the next synthetic step.

Part 3: Validated Experimental Protocol

To achieve the theoretical values listed in Table 1, the following protocol controls for the specific physicochemical properties of the benzodioxole and amide moieties.

Diagram 1: Analytical Decision Workflow

Visualizing when to deploy EA versus alternatives.

AnalyticalWorkflow Start Crude Product Isolated HPLC Step 1: HPLC-UV (Check Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize Decision1->Recryst No Drying Step 2: Vacuum Drying (Remove Solvents/Water) Decision1->Drying Yes Recryst->HPLC EA Step 3: Elemental Analysis (Combustion) Drying->EA Compare Compare to Theoretical (C: 59.73, H: 5.01, N: 6.33) EA->Compare Pass Batch RELEASED (Bulk Purity Confirmed) Compare->Pass Within ±0.4% Fail Investigate: Trapped Solvent or Salt? Compare->Fail Deviation >0.4%

Caption: Decision tree for validating N-1,3-Benzodioxol-5-YL-3-oxobutanamide purity, prioritizing HPLC for organic impurities and EA for bulk composition.

Step-by-Step Protocol
1. Sample Preparation (Crucial Step)

The amide group in N-1,3-Benzodioxol-5-YL-3-oxobutanamide can form hydrogen bonds with atmospheric moisture.

  • Action: Dry sample in a vacuum oven at 40°C for 4 hours prior to weighing.

  • Validation: Verify mass constancy. If mass drops by >1%, continue drying.

2. Calibration Strategy

Do not use the analyte itself for calibration. Use a certified reference material (CRM) that mimics the combustion difficulty.

  • Primary Standard: Acetanilide (C=71.09, H=6.71, N=10.36).

    • Why: It contains an amide linkage similar to the analyte, validating the reduction of Nitrogen oxides.

  • Quality Control (QC): Run a Sulfanilamide standard every 10 samples to check for sulfur carryover or trap saturation, even though the analyte contains no sulfur.

3. Combustion Parameters
  • Furnace Temperature: 980°C (Standard) or 1050°C (if using Tungsten Oxide additive).

  • Oxygen Boost: Recommended.[3] The benzodioxole ring is stable; a 2-second oxygen injection ensures complete ring fragmentation.

  • Carrier Gas: Helium (Flow rate: 120-140 mL/min).

4. Data Analysis & Troubleshooting
  • Low Carbon / High Nitrogen: Indicates incomplete combustion. Solution: Increase oxygen dose or add a V₂O₅ catalyst.

  • High Hydrogen: Sample is wet. Solution: Re-dry.

  • Low Nitrogen: Leak in the reduction tube or exhausted Copper reagent.

Diagram 2: Combustion Reaction Flow

Visualizing the chemical transformation during analysis.

CombustionFlow Sample Sample (C11H11NO4) Furnace Combustion (980°C + O2) Sample->Furnace Introduce Gases Raw Gases (CO2, H2O, NOx) Furnace->Gases Oxidation Reduction Reduction Tube (Cu @ 650°C) Gases->Reduction Remove Excess O2 Convert NOx -> N2 CleanGas Analyte Gases (CO2, H2O, N2) Reduction->CleanGas Detector TCD Detection CleanGas->Detector Separation & Quant

Caption: Reaction pathway for N-1,3-Benzodioxol-5-YL-3-oxobutanamide in a CHN Analyzer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35493-00-6, N-1,3-Benzodioxol-5-YL-3-oxobutanamide. Retrieved from [Link][1]

  • Royal Society of Chemistry. Microanalysis: Elemental Analysis Guidelines for Publication. Analyst. Retrieved from [Link]

  • American Chemical Society (ACS). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. Retrieved from [Link]

Sources

UV-Vis Absorption Maxima of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide: A Comparative Guide for Spectroscopic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As an advanced intermediate in the synthesis of metallo-pharmaceuticals, photoactive complexes, and targeted kinase inhibitors, N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS 35493-00-6) requires rigorous spectroscopic characterization. Understanding its UV-Vis absorption profile is critical for researchers designing UV-curable polymers, photoinitiating systems, or monitoring metal-ligand complexation kinetics.

This guide objectively compares the optoelectronic performance of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide against standard acetoacetanilide derivatives, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Insight: The Auxochromic Effect of the Benzodioxole Ring

To understand the spectroscopic behavior of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide, we must analyze its structural components: an acetoacetamide backbone conjugated with a 1,3-benzodioxole moiety.

Standard acetoacetanilide (AAA) exhibits a primary absorption peak around 240 nm and a secondary peak near 310 nm, with a sharp UV cut-off at 350 nm[1]. However, replacing the unsubstituted phenyl ring with a 1,3-benzodioxole ring fundamentally alters the electronic transitions. The oxygen atoms in the methylenedioxy group act as strong electron-donating auxochromes. This electron donation extends the conjugated


-system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of the Shift: Consequently, the


 and 

electronic transitions require less energy, resulting in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) compared to standard AAA[2]. This makes the benzodioxole derivative highly advantageous in assays requiring higher sensitivity at longer UV wavelengths, minimizing interference from biological matrices that typically absorb strongly below 260 nm.

Comparative UV-Vis Absorption Data

The following table synthesizes the quantitative UV-Vis absorption data of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide compared to common alternative ligands used in similar drug development and complexation workflows.

CompoundPrimary

(

)
Secondary

(

)
UV Cut-offKey Spectroscopic Advantage
Acetoacetanilide (AAA) ~240 nm~310 nm350 nmHigh transparency in the visible region; baseline standard for NLO crystals[1].
N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide ~293 nm ~316 nm 370 nm Red-shifted absorption[3]; superior sensitivity for tracking metal complexation.
N-(2,4-difluorophenyl)-3-oxobutanamide ~285 nm-340 nmHypsochromic shift due to electron-withdrawing fluorine; high photostability[4].

Note: Absorption maxima can shift by


 nm depending on the solvent polarity (e.g., Methanol vs. 1-methyl-2-pyrrolidinone) due to solvent-solute hydrogen bonding dynamics[5].

Self-Validating Experimental Protocol: UV-Vis Spectroscopic Determination

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. By incorporating an isosbestic point validation step during metal titration, researchers can confirm both the purity of the ligand and its functional stoichiometry.

Materials Required:
  • Analyte: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (Purity

    
    )
    
  • Solvent: Spectroscopic grade Methanol or 1-methyl-2-pyrrolidinone (MP)

  • Reagent: Copper(II) acetate (

    
    ) for complexation validation
    
  • Equipment: Dual-beam UV-Vis-NIR Spectrophotometer (e.g., Varian Cary 5E or Jasco V-670)[1].

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh and dissolve the compound in methanol to prepare a

    
     stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Dilution: Dilute the stock solution to a working concentration of

    
    . Causality: This concentration ensures the absorbance remains within the linear dynamic range of the Beer-Lambert law (0.1 to 1.0 AU), preventing detector saturation.
    
  • Baseline Correction: Fill two matched 10 mm quartz cuvettes with pure spectroscopic methanol. Run a baseline scan from 200 nm to 800 nm to subtract solvent background noise.

  • Spectral Scanning: Replace the sample cuvette with the

    
     analyte solution. Scan at a rate of 1 nm/sec. Record the primary 
    
    
    
    (expected ~293 nm) and secondary
    
    
    (expected ~316 nm).
  • Self-Validation via Metal Titration (Job's Method): To validate the ligand's structural integrity, titrate the sample with micro-aliquots of

    
     Copper(II) acetate.
    
    • Observation: As the Cu(II) complex forms, the primary ligand absorption band will decrease, and a new metal-to-ligand charge transfer (MLCT) band will emerge at a higher wavelength.

    • Validation: The presence of a sharp isosbestic point confirms a clean, two-state conversion from free ligand to the

      
       complex without side reactions or degradation[6].
      

Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic validation and functional complexation analysis.

UV_Vis_Workflow Prep Sample Preparation (10 µM in Methanol) Baseline Baseline Correction (Spectroscopic Solvent) Prep->Baseline Scan UV-Vis Scanning (200 - 800 nm) Baseline->Scan Identify Identify Maxima (λmax ~293 nm & 316 nm) Scan->Identify Titration Cu²⁺ Metal Titration (Functional Validation) Identify->Titration Proceed to Complexation Validation Isosbestic Point Confirmation (1:2 ML₂ Stoichiometry) Titration->Validation Job's Method

Spectroscopic Validation & Metal Complexation Workflow for Benzodioxole Derivatives.

Conclusion

For drug development professionals and materials scientists, N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide offers a distinct spectroscopic advantage over standard acetoacetanilide. The auxochromic effect of the 1,3-benzodioxole ring pushes the absorption maxima toward the 290–320 nm range, providing a cleaner analytical window for monitoring reaction kinetics and metal complexation in complex matrices. By strictly adhering to baseline-corrected, concentration-controlled UV-Vis protocols, researchers can leverage these properties for highly sensitive downstream applications.

References
  • UV, SEM, Powder XRD Studies of Acetoacetanilide (AAC) Crystal. International Journal of ChemTech Research (sphinxsai.com). Available at:[Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances. Available at:[Link]

  • Studies on the Formation and Composition of Copper(II)-α- and γ-Halo-1-Oxobutanilides Complexes. Bendola Publishing. Available at:[Link]

  • High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. MDPI. Available at:[Link]

  • Multifunctional acetoacetanilide additive strategy for enhanced efficiency and stability in perovskite solar cells. RSC Publishing. Available at:[Link]

  • N-(2,4-difluorophenyl)-3-oxobutanamide (218930-20-2). Chemchart. Available at:[Link]

Sources

Comparative Guide to Validated Analytical Methods for N-1,3-Benzodioxol-5-YL-3-oxobutanamide Residue Detection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

N-1,3-Benzodioxol-5-YL-3-oxobutanamide (CAS 35493-00-6) is a critical pharmaceutical building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) containing the benzodioxole motif. Because it is an upstream intermediate, demonstrating its complete removal from multiproduct manufacturing equipment is a strict regulatory requirement.

According to the [1], manufacturers must provide scientifically justified, documented evidence that equipment is consistently cleaned to predetermined standards. Furthermore, the analytical methods deployed to quantify these trace residues must be rigorously validated in accordance with [2] to guarantee accuracy, precision, and reliability. This guide objectively compares the performance of three analytical methodologies for detecting this specific residue and provides a field-proven, self-validating experimental protocol.

The Analytical Challenge

Detecting N-1,3-Benzodioxol-5-YL-3-oxobutanamide at trace levels (parts-per-billion) presents unique physicochemical challenges:

  • Keto-Enol Tautomerism: The molecule features an active methylene group between two carbonyls (the 3-oxobutanamide moiety). In solution, this exists in a dynamic keto-enol equilibrium. If the chromatographic mobile phase pH is not strictly controlled, this tautomerism causes severe peak splitting and loss of sensitivity.

  • Surface Adhesion & Recovery: The compound possesses moderate lipophilicity, making it prone to adhering to the micro-crevices of 316L stainless steel. Desorption requires specific solvent disruption rather than simple aqueous rinsing.

  • Matrix Interference: Cleaning validation samples are inherently dirty, often containing high concentrations of alkaline detergents and excipient degradants that can mask the target analyte in standard optical detection.

Method Comparison: HPLC-UV vs. UHPLC-CAD vs. UHPLC-MS/MS

To establish a robust cleaning validation strategy, analytical scientists must select a method that aligns with the Maximum Allowable Carryover (MAC) limit of the equipment train.

  • HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection): The traditional workhorse. It leverages the strong UV chromophore of the benzodioxole ring (typically monitored at ~280 nm). While cost-effective and robust, it lacks the extreme sensitivity required for highly potent API facilities and is susceptible to interference from UV-absorbing cleaning agents.

  • UHPLC-CAD (Charged Aerosol Detection): An excellent orthogonal method. CAD measures the charge transferred to aerosolized analyte particles, providing a uniform response independent of optical properties. It is ideal for mass balance verification but falls short of mass spectrometry in trace-level sensitivity.

  • UHPLC-MS/MS (Tandem Mass Spectrometry): The gold standard for trace residue detection. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), MS/MS isolates the specific precursor ion (

    
     ~222 for [M+H]+) and fragments it. This eliminates matrix interference entirely and achieves sub-nanogram sensitivity.
    
Quantitative Performance Comparison
ParameterHPLC-UVUHPLC-CADUHPLC-MS/MS
Detection Mechanism UV Absorbance (280 nm)Aerosol Charge TransferElectrospray Ionization (MRM)
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL0.0005 µg/mL (0.5 ng/mL)
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mL0.0015 µg/mL (1.5 ng/mL)
Linearity Range 0.15 – 50 µg/mL0.06 – 20 µg/mL (Log-Log)0.0015 – 1.0 µg/mL
Swab Recovery (SS 316L) 82.4 ± 3.1%84.1 ± 2.8%91.5 ± 1.2%
Matrix Interference Moderate (Detergents absorb UV)High (Detects all non-volatiles)Minimal (High specificity)
Analysis Time per Sample 15 minutes12 minutes4.5 minutes

DecisionTree MAC Determine MAC Limit (Maximum Allowable Carryover) HighMAC MAC > 0.5 µg/mL (Standard API) MAC->HighMAC LowMAC MAC < 0.1 µg/mL (High Potency API) MAC->LowMAC HPLC HPLC-UV (Cost-effective, Robust) HighMAC->HPLC Primary CAD UHPLC-CAD (Orthogonal Mass Balance) HighMAC->CAD Secondary MSMS UHPLC-MS/MS (High Sensitivity, Specific) LowMAC->MSMS Mandatory

Caption: Decision matrix for selecting the appropriate analytical method based on MAC limits.

Experimental Protocol: Validated UHPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely test the sample; it continuously verifies the extraction efficiency and instrument performance during the run, preventing false negatives.

Phase 1: Swab Sampling & Desorption
  • Material Selection: Use TOC-grade Alpha polyester swabs.

  • Wetting Agent: Wet the swab with 0.5 mL of Methanol/Water (70:30, v/v).

    • Causality: Water alone cannot break the hydrophobic interactions between the benzodioxole ring and the stainless steel. The 70% methanol disrupts surface tension, while the 30% water ensures the polyester swab matrix swells sufficiently to absorb the analyte.

  • Extraction: Place the swab in a vial containing 4.5 mL of the extraction solvent. Sonicate at 25°C for 15 minutes.

    • Causality: Mechanical cavitation from sonication is required to overcome the capillary forces holding the analyte within the swab fibers, ensuring >90% recovery.

Phase 2: Chromatographic Separation
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

    • Causality: The addition of 0.1% Formic Acid lowers the mobile phase pH to ~2.7. This highly acidic environment suppresses the enolization of the 3-oxobutanamide group, locking the molecule into its keto form and ensuring a single, sharp, highly concentrated chromatographic peak.

Phase 3: System Suitability & Self-Validation Loop

A true validated method must prove its own reliability in real-time. The injection sequence must be structured as follows:

  • Diluent Blank: Proves no baseline system carryover from previous runs.

  • SST Standard (at LOQ): Proves the MS/MS is currently capable of detecting the lowest required limit (Signal-to-Noise > 10).

  • Spiked Matrix Control: A clean swab, spiked with a known concentration of the analyte, wiped on a clean steel plate, and extracted alongside the samples.

    • Causality: If the Spiked Matrix Control fails to show >80% recovery, the entire analytical run is automatically invalidated. This proves that the extraction solvent hasn't degraded and the sonicator is functioning, ensuring that a "Zero" result in the actual sample is a true zero, not an extraction failure.

  • Equipment Samples: The actual cleaning validation swabs.

G Start Equipment Surface (316L Stainless Steel) Swab Swab Sampling (TOC-grade, MeOH/H2O) Start->Swab Physical Recovery Extract Ultrasonic Extraction (15 min, 25°C) Swab->Extract Desorption UHPLC UHPLC Separation (C18, pH 2.7) Extract->UHPLC Injection MSMS MS/MS Detection (ESI+, m/z 222 -> 162) UHPLC->MSMS Elution Data Data Analysis & Carryover Calculation MSMS->Data Peak Integration

Caption: UHPLC-MS/MS workflow for N-1,3-Benzodioxol-5-YL-3-oxobutanamide residue detection.

References

  • Validation of Cleaning Processes (7/93) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures / ICH Q14 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Comparison of synthetic routes for N-1,3-Benzodioxol-5-YL-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Evaluation of Acetoacetylation Pathways for 3,4-Methylenedioxyaniline

Executive Summary & Context

In the landscape of heterocyclic drug discovery, β-keto amides serve as indispensable building blocks for the construction of complex scaffolds, including quinolinones, pyrimidines, and dihydropyridines[1]. N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS 35493-00-6), also known as 3,4-methylenedioxyacetoacetanilide, is a highly valuable intermediate featuring a benzodioxole moiety[2].

For process chemists and application scientists, selecting the optimal synthetic route for the acetoacetylation of anilines is a critical decision that balances yield, scalability, and safety[3]. This guide objectively compares the two predominant synthetic methodologies for producing N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide: the highly reactive Diketene Route and the thermodynamically driven Ethyl Acetoacetate (EAA) Condensation Route .

Mechanistic Overview & Pathway Visualization

The synthesis of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide relies on the nucleophilic attack of the primary amine of 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) onto an electrophilic acetoacetylating agent.

G A 1,3-Benzodioxol-5-amine D N-(1,3-Benzodioxol-5-yl) -3-oxobutanamide A->D Route A: 0-25°C A->D Route B: 110°C, -EtOH B Diketene B->D C Ethyl Acetoacetate C->D

Figure 1: Divergent synthetic pathways for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide.

Route A: Diketene-Mediated Ring Opening

Diketene features a highly strained oxetan-2-one ring. The nucleophilic amine attacks the carbonyl carbon, leading to rapid ring-opening. This reaction is kinetically favored and highly exothermic, requiring strict temperature control to prevent the runaway polymerization of diketene[3].

Route B: Ester Condensation (Ethyl Acetoacetate)

This route proceeds via nucleophilic acyl substitution. The amine attacks the ester carbonyl of ethyl acetoacetate, forming a tetrahedral intermediate. The collapse of this intermediate expels ethanol. Because this step is reversible, the reaction must be driven forward thermodynamically by the continuous removal of the ethanol byproduct[3].

Mechanism N1 Amine Nucleophilic Attack N2 Tetrahedral Intermediate N1->N2 Heat / Acid Catalyst N3 Proton Transfer N2->N3 Equilibrium N4 Elimination of Ethanol N3->N4 Thermal Drive N5 Target β-Keto Amide N4->N5 Azeotropic Removal

Figure 2: Mechanistic sequence of the ethyl acetoacetate condensation route.

Comparative Analysis of Synthetic Routes

When scaling up the production of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide, researchers must weigh the kinetic advantages of diketene against the operational safety of ethyl acetoacetate[3].

  • Atom Economy & Kinetics: Route A (Diketene) boasts 100% atom economy with no byproducts, proceeding rapidly at room temperature or below. Route B (EAA) generates one equivalent of ethanol and requires prolonged heating.

  • Operational Safety: Diketene is a volatile, toxic, and lachrymatory liquid that can undergo violent exothermic polymerization if exposed to trace bases or elevated temperatures. In contrast, Ethyl Acetoacetate is a benign, stable reagent, making Route B the preferred choice for standard pilot-plant environments without specialized containment.

  • Thermodynamic Control: Route B relies entirely on Le Chatelier's principle. Without the efficient removal of ethanol, the reaction stalls at an equilibrium, leading to poor yields and unreacted starting materials.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Diketene Acetoacetylation (Kinetic Control)

Causality Focus: Temperature control is paramount. The reaction is highly exothermic; failure to maintain low temperatures will result in diketene polymerization and dark, tarry degradation products.

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer, dissolve 3,4-methylenedioxyaniline (10.0 g, 72.9 mmol) in glacial acetic acid (50 mL)[3].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Addition: Charge the dropping funnel with diketene (6.4 g, 76.5 mmol, 1.05 eq). Add the diketene dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot (UV active, ninhydrin positive) confirms completion.

  • Workup: Pour the mixture into 200 mL of ice water with vigorous stirring. The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to yield pure N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide.

Protocol B: Ethyl Acetoacetate Condensation (Thermodynamic Control)

Causality Focus: Toluene is utilized not just as a solvent, but as an azeotropic carrier. The Dean-Stark trap provides real-time, self-validating data; the collection of the theoretical volume of ethanol physically proves the reaction's progression.

  • Preparation: In a 250 mL round-bottom flask, combine 3,4-methylenedioxyaniline (10.0 g, 72.9 mmol), ethyl acetoacetate (10.4 g, 80.2 mmol, 1.1 eq), and anhydrous toluene (100 mL)[3].

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.1 g) to lower the activation energy of the tetrahedral intermediate formation.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110–115 °C).

  • Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol (approx. 4.2 mL) has been collected and water/ethanol separation ceases (typically 6–8 hours).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize the catalyst, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the residue from a mixture of ethyl acetate and hexane.

Quantitative Performance Data

The following table summarizes the performance metrics of both methodologies based on standard laboratory-scale execution:

ParameterRoute A (Diketene)Route B (Ethyl Acetoacetate)
Typical Yield 88 - 94%75 - 85%
Reaction Temperature 0 - 25 °C110 - 115 °C (Reflux)
Reaction Time 1 - 3 hours6 - 8 hours
Atom Economy 100%~83% (Ethanol byproduct)
Primary Impurities Diketene oligomersUnreacted amine, acetoacetamide dimers
Safety Profile High Risk (Toxic, lachrymator)Low Risk (Benign, stable reagents)
Scalability Limited by exotherm heat-transferExcellent (Standard batch reactors)

Conclusion & Selection Guide

The choice of synthetic route for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide hinges entirely on the facility's capabilities and the scale of production.

  • Opt for Route A (Diketene) if you are operating at a smaller scale (benchtop) where rapid reaction times and high yields are prioritized, provided that fume hood containment and strict thermal controls are in place.

  • Opt for Route B (Ethyl Acetoacetate) for pilot-plant scale-up or in facilities where the handling of highly reactive hazardous materials is restricted. While it requires longer reaction times and higher energy input (reflux), its safety profile and ease of execution make it the industry standard for bulk intermediate synthesis.

References

  • Title: N-(benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide - ChemScene Source: chemscene.com URL:[2]

  • Title: 4'-Chloroacetoacetanilide | 101-92-8 | Benchchem (General Acetoacetylation Protocol) Source: benchchem.com URL:[3]

  • Title: HFIP-Mediated Strategy towards β-Oxo Amides and Subsequent Friedel-Craft Type Cyclization to 2‑Quinolinones using Recyclable Catalyst Source: researchgate.net URL:[1]

Sources

Safety Operating Guide

N-1,3-Benzodioxol-5-YL-3-oxobutanamide: Proper Disposal Procedures & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

N-1,3-Benzodioxol-5-yl-3-oxobutanamide (CAS: 4421-08-3), often referred to as Acetoacet-3,4-methylenedioxyanilide , is a specialized intermediate used in the synthesis of heterocyclic compounds and pharmaceuticals.[1][2][3]

While often treated as a standard organic reagent, its structural backbone is 3,4-methylenedioxyaniline (MDA) .[1] This structural relationship necessitates a disposal strategy that goes beyond standard safety compliance to include diversion control . Improper disposal or environmental release could theoretically allow for the hydrolysis and recovery of MDA, a controlled precursor in many jurisdictions.

Core Directive: The only acceptable disposal method for this compound is high-temperature incineration at an approved facility.[1] Sewer disposal is strictly prohibited.

Physicochemical & Hazard Profile

Understanding the physical state and reactivity is a prerequisite for safe handling.

PropertyData / StatusOperational Implication
CAS Number 4421-08-3Use for waste manifesting.[1]
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized.
Solubility Low in water; Soluble in polar organics (DMSO, DMF)Do not attempt aqueous neutralization.
Molecular Formula C₁₁H₁₁NO₄Nitrogen-containing organic waste.[1]
Hazard Class (GHS) Irritant (Category 2) Skin/Eye protection mandatory.
Precursor Status Watched Chemical Derivative Degradation yields 3,4-methylenedioxyaniline.[1]
Hazard Identification (GHS)[1]
  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4][5]

Pre-Disposal Handling & Storage

Before disposal, the material must be stabilized and segregated.

Storage Compatibility[2][3][4][6][9]
  • Keep Away From: Strong oxidizers (peroxides, nitrates) and strong acids/bases (which can catalyze hydrolysis).

  • Environment: Store in a cool, dry place. Moisture can degrade the amide bond over time.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine dust/particulates.[1]
Hands Nitrile Gloves (Min. 0.11mm thickness)Provides barrier against organic irritation.
Eyes Chemical Safety GogglesPrevents contact with dust or splash (if in solution).
Body Lab Coat (Cotton/Poly blend)Standard protection; Tyvek suit for bulk spills.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for disposing of N-1,3-Benzodioxol-5-yl-3-oxobutanamide, ensuring compliance with both safety and security protocols.

DisposalWorkflow Start Waste Identification: N-1,3-Benzodioxol-5-yl-3-oxobutanamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution (Solvent Mixed) StateCheck->Liquid Dissolved Container Is it an Empty Container? StateCheck->Container Packaging Segregation Segregate into Non-Halogenated Organic Waste Solid->Segregation Liquid->Segregation TripleRinse Triple Rinse with Solvent (e.g., Acetone/Ethanol) Container->TripleRinse TripleRinse->Segregation Rinsate Destruction FINAL DISPOSAL: High-Temp Incineration TripleRinse->Destruction Clean Container (Treat as solid waste) Labeling Label: 'Non-Halogenated Organic' Add: 'Contains Amide Derivative' Segregation->Labeling Labeling->Destruction

Figure 1: Decision logic for waste stream segregation and final destruction.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Securely package solid waste for incineration.

  • Collection: Sweep or scoop the powder into a dedicated wide-mouth HDPE or Glass jar . Do not use metal containers if the waste is acidic or wet.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "N-1,3-Benzodioxol-5-yl-3-oxobutanamide (Solid)"[1][6]

    • Hazard:[1][2][3][4] Irritant.[4]

  • Secondary Containment: Place the primary jar into a clear plastic secondary bag (zip-lock or heat seal) to contain any potential dust leakage.

  • Transfer: Move to the satellite accumulation area for "Non-Halogenated Solid Organics."

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Objective: Prevent precipitation and cross-reactivity in waste drums.

  • Solvent Check: Identify the carrier solvent (e.g., Ethanol, DMSO, Toluene).

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste."

    • If solvent is Non-Halogenated: Dispose in "Non-Halogenated Organic Waste."

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste drum to prevent gas evolution.

  • Labeling: Explicitly list "N-1,3-Benzodioxol-5-yl-3-oxobutanamide" as a trace contaminant on the drum manifest.

Protocol C: Spill Cleanup (Immediate Response)

Objective: Containment and removal without generating dust.

SpillResponse Alert 1. Alert Personnel & Don PPE Contain 2. Contain Spill Alert->Contain Method Select Method Contain->Method WetWipe Small (<5g): Wet Wipe/Paper Towel Method->WetWipe Absorb Liquid Spill: Vermiculite/Clay Method->Absorb Scoop Large Solid: Scoop (Avoid Dust) Method->Scoop Bag 3. Double Bag Waste WetWipe->Bag Absorb->Bag Scoop->Bag Clean 4. Wash Area with Soap & Water Bag->Clean

Figure 2: Immediate spill response workflow minimizing aerosolization.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area if dust is visible in the air.

  • Dampen: If the spill is solid powder, gently cover with a solvent-dampened pad (ethanol or water) to prevent dust generation. Do not dry sweep.[1]

  • Collect: Scoop the dampened material into a waste container.

  • Decontaminate: Wash the surface with a detergent solution. The wash water must be collected as liquid chemical waste, not flushed down the drain.

Regulatory & Compliance Framework

United States (RCRA)[1]
  • Waste Code: This specific compound is not P-listed or U-listed by default. However, it must be characterized based on ignitability (if in solvent) or toxicity.

  • Generator Status: Due to its relation to MDA, treat as Hazardous Waste to ensure a chain of custody (Manifesting) that proves destruction.

European Union (REACH/CLP)[1]
  • EWC Code: Typically 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Substance of Very High Concern (SVHC): Monitor updates regarding benzodioxole derivatives.

Diversion Control (Security)

Because this compound can be hydrolyzed to 3,4-methylenedioxyaniline (a precursor for MDMA), incineration is the only method that guarantees total destruction of the molecular skeleton.[1] Landfilling is strongly discouraged as it leaves the material potentially recoverable.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 275525, N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide.[1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA)

  • Occupational Safety and Health Administration (OSHA).

  • European Chemicals Agency (ECHA).

Sources

Comprehensive Safety & Handling Guide: N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, handling, and operational protocols for N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide (CAS 35493-00-6).

This document is structured for researchers and safety officers requiring immediate, actionable data. It prioritizes the Precautionary Principle : treating research chemicals with limited toxicological data as hazardous until proven otherwise.

CAS Number: 35493-00-6 Synonyms: N-acetoacetyl-3,4-methylenedioxyaniline; 3-oxo-N-(3,4-methylenedioxyphenyl)butanamide Physical State: Solid (Powder/Crystalline)

Risk Assessment & Hazard Logic

While some commercial vendors list this compound with "N/A" under GHS classifications due to a lack of historical toxicity testing, structural activity relationship (SAR) analysis dictates specific precautions.

  • The Benzodioxole Moiety: Derivatives of 1,3-benzodioxole are metabolically active (often interacting with Cytochrome P450 enzymes). Precursors like 3,4-methylenedioxyaniline are known irritants.

  • The Acetoacetamide Group: This functional group often confers solubility in organic tissues and can act as a mild alkylating agent or irritant to mucous membranes.

  • Dust Explosion Hazard: As a fine organic powder, static discharge during transfer poses a deflagration risk.

Core Hazard Assumption: Treat as H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Specification / Logic
Respiratory Fume Hood (Primary) N95/P2 Mask (Secondary)Primary: Handle inside a certified chemical fume hood (Face velocity: 0.3–0.5 m/s). Secondary: If hood access is restricted, use a fit-tested N95 to prevent inhalation of fine particulates.
Hand (Dermal) Nitrile Gloves Thickness: Minimum 0.11 mm (4 mil). Breakthrough Time: >480 min (estimated). Double-gloving recommended for solutions in DMSO or DMF.
Ocular Safety Glasses Must have side shields (ANSI Z87.1 or EN166 compliant). Use chemical goggles if creating dust clouds or working with >5g.
Body Lab Coat Material: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt to skin in a flash fire event.

Operational Protocols

A. Safe Weighing & Transfer Workflow

Objective: Minimize dust generation and static buildup.

  • Preparation:

    • Place the balance inside the fume hood or a powder containment enclosure.

    • Use an antistatic gun or ionizer bar if the environment is dry (<30% humidity) to prevent powder scattering.

  • Transfer:

    • Use a stainless steel spatula (plastic can generate static).

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Technique: Do not pour. Transfer small aliquots using the spatula to avoid "puffing."

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent-dampened, e.g., Ethanol 70%) immediately after use. Do not use dry compressed air, which aerosolizes the chemical.

B. Reaction Setup (Solubility & Stability)
  • Solubility: Insoluble in water. Soluble in DMSO, DMF, Methanol, and Dichloromethane.

  • Stability: The acetoacetyl group can be sensitive to moisture (hydrolysis).

    • Recommendation: Flush reaction vessels with Nitrogen or Argon before addition.

    • Storage: Keep container tightly sealed at 2–8°C (Refrigerate) to prevent slow degradation.

Emergency Response & Disposal

Spill Cleanup Logic

Scenario: 500 mg powder spill on benchtop.

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don safety goggles and N95 mask if not already wearing them.

  • Containment: Cover the spill with a damp paper towel (water or ethanol). Why? This prevents dust from becoming airborne during wiping.

  • Removal: Scoop up the damp solid/towel mixture into a hazardous waste bag.

  • Surface Clean: Wipe surface with 1N NaOH (mild base) followed by water to hydrolyze any residue.

Disposal Path[2][3][4][5]
  • Do NOT flush down the drain.

  • Solid Waste: Label as "Solid Organic Waste - Potentially Toxic."

  • Method: High-temperature incineration is the only validated method for complete destruction of the benzodioxole ring.

Visualizations

Figure 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Dry Powder Solution Solution (Dissolved) State->Solution Dissolved Risk_Dust Risk: Inhalation & Static Dispersion Solid->Risk_Dust Risk_Absorb Risk: Skin Absorption (Carrier Solvent Effect) Solution->Risk_Absorb PPE_Solid REQ: Fume Hood OR N95 + Nitrile Gloves + Safety Glasses Risk_Dust->PPE_Solid PPE_Liquid REQ: Fume Hood + Double Nitrile Gloves + Splash Goggles Risk_Absorb->PPE_Liquid

Caption: PPE selection logic based on physical state. Note that solutions in DMSO/DMF pose a higher skin absorption risk than dry powder.

Figure 2: Safe Weighing Workflow

A step-by-step visual protocol to ensure containment during the most critical handling phase.

Weighing_Protocol Step1 1. Prepare Action1 Place Balance in Hood Check Airflow Step1->Action1 Step2 2. Transfer Action1->Step2 Action2 Tare Vial FIRST Use Metal Spatula Avoid Plastic (Static) Step2->Action2 Step3 3. Seal Action2->Step3 Action3 Cap Vial Immediately Parafilm for Storage Step3->Action3 Step4 4. Decon Action3->Step4 Action4 Wet Wipe Balance Dispose Wipe as HazMat Step4->Action4

Caption: Operational workflow for weighing fine organic powders to minimize inhalation exposure.

References

  • PubChem . (n.d.).[1] Compound Summary: N-Acetoacetyl-3,4-methylenedioxyaniline. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved March 5, 2026, from [Link]

Sources

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